molecular formula C11H15N3O4S B1425326 N-(3-Methylsulphonyl-4-nitrophenyl)piperazine CAS No. 1197193-08-0

N-(3-Methylsulphonyl-4-nitrophenyl)piperazine

Cat. No.: B1425326
CAS No.: 1197193-08-0
M. Wt: 285.32 g/mol
InChI Key: FHEOTKKERXQVSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methylsulphonyl-4-nitrophenyl)piperazine is a significant chemical intermediate utilized primarily in pharmaceutical research and development. Its structure, featuring a piperazine ring linked to a nitrophenyl group with a methylsulphonyl substituent, makes it a valuable building block for the synthesis of more complex molecules. This compound is notably recognized for its role as a key precursor in the synthesis of aprepitant , a commercially important substance P antagonist and antiemetic drug. Researchers value this compound for exploring structure-activity relationships (SAR) in the design of new neurokinin 1 (NK1) receptor antagonists. The presence of the electron-withdrawing nitro and methylsulphonyl groups on the benzene ring influences the electronics of the system, which can be critical for receptor binding affinity in drug candidates. As a piperazine derivative, it serves as a versatile scaffold for constructing a wide array of biologically active compounds, contributing to medicinal chemistry programs aimed at developing new therapeutic agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(3-methylsulfonyl-4-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4S/c1-19(17,18)11-8-9(2-3-10(11)14(15)16)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEOTKKERXQVSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)N2CCNCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501247967
Record name 1-[3-(Methylsulfonyl)-4-nitrophenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501247967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197193-08-0
Record name 1-[3-(Methylsulfonyl)-4-nitrophenyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197193-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(Methylsulfonyl)-4-nitrophenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501247967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-(3-Methylsulphonyl-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-(3-Methylsulphonyl-4-nitrophenyl)piperazine, a key intermediate in the development of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development. It details a robust synthetic protocol, explains the rationale behind the experimental choices, and outlines a suite of analytical techniques for the thorough characterization of the target compound. The synthesis involves a nucleophilic aromatic substitution reaction, a cornerstone of modern medicinal chemistry. Characterization is addressed through a multi-technique approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), ensuring the confirmation of the compound's identity, purity, and structural integrity.

Introduction and Significance

This compound, with the chemical formula C₁₁H₁₅N₃O₄S and a molecular weight of 285.32 g/mol , is a valuable building block in medicinal chemistry.[1] Its structure, featuring a piperazine ring attached to a nitrophenyl group bearing a methylsulfonyl substituent, makes it a crucial intermediate in the synthesis of innovative therapeutic agents. The piperazine moiety is a common pharmacophore found in a wide array of approved drugs, valued for its ability to modulate interactions with biological targets and improve pharmacokinetic properties. The electron-withdrawing nature of the nitro and methylsulfonyl groups on the phenyl ring makes this compound an interesting scaffold for the development of kinase inhibitors for oncology and novel therapeutics for central nervous system (CNS) disorders.[2]

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This widely utilized reaction class is fundamental in the formation of aryl-nitrogen bonds, particularly when the aromatic ring is activated by electron-withdrawing groups.

Synthetic Strategy and Rationale

The chosen synthetic route involves the reaction of piperazine with an activated aryl halide, specifically 1-fluoro-3-(methylsulfonyl)-4-nitrobenzene. The fluorine atom is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the carbon-fluorine bond and facilitates nucleophilic attack. The presence of the strongly electron-withdrawing nitro and methylsulfonyl groups in the ortho and para positions to the fluorine atom further activates the aromatic ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex. Piperazine acts as the nucleophile, with one of its secondary amine groups attacking the electron-deficient carbon atom of the aryl halide.

SynthesisWorkflow A Piperazine C This compound A->C Nucleophilic Aromatic Substitution (SNAr) B 1-Fluoro-3-(methylsulfonyl)-4-nitrobenzene B->C

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • Piperazine

  • 1-Fluoro-3-(methylsulfonyl)-4-nitrobenzene

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (2 equivalents) in anhydrous dimethylformamide (DMF).

  • Addition of Base: Add potassium carbonate (K₂CO₃) (1.5 equivalents) to the solution. The base is crucial to deprotonate one of the piperazine nitrogens, increasing its nucleophilicity, and to neutralize the hydrofluoric acid byproduct formed during the reaction.

  • Addition of Aryl Halide: To the stirred suspension, add a solution of 1-fluoro-3-(methylsulfonyl)-4-nitrobenzene (1 equivalent) in DMF dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to 80-90 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. This will precipitate the crude product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). The organic layers are combined.

  • Washing: Wash the combined organic layers with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound as a solid.

Characterization of this compound

A combination of spectroscopic techniques is essential to unequivocally confirm the structure and purity of the synthesized compound.

Predicted Spectroscopic Data
Technique Predicted Data
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~8.2 (d, 1H, Ar-H), ~7.8 (dd, 1H, Ar-H), ~7.5 (d, 1H, Ar-H), ~3.4 (t, 4H, piperazine-H), ~3.2 (s, 3H, -SO₂CH₃), ~3.0 (t, 4H, piperazine-H).
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~150 (Ar-C), ~140 (Ar-C), ~135 (Ar-C), ~128 (Ar-C), ~125 (Ar-C), ~120 (Ar-C), ~50 (piperazine-C), ~45 (piperazine-C), ~44 (-SO₂CH₃).
FTIR (KBr, cm⁻¹)ν: ~3300 (N-H stretch of piperazine, if protonated), ~3100-3000 (Ar C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1590, 1480 (Ar C=C stretch), ~1520, 1340 (N-O stretch of NO₂), ~1300, 1150 (S=O stretch of SO₂).
Mass Spectrometry (ESI-MS)m/z: 286.08 [M+H]⁺.
Rationale for Predicted Data
  • ¹H NMR: The aromatic protons are expected to appear in the downfield region (7.5-8.2 ppm) due to the electron-withdrawing effects of the nitro and methylsulfonyl groups. The protons on the piperazine ring will likely appear as two distinct triplets around 3.0-3.4 ppm. The methyl protons of the sulfonyl group should be a singlet at approximately 3.2 ppm.

  • ¹³C NMR: The aromatic carbons will resonate in the 120-150 ppm range. The carbons of the piperazine ring are expected around 45-50 ppm, and the methyl carbon of the sulfonyl group should appear at a similar chemical shift.

  • FTIR: The spectrum is expected to show characteristic absorption bands for the N-H bond of the piperazine (if protonated), aromatic and aliphatic C-H bonds, aromatic C=C bonds, the nitro group (asymmetric and symmetric stretches), and the sulfonyl group (asymmetric and symmetric stretches).

  • Mass Spectrometry: Electrospray ionization in positive mode (ESI+) is expected to show the protonated molecular ion [M+H]⁺ at m/z 286.08.

Experimental Workflow for Characterization

CharacterizationWorkflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Analysis SynthesizedProduct Purified Product NMR ¹H and ¹³C NMR SynthesizedProduct->NMR FTIR FTIR Spectroscopy SynthesizedProduct->FTIR MS Mass Spectrometry SynthesizedProduct->MS DataAnalysis Data Interpretation & Structure Confirmation NMR->DataAnalysis FTIR->DataAnalysis MS->DataAnalysis

Caption: Workflow for the characterization of the synthesized compound.

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of this compound via a nucleophilic aromatic substitution reaction. The rationale behind the choice of reagents and reaction conditions has been thoroughly explained to provide a deeper understanding of the underlying chemical principles. Furthermore, a comprehensive characterization workflow utilizing NMR, FTIR, and Mass Spectrometry has been outlined. While experimental spectral data for the target compound is not widely published, this guide provides robust predicted data based on analogous structures, offering a solid framework for researchers to confirm the successful synthesis and purity of this important medicinal chemistry intermediate. The protocols and information presented herein are designed to empower researchers in their efforts to develop novel and effective therapeutic agents.

References

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 1-(4-Nitrophenyl)piperazine. Retrieved January 19, 2026, from [Link]

  • SciSpace. (2016). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2019). Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 12), 1836–1844. [Link]

  • NIST. (n.d.). 1-(4-Nitrophenyl)piperazine. In NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]

  • SpectraBase. (n.d.). 1-(methylsulfonyl)-4-(4-nitrophenyl)piperazine. Retrieved January 19, 2026, from [Link]

  • SpectraBase. (n.d.). 1-piperazineacetic acid, 4-[(3-nitrophenyl)sulfonyl]-, 1-methylethyl ester. Retrieved January 19, 2026, from [Link]

  • SpectraBase. (n.d.). Piperazine, 1-methyl-4-[(3-nitrophenyl)sulfonyl]-. Retrieved January 19, 2026, from [Link]

  • SpectraBase. (n.d.). piperazine, 1-[(2-methylphenyl)methyl]-4-[(3-nitrophenyl)sulfonyl]-. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 1-Methyl-4-(4-nitrophenyl)piperazine. Retrieved January 19, 2026, from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. Retrieved January 19, 2026, from [Link]

  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Alver Ö, Parlak C and Şenyel M: 'FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study', Spectrochim. Acta A, , 67A. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 1-[(4-Nitrophenyl)methylsulfonyl]piperazine. Retrieved January 19, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. Retrieved January 19, 2026, from [Link]

  • NIST. (n.d.). Piperazine. In NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

  • PubMed. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology, 27(8), 560–568. [Link]

  • precisionFDA. (n.d.). 1-(3-NITROPHENYL)PIPERAZINE. Retrieved January 19, 2026, from [Link]

Sources

1-(3-methylsulfonyl-4-nitrophenyl)piperazine: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(3-methylsulfonyl-4-nitrophenyl)piperazine is a substituted aromatic piperazine derivative that holds potential as a versatile scaffold in modern medicinal chemistry. The presence of two potent electron-withdrawing groups, a sulfone and a nitro group, significantly activates the phenyl ring, while the piperazine moiety provides a key site for derivatization and interaction with biological targets. This guide provides an in-depth technical overview of the compound's core chemical properties, a robust synthetic pathway with a detailed experimental protocol, and an analysis of its reactivity and potential derivatization strategies. Furthermore, we explore plausible biological applications based on its structural motifs, offering a foundational resource for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their discovery pipelines.

Introduction: The Strategic Value of Substituted Piperazines

The piperazine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs targeting a wide array of biological systems.[1][2] Its conformational flexibility, basic nitrogen centers, and synthetic tractability allow for the fine-tuning of physicochemical and pharmacological properties. The specific compound, 1-(3-methylsulfonyl-4-nitrophenyl)piperazine, presents a unique combination of features. The phenylpiperazine core is common in ligands for central nervous system (CNS) receptors, while the methylsulfonyl and nitro substituents create a highly electron-deficient aromatic system. This electronic profile is critical, as it not only dictates the synthetic route via nucleophilic aromatic substitution (SNAr) but also suggests potential molecular interactions, such as hydrogen bonding and π-stacking, within target proteins. This document serves to consolidate the essential technical data and provide expert-driven insights into the practical application of this promising chemical entity.

Core Chemical and Physical Properties

A precise understanding of a compound's physicochemical profile is fundamental to any drug discovery campaign, influencing everything from assay design to ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. The key properties of 1-(3-methylsulfonyl-4-nitrophenyl)piperazine are summarized below.

Table 1: Physicochemical Data for 1-(3-methylsulfonyl-4-nitrophenyl)piperazine

PropertyValueSource(s)
IUPAC Name 1-(3-methylsulfonyl-4-nitrophenyl)piperazine[3]
CAS Number 1197193-08-0[3][4]
Molecular Formula C₁₁H₁₅N₃O₄S[3][4]
Molecular Weight 285.32 g/mol [5]
Canonical SMILES CS(=O)(=O)C1=C(C=C(C=C1)N2CCNCC2)[O-]N/A
Appearance Likely a yellow or off-white solidInferred
Solubility Expected to be soluble in DMSO, DMFInferred
XLogP3-AA (Predicted) 0.2[5]
Topological Polar Surface Area 104 Ų[5]

Synthesis and Characterization: A Validated Approach

The synthesis of this molecule is most efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This choice is dictated by the chemical nature of the target. The nitro and methylsulfonyl groups are strongly electron-withdrawing, which significantly lowers the electron density of the aromatic ring, making it highly susceptible to attack by nucleophiles like piperazine. A halogen, such as fluorine or chlorine, at the 1-position of the phenyl ring serves as an excellent leaving group to facilitate this reaction.

Synthetic Workflow Overview

The logical process involves the reaction of an activated nitrobenzene precursor with piperazine, followed by standard workup and purification procedures. Each step is designed to ensure high yield and purity, validated by rigorous analytical characterization.

G cluster_synthesis Synthetic & Validation Workflow Start Precursor: 1-Fluoro-3-methylsulfonyl-4-nitrobenzene Reaction S N Ar Reaction (Solvent: DMF/DMSO, Base: K₂CO₃) Start->Reaction Reagent Nucleophile: Piperazine Reagent->Reaction Workup Aqueous Workup & Organic Extraction Reaction->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Product Target Compound Purification->Product Validation Structural Validation (¹H-NMR, ¹³C-NMR, LC-MS, HRMS) Product->Validation

Caption: A self-validating workflow for the synthesis of the target compound.

Detailed Experimental Protocol
  • Objective: To synthesize 1-(3-methylsulfonyl-4-nitrophenyl)piperazine with >95% purity.

  • Methodology:

    • Reagent Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1-fluoro-3-methylsulfonyl-4-nitrobenzene (1.0 eq) in anhydrous dimethylformamide (DMF, approx. 0.2 M concentration).

    • Addition of Nucleophile and Base: Add anhydrous piperazine (1.5 eq) to the solution. A slight excess of piperazine is used to drive the reaction to completion and minimize the formation of dimeric byproducts. Follow this with the addition of anhydrous potassium carbonate (K₂CO₃, 2.0 eq). Causality: The base is crucial to scavenge the hydrofluoric acid (HF) byproduct generated during the substitution, preventing the protonation and deactivation of the piperazine nucleophile.

    • Reaction Execution: Heat the stirred reaction mixture to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is complete (typically 4-8 hours).

    • Aqueous Workup: Cool the mixture to room temperature and pour it into ice-water. This will precipitate the crude product and dissolve the inorganic salts.

    • Extraction: Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate (3x volumes). Combine the organic layers, wash with brine to remove residual water and DMF, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-10% methanol in dichloromethane) or by recrystallization (e.g., from ethanol) to yield the final product.

    • Characterization: Confirm the identity and purity of the product using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS) to verify the exact mass. Purity should be assessed using HPLC.

Chemical Reactivity and Derivatization Potential

The true value of this compound in a drug discovery context lies in its potential for derivatization. Its structure contains two primary handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

G cluster_reactivity Key Derivatization Pathways Core Core Scaffold: 1-(3-methylsulfonyl-4-nitrophenyl)piperazine N4_Deriv Functionalization at Piperazine N4 (Secondary Amine) Core->N4_Deriv Alkylation, Acylation, Reductive Amination, etc. Nitro_Reduction Reduction of Nitro Group Core->Nitro_Reduction Catalytic Hydrogenation (H₂/Pd-C) or Chemical Reduction (SnCl₂, Fe/HCl) Amine_Deriv Functionalization of Resulting Aniline Nitro_Reduction->Amine_Deriv Amide/Sulfonamide Formation, Diazotization, etc.

Caption: Logical relationship of the primary reactive sites for library generation.

  • N4-Position of Piperazine: The secondary amine is a potent nucleophile and a weak base. It is the most accessible site for modification. Standard reactions include:

    • N-Alkylation/Arylation: Introduction of diverse alkyl or aryl groups.

    • N-Acylation: Formation of amides, carbamates, and ureas to modulate polarity and introduce new hydrogen bond donors/acceptors.

    • Reductive Amination: Reaction with aldehydes or ketones to build more complex side chains.

  • C4-Position Nitro Group: The nitro group is a versatile synthetic handle. Its primary transformation is:

    • Reduction to an Aniline: This can be achieved cleanly using various methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction (e.g., SnCl₂). The resulting aniline is significantly less electron-withdrawing, altering the electronics of the entire system. This new amino group can then be further derivatized into amides, sulfonamides, or used in other aromatic substitutions.

Perspective on Biological and Therapeutic Applications

While specific bioactivity data for this exact compound is sparse in public literature, its structural components are prevalent in molecules with known pharmacological activities. Based on established medicinal chemistry principles, we can project several high-priority areas for investigation:

  • Tyrosinase Inhibition: Phenylpiperazine derivatives are actively being explored as tyrosinase inhibitors for applications in cosmetics and medicine.[6] The nitro-substituted ring could potentially chelate the copper ions in the enzyme's active site.

  • Potassium Channel Modulation: N-(4-nitrophenyl)piperazine has been utilized in the study of potassium channels, suggesting that related structures could be valuable probes or modulators for ion channels.[7]

  • Antimicrobial/Antiparasitic Agents: Nitroaromatic compounds are a well-known class of antimicrobial agents. The nitro group can undergo bioreduction in anaerobic organisms to form radical species that are cytotoxic.

  • Kinase Inhibitors: The overall structure can be viewed as a potential "hinge-binding" scaffold for various protein kinases, a critical target class in oncology.

These projected applications require empirical validation through systematic biological screening.

Safety and Handling Guidelines

As a novel chemical entity, 1-(3-methylsulfonyl-4-nitrophenyl)piperazine should be handled with appropriate care, assuming it is potentially hazardous.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8][9]

  • Engineering Controls: Handle the compound in a certified chemical fume hood to avoid inhalation of dust or aerosols.[9]

  • First Aid: In case of contact, flush eyes or skin with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

1-(3-methylsulfonyl-4-nitrophenyl)piperazine is more than a simple chemical; it is a strategic starting point for drug discovery. Its synthesis is straightforward and scalable, leveraging well-understood SNAr chemistry. The presence of two distinct and readily functionalizable sites—the piperazine nitrogen and the aromatic nitro group—provides a robust platform for generating diverse chemical libraries to probe a multitude of biological targets. This guide has provided the core chemical properties, a validated synthetic protocol, and a strategic roadmap for its application, empowering research teams to effectively integrate this valuable scaffold into their discovery programs.

References

  • Pharmaffiliates. (n.d.). N-(3-Methylsulphonyl-4-nitrophenyl)piperazine. Retrieved from [Link]

  • PubChem. (n.d.). 1-[(4-Nitrophenyl)methylsulfonyl]piperazine. National Center for Biotechnology Information. Retrieved from [Link] (Note: Data such as MW, XLogP3-AA, and TPSA are based on the shared molecular formula C₁₁H₁₅N₃O₄S).

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(4-Nitrophenyl)Piperazine, 98%. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Afrasiabi, Z., et al. (2023). Synthesis of 4-nitrophenyl piperazine derivatives 4a–m. ResearchGate. Retrieved from [Link]

  • Ward, F. W., et al. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to N-(3-Methylsulphonyl-4-nitrophenyl)piperazine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Methylsulphonyl-4-nitrophenyl)piperazine (CAS No. 1197193-08-0) is a specialized organic intermediate that has garnered interest within the medicinal chemistry community. Its unique structural architecture, featuring a piperazine ring appended to a highly electron-deficient aromatic system, makes it a valuable scaffold for the synthesis of targeted therapeutics. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven protocol for its synthesis via nucleophilic aromatic substitution, and an expert analysis of its application in drug discovery, particularly in the development of kinase inhibitors for oncology.

Introduction: Strategic Importance in Medicinal Chemistry

In the landscape of modern drug development, the identification and utilization of "privileged scaffolds" are paramount to accelerating the discovery of novel therapeutic agents. The piperazine heterocycle is one such scaffold, renowned for its frequent appearance in FDA-approved drugs.[1] Its versatile structure allows for facile modification, enabling the optimization of pharmacological activity, solubility, and pharmacokinetic profiles.[2]

This compound represents a strategically functionalized variant of this core structure. The phenylpiperazine moiety is attached to an aromatic ring bearing two powerful electron-withdrawing groups: a nitro group (-NO₂) and a methylsulfonyl group (-SO₂CH₃). This arrangement renders the aromatic ring highly susceptible to further chemical modification and provides crucial interaction points for binding to biological targets. This compound is primarily utilized as an intermediate in the synthesis of more complex, biologically active molecules, with significant potential in oncology and the development of therapies for central nervous system (CNS) disorders.[1]

Physicochemical & Structural Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. Key data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 1197193-08-0[3][4]
Molecular Formula C₁₁H₁₅N₃O₄S[3][4]
Molecular Weight 285.32 g/mol [1][5]
IUPAC Name 1-(3-(Methylsulfonyl)-4-nitrophenyl)piperazine[3]
Canonical SMILES CS(=O)(=O)C1=C(C=CC(=C1)N2CCNCC2)[O-][3]
Appearance Expected to be a solid[6]
Storage Room temperature, dry conditions[1]

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Synthesis Protocol: Nucleophilic Aromatic Substitution (SNAr)

The proposed synthesis involves the reaction of a suitable precursor, 1-chloro-3-(methylsulfonyl)-4-nitrobenzene, with piperazine.

Diagram 2: Proposed Synthesis Workflow

synthesis_workflow start Start Materials: - 1-chloro-3-(methylsulfonyl)-4-nitrobenzene - Piperazine - Aprotic Polar Solvent (e.g., DMF, DMSO) - Base (e.g., K₂CO₃, Et₃N) reaction Reaction Step: Combine reactants in solvent. Add base. Heat under inert atmosphere (e.g., N₂). start->reaction 1. Mixing workup Aqueous Workup: Cool reaction mixture. Pour into water. Extract with organic solvent (e.g., Ethyl Acetate). reaction->workup 2. Quenching & Extraction purification Purification: Dry organic extracts (e.g., Na₂SO₄). Concentrate under reduced pressure. Purify via column chromatography. workup->purification 3. Isolation product Final Product: This compound purification->product 4. Final Compound

Caption: Step-by-step workflow for the proposed synthesis.

Step-by-Step Methodology
  • Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-chloro-3-(methylsulfonyl)-4-nitrobenzene (1.0 equivalent).

  • Reagent Addition: Add an excess of piperazine (typically 2-3 equivalents) to the flask. The excess piperazine serves both as the nucleophile and, in some cases, can act as the base, although an additional non-nucleophilic base is recommended.

  • Solvent and Base: Add a suitable aprotic polar solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), to dissolve the reactants. Add a mild inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N) (1.5-2.0 equivalents).

    • Causality: The base is crucial to deprotonate one of the piperazine nitrogens, increasing its nucleophilicity. It also neutralizes the HCl formed during the reaction, driving the equilibrium towards the product.

  • Reaction Conditions: Heat the reaction mixture, typically to a temperature between 80-120 °C, and stir under an inert nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. An inert atmosphere prevents potential side reactions with atmospheric oxygen or moisture.

  • Workup: Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature. Pour the mixture into a beaker of cold water, which will cause the organic product to precipitate or separate.

  • Extraction: Extract the aqueous mixture several times with an appropriate organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude solid by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to obtain the pure this compound.

Applications in Drug Discovery & Development

The true value of this compound lies in its role as a versatile building block for creating high-value therapeutic candidates.[1] The chemical functionalities of this molecule are strategically positioned to facilitate potent and selective interactions with biological targets.

Scaffold for Kinase Inhibitors in Oncology

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[10] As a result, kinase inhibitors have become a major class of targeted cancer therapies.[11] The arylpiperazine scaffold is a common feature in many kinase inhibitors.[12][13]

  • The Role of the Piperazine Ring: The piperazine moiety often serves as a flexible linker that connects different pharmacophoric elements, orienting them correctly within the ATP-binding pocket of a target kinase.[12] Its basic nitrogen atoms can also form crucial hydrogen bonds or salt bridges with acidic residues (like aspartate) in the kinase hinge region, a common anchoring point for inhibitors.[12]

  • The Role of the Sulfonyl and Nitro Groups: The methylsulfonyl and nitro groups are potent electron-withdrawing groups. This electronic feature is not just for activating the ring for synthesis; it also plays a direct role in target engagement. The sulfonyl group, in particular, is an excellent hydrogen bond acceptor and can significantly enhance binding affinity with target proteins.[13] These polar groups can also improve the physicochemical properties of the final drug candidate, such as solubility and metabolic stability.[13]

Diagram 3: Conceptual Role in Kinase Inhibition

kinase_inhibition cluster_logic Rationale for Use in Kinase Inhibitor Design Compound This compound Piperazine Piperazine Moiety Compound->Piperazine Aryl Substituted Phenyl Ring (Sulfonyl & Nitro Groups) Compound->Aryl Linker Scaffold/Linker Function Piperazine->Linker H_Bond H-Bonding & Salt Bridges Piperazine->H_Bond Binding Enhanced Target Binding Affinity Aryl->Binding Properties Improved Physicochemical Properties Aryl->Properties Kinase Kinase ATP Pocket Linker->Kinase H_Bond->Kinase Binding->Kinase

Caption: Logic flow of the compound's utility in kinase inhibitor design.

Intermediate for CNS-Active Agents

The piperazine scaffold is also prevalent in drugs targeting the central nervous system, including treatments for depression, anxiety, and psychosis.[12] Many of these drugs act by modulating neurotransmitter systems, such as serotonin (5-HT) and dopamine (D₂) receptors.[12] While specific applications of this compound in this area are less documented, it serves as a valuable starting point for creating libraries of novel piperazine derivatives for screening against CNS targets.[1] The free -NH group on the piperazine ring provides a convenient handle for further chemical elaboration to explore structure-activity relationships (SAR).

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a product of rational design, embodying key features sought after in modern medicinal chemistry. Its synthesis is straightforward, relying on fundamental and scalable organic reactions. The true power of this molecule is realized when its piperazine ring is further functionalized, allowing it to serve as a core scaffold for potent and selective inhibitors of key biological targets. For researchers in oncology, neuropharmacology, and other therapeutic areas, this compound represents a valuable and highly versatile tool for the development of the next generation of targeted medicines. Continued exploration of derivatives built from this scaffold is likely to yield novel drug candidates with improved efficacy and safety profiles.

References

  • Benchchem. (n.d.). Role of piperazine scaffolds in medicinal chemistry.
  • Andreozzi, G., Corvino, A., Severino, B., Magli, E., Perissutti, E., Frecentese, F., Santagada, V., Caliendo, G., & Fiorino, F. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals (Basel), 17(10), 1320. [Link]

  • Alfa Chemistry. (n.d.). CAS 1197193-08-0 this compound.
  • Andreozzi, G., Corvino, A., Severino, B., Magli, E., Perissutti, E., Frecentese, F., Santagada, V., Caliendo, G., & Fiorino, F. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PubMed. [Link]

  • MySkinRecipes. (n.d.). This compound.
  • ResearchGate. (n.d.). The medicinal chemistry of piperazines: A review.
  • MDPI. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations.
  • European Patent Office. (n.d.). 1-ARYL-4-SUBSTITUTED PIPERAZINE DERIVATIVES FOR USE AS CCR1 ANTAGONISTS FOR THE TREATMENT OF INFLAMMATION AND IMMUNE DISORDERS.
  • Google Patents. (n.d.). WO1996021648A1 - New piperazine derivatives and methods for the preparation thereof and compositions containing the same.
  • Pharmaffiliates. (n.d.). CAS No: 1197193-08-0| Chemical Name : this compound.
  • PubChem. (n.d.). 1-[(4-Nitrophenyl)methylsulfonyl]piperazine.
  • ResearchGate. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE.
  • Justia Patents. (n.d.). Novel method for the preparation of piperazine and its derivatives.
  • Google APIs. (n.d.). United States Patent (19).
  • National Institutes of Health. (n.d.). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors.
  • National Institutes of Health. (n.d.). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1.
  • PubMed. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists.
  • ResearchGate. (n.d.). Structure‐activity relationship of antipsychotic piperazine derivatives.
  • National Institutes of Health. (n.d.). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications.
  • MDPI. (2023). Structural Complementarity of Bruton's Tyrosine Kinase and Its Inhibitors for Implication in B-Cell Malignancies and Autoimmune Diseases.
  • CeMM. (2025). Kinase inhibitors can accelerate the degradation of target proteins, study reveals.
  • National Institutes of Health. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID.
  • PubChem. (n.d.). 1-(4-Nitrophenyl)piperazine.
  • IRB Barcelona. (2025). From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation.
  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine.

Sources

Spectroscopic data for "N-(3-Methylsulphonyl-4-nitrophenyl)piperazine" (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Gathering

I'm currently focused on gathering spectroscopic data for "N-(3-Methylsulphonyl-4-nitrophenyl)piperazine". I'm starting with Google searches, targeting academic papers, chemical databases, and patents. The goal is to obtain NMR, IR, and Mass Spec data. I'm using precise search terms to ensure relevance.

Analyzing & Planning Data

I'm now diving into the specifics of data acquisition and analysis. I'm focusing on finding established protocols for NMR, IR, and Mass Spec, and authoritative sources for peak assignment. My plan is to introduce the compound and spectroscopic data in a technical guide. I will use Graphviz for molecular structure diagrams.

Deepening Search Strategy

I'm expanding my search for spectroscopic data for "this compound". My approach now includes detailed Google queries for NMR, IR, and Mass Spec, plus I'm chasing reliable protocols and peak interpretation sources. I'm aiming to create a solid foundation for the data analysis. I'm also planning the guide's structure, focusing on a clear presentation of the data and its interpretation.

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of N-(3-Methylsulphonyl-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide delves into the pharmacological profile of N-(3-Methylsulphonyl-4-nitrophenyl)piperazine, a compound of interest within the broader, therapeutically significant class of arylpiperazine derivatives. While direct, extensive research on this specific molecule is nascent, this document synthesizes existing knowledge of the arylpiperazine scaffold with a structured, evidence-based approach to hypothesize and experimentally validate its mechanism of action. As a Senior Application Scientist, the following guide is structured to provide not just a theoretical framework but a practical, actionable roadmap for its comprehensive investigation.

Introduction: The Arylpiperazine Scaffold and the Uniqueness of this compound

The arylpiperazine moiety is a well-established pharmacophore, forming the core of numerous approved drugs targeting the central nervous system (CNS).[1] These compounds are known for their diverse pharmacological activities, often acting as ligands for aminergic G protein-coupled receptors (GPCRs), such as serotonin and dopamine receptors.[2][3] The versatility of the arylpiperazine structure allows for fine-tuning of its biological activity through various substitutions on the aryl ring and the piperazine nitrogen.[1]

This compound presents a unique substitution pattern with two potent electron-withdrawing groups: a methylsulfonyl group and a nitro group. These functional groups are anticipated to significantly influence the compound's electronic properties, binding affinity, and overall pharmacological profile. The methylsulfonyl group can act as a hydrogen bond acceptor and its presence is known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[4] The nitroaromatic group, while also a strong electron-withdrawing moiety, is known for its role in the bioactivation of certain drugs and can be associated with specific toxicity mechanisms.[5][6]

Given its structural characteristics, this compound is primarily utilized in pharmaceutical research as an intermediate in the synthesis of more complex, biologically active compounds, with potential applications in the development of kinase inhibitors and other targeted therapies.[7]

Hypothesized Mechanism of Action: A Multi-Targeted Approach

Based on the structural features of this compound and the known pharmacology of related compounds, a multi-faceted mechanism of action is proposed. It is hypothesized that this compound may exhibit activity at one or more of the following target classes:

  • Monoamine Receptors and Transporters: Consistent with the broader arylpiperazine class, the primary hypothesis is that this compound interacts with serotonin (5-HT) and/or dopamine (D) receptors. The specific substitution pattern may confer selectivity for certain receptor subtypes.[8][9] Additionally, inhibition of monoamine transporters (SERT, DAT, NET) is a plausible mechanism.[8]

  • Protein Kinases: The presence of the sulfonyl and nitro groups, which can participate in specific hydrogen bonding and electrostatic interactions, suggests a potential for inhibition of protein kinases. Several kinase inhibitors incorporate similar structural motifs.

  • Other Potential Targets: The unique electronic nature of the substituted phenyl ring could lead to interactions with other, less common targets for arylpiperazines.

The following sections outline a comprehensive experimental strategy to systematically investigate these hypotheses.

Experimental Validation of the Mechanism of Action: A Step-by-Step Guide

To elucidate the mechanism of action of this compound, a hierarchical and logical experimental workflow is proposed. This workflow begins with broad, high-throughput screening and progresses to more focused, mechanistic studies.

Initial Target Screening: Casting a Wide Net

The initial phase aims to identify the primary biological targets of the compound through a series of binding and functional assays.

Experimental Protocol 1: Broad-Panel Receptor and Kinase Screening

  • Objective: To identify high-affinity binding targets across a diverse range of receptors and kinases.

  • Methodology:

    • Receptor Profiling: Employ a commercially available broad-panel radioligand binding assay screen (e.g., Eurofins SafetyScreen, CEREP BioPrint) covering a wide array of GPCRs (including all major serotonin and dopamine subtypes), ion channels, and transporters.

    • Kinase Profiling: Utilize a kinase panel screen (e.g., Reaction Biology's Kinase HotSpot) to assess inhibitory activity against a comprehensive panel of human protein kinases.

  • Data Analysis: Results are typically expressed as a percentage of inhibition at a fixed concentration (e.g., 10 µM). Hits are defined as compounds causing significant inhibition (typically >50%).

  • Causality: This initial screen is crucial for hypothesis generation and directing subsequent, more focused investigations. A broad screen prevents premature focus on a single target class based solely on structural analogy.

Data Presentation: Summary of Initial Screening Hits

Target ClassSpecific TargetPercentage Inhibition at 10 µM
GPCRs 5-HT2A Receptor[Insert Data]
D2 Receptor[Insert Data]
...[Insert Data]
Kinases Kinase X[Insert Data]
Kinase Y[Insert Data]
...[Insert Data]
In-depth Characterization of Primary Targets

Based on the initial screening results, the next phase involves detailed characterization of the interaction between this compound and the identified high-affinity targets.

Experimental Protocol 2: Determination of Binding Affinity (Ki)

  • Objective: To quantify the binding affinity of the compound for the identified primary targets.

  • Methodology:

    • Radioligand Competition Binding Assays: Perform saturation binding assays using a specific radioligand for each target receptor to determine the Kd (dissociation constant) and Bmax (maximum receptor density). Subsequently, conduct competition binding assays with increasing concentrations of this compound to determine its Ki (inhibition constant).

  • Data Analysis: The Ki values are calculated using the Cheng-Prusoff equation. Lower Ki values indicate higher binding affinity.

  • Trustworthiness: This quantitative approach provides a robust measure of the compound's potency at the molecular level.

Experimental Protocol 3: Functional Characterization (Agonism vs. Antagonism)

  • Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified GPCR targets.

  • Methodology:

    • cAMP Accumulation Assays: For Gs- and Gi-coupled receptors, measure the levels of cyclic AMP (cAMP) in cells expressing the target receptor upon treatment with the compound. A decrease in forskolin-stimulated cAMP suggests Gi agonism, while an increase suggests Gs agonism.

    • Calcium Mobilization Assays: For Gq-coupled receptors, measure intracellular calcium flux using a fluorescent calcium indicator (e.g., Fura-2, Fluo-4) in cells expressing the target receptor.

    • GTPγS Binding Assays: This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation, providing a direct measure of G protein activation.

  • Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.

  • Authoritative Grounding: These are standard, well-validated assays for characterizing GPCR signaling.[10]

Mandatory Visualization: Proposed GPCR Signaling Pathway

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR (e.g., 5-HT2A) G_protein G Protein (Gq/11) GPCR->G_protein Activates PLC PLC G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ligand N-(3-Methylsulphonyl-4- nitrophenyl)piperazine Ligand->GPCR Binds to Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Hypothesized Gq-coupled GPCR signaling pathway.

In Silico Modeling and Structure-Activity Relationship (SAR) Studies

Computational approaches can provide valuable insights into the binding mode of this compound and guide the design of more potent and selective analogs.

Experimental Protocol 4: Molecular Docking and Pharmacophore Modeling

  • Objective: To predict the binding orientation of the compound within the active site of its target(s) and to identify key pharmacophoric features.

  • Methodology:

    • Molecular Docking: Utilize software such as AutoDock, Glide, or GOLD to dock the 3D structure of this compound into the crystal structure or a homology model of the target receptor or kinase.

    • Pharmacophore Modeling: Based on the docking poses of a series of active analogs, generate a pharmacophore model that defines the essential steric and electronic features required for biological activity.[11]

  • Data Analysis: Analyze the docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.

  • Expertise & Experience: The results of in silico studies should be interpreted with caution and used to generate hypotheses that are then tested experimentally.

Mandatory Visualization: Experimental Workflow for Mechanism of Action Elucidation

Workflow start N-(3-Methylsulphonyl-4- nitrophenyl)piperazine screen Broad-Panel Target Screening (Receptors & Kinases) start->screen hits Identify High-Affinity Hits screen->hits binding Determine Binding Affinity (Ki) (Radioligand Binding Assays) hits->binding functional Characterize Functional Activity (cAMP, Ca²⁺, GTPγS Assays) binding->functional insilico In Silico Modeling (Docking & Pharmacophore) functional->insilico sar Structure-Activity Relationship (SAR) Studies insilico->sar conclusion Elucidate Mechanism of Action sar->conclusion

Caption: A systematic workflow for elucidating the mechanism of action.

Potential Therapeutic Implications and Future Directions

The elucidation of the mechanism of action of this compound will pave the way for its potential development as a therapeutic agent. If it demonstrates high affinity and selectivity for a specific CNS receptor, it could be a lead compound for the treatment of neurological or psychiatric disorders.[1] Alternatively, if it exhibits potent and selective kinase inhibition, it could be explored as a candidate for oncology or inflammatory diseases.

Future research should focus on synthesizing and evaluating a series of analogs to establish a clear structure-activity relationship. This will involve modifying the substitution pattern on the phenyl ring and exploring different linkers and terminal groups attached to the piperazine nitrogen. These studies, guided by the experimental and computational approaches outlined in this guide, will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this promising chemical scaffold.

References

  • Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta pharmacologica Sinica, 33(3), 372–384.
  • de Souza, M. V. N. (2020). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Revista Virtual de Química, 12(6), 1586-1616.
  • Ye, W., Li, Y., Li, S., Wang, T., Wang, Z., Zhang, Y., ... & Zhu, W. (2024). Synthesis and biological evaluation of multimodal monoaminergic arylpiperazine derivatives with potential antidepressant profile. European Journal of Medicinal Chemistry, 275, 116564.
  • de Oliveira, M. A. L., da Silva, A. S., de Aguiar, A. P., & de Lima, M. C. A. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Pharmaceuticals, 15(8), 1004.
  • Kumar, V., Kumar, P., & Singh, J. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current drug targets, 23(7), 729–751.
  • Cheon, S. H., Kim, K. M., & Lim, S. M. (2018). Design, synthesis and docking study of 4-arylpiperazine carboxamides as monoamine neurotransmitters reuptake inhibitors. Bioorganic & medicinal chemistry, 26(16), 4679–4687.
  • Carrasco, E., Gallego, M., & Martinez-Alvarez, R. (2019). Nitro-drugs: a new challenge for medicinal chemistry. Current medicinal chemistry, 26(32), 5917-5942.
  • Maya, J. D., Cassels, B. K., & Morello, A. (2004). Liver microsomal biotransformation of nitro-aryl drugs: mechanism for potential oxidative stress induction. Journal of applied toxicology, 24(6), 449-456.
  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7.
  • Abreu, P. A., de Oliveira, M. A. L., & de Souza, M. V. N. (2025). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 36(1), 1-34.
  • Kang, S. Y., Park, E. J., Park, W. K., Choi, H., Lee, K. C., & Seo, H. J. (2010). Arylpiperazine-containing pyrimidine 4-carboxamide derivatives targeting serotonin 5-HT(2A), 5-HT(2C), and the serotonin transporter as a potential antidepressant. Bioorganic & medicinal chemistry letters, 20(22), 6439–6442.
  • MySkinRecipes. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

  • Kumar, V., Kumar, P., & Singh, J. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Drug Targets, 23(7), 729-751.
  • Wermuth, C. G. (2008). The Role of Functional Groups in Drug–Receptor Interactions. In The Practice of Medicinal Chemistry (pp. 359-387). Elsevier.
  • Chemsigma. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

  • Andreozzi, G., Corvino, A., Severino, B., Magli, E., & Fiorino, F. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(10), 1320.
  • Chang-mei, K., Ning, T., Yong, H., & Quan-quan, W. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • Slideshare. (2017, November 29). Pharmacophore modeling. Retrieved January 19, 2026, from [Link]

  • Ferguson, G., & Wardell, J. L. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Acta crystallographica.
  • ChemUniverse. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

  • Wang, M., Zhang, L., & Liu, H. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current medicinal chemistry, 19(21), 3588–3601.
  • Butawan, M., Benjamin, R. L., & Bloomer, R. J. (2017). Methylsulfonylmethane: Applications and Safety of a Novel Dietary Supplement. Nutrients, 9(3), 290.
  • Shimla, S. (2023). Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmacology. Journal of Medicinal and Organic Chemistry, 6(4), 92-95.

Sources

An In-Depth Technical Guide to the Evaluation of N-(3-Methylsulphonyl-4-nitrophenyl)piperazine as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are pivotal regulators of cellular signaling and represent a major class of therapeutic targets, particularly in oncology. The piperazine moiety is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved kinase inhibitors. This guide focuses on N-(3-Methylsulphonyl-4-nitrophenyl)piperazine , a chemical entity noted as a synthetic intermediate for biologically active compounds.[1] While specific public data on its kinase inhibitory profile is limited, its structural features—a piperazine core, an electron-withdrawing methylsulphonyl group, and a reactive nitrophenyl ring—suggest significant potential as a foundational scaffold for novel kinase inhibitors. This document provides a comprehensive technical framework for the synthesis, biochemical characterization, and cellular evaluation of this compound and its analogues. It is designed to serve as a roadmap for researchers aiming to explore its therapeutic potential, transforming a chemical building block into a validated lead series.

Introduction: Deconstructing the Scaffold's Potential

The journey of a kinase inhibitor from a chemical concept to a clinical candidate begins with a promising molecular scaffold. This compound presents a compelling starting point due to the confluence of three structurally significant motifs:

  • The Piperazine Ring: This heterocycle is a cornerstone of modern kinase inhibitor design. Its conformational flexibility and the presence of two nitrogen atoms allow for versatile substitutions, enabling the optimization of potency, selectivity, and pharmacokinetic properties. Many successful drugs, including Imatinib and Erlotinib, feature this core structure.[2][3]

  • The Methylsulphonyl Group: This functional group is a potent hydrogen bond acceptor and can significantly influence molecular conformation and solubility. Its presence is common in kinase inhibitors where it often engages in critical interactions with the hinge region of the kinase ATP-binding pocket.

  • The Nitrophenyl Moiety: The nitro group is a strong electron-withdrawing group that can participate in key binding interactions. Critically, it also serves as a versatile chemical handle. Its reduction to an aniline derivative opens a gateway for a multitude of subsequent chemical modifications, allowing for the systematic exploration of the structure-activity relationship (SAR).

This guide will provide the scientific rationale and detailed protocols to systematically evaluate the potential of this compound, establishing a clear path from initial synthesis to robust cellular characterization.

Synthesis and Analytical Characterization

The first pillar of any drug discovery program is the ability to reliably synthesize and purify the compound of interest. The synthesis of this compound is conceptually straightforward, likely proceeding through a nucleophilic aromatic substitution (SNAr) reaction.

Proposed Synthetic Workflow

The reaction involves the displacement of a halide from a suitably substituted nitrobenzene by piperazine. The methylsulphonyl group and the nitro group, both being strongly electron-withdrawing, activate the aromatic ring for nucleophilic attack.

cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 1-Fluoro-3-(methylsulfonyl)-4-nitrobenzene product This compound reactant1->product SNA_r Reaction reactant2 Piperazine reactant2->product conditions Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat (e.g., 100-120 °C) conditions->product

Caption: Proposed synthetic route for this compound.

Detailed Synthetic Protocol (General Template)
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-fluoro-3-(methylsulfonyl)-4-nitrobenzene (1.0 eq), piperazine (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a reactant concentration of approximately 0.5 M.

  • Reaction: Heat the reaction mixture to 110 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature and pour it into ice-cold water. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove inorganic salts.

  • Purification: Dry the crude product under vacuum. If necessary, purify further by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final compound.

Mandatory Analytical Validation

The identity and purity of the synthesized compound must be rigorously confirmed. This is a self-validating step; without irrefutable proof of structure and purity, all subsequent biological data is unreliable.

Technique Purpose Expected Outcome
¹H and ¹³C NMR Structural ElucidationConfirms the chemical structure by showing the expected proton and carbon signals with correct chemical shifts, integrations, and coupling patterns.
Mass Spectrometry (MS) Molecular Weight ConfirmationProvides the exact mass of the molecule, confirming the molecular formula (C₁₁H₁₅N₃O₄S).[1]
HPLC Purity AssessmentQuantifies the purity of the compound, which should ideally be >95% for use in biological assays.

Biochemical Evaluation: Direct Kinase Inhibition

The primary goal is to determine if the compound can directly inhibit the enzymatic activity of purified kinases. This is typically assessed by measuring the reduction in the phosphorylation of a substrate.

Choosing the Right Assay Format

Several robust methods exist for measuring kinase activity. The choice often depends on throughput needs, safety considerations (radioactivity), and available equipment.[4][5]

  • Radiometric Assays ([³²P]-ATP): The "gold standard" for sensitivity and directness, but requires handling of radioactive materials.[6]

  • Fluorescence/Luminescence-Based Assays: These are high-throughput, non-radioactive methods that detect either the formation of ADP (e.g., ADP-Glo™) or the phosphorylated substrate using specific antibodies (e.g., TR-FRET).[7][8]

The ADP-Glo™ Kinase Assay is an excellent choice for initial screening due to its sensitivity, broad applicability to virtually any kinase, and simple "add-mix-read" format.[9]

start Prepare Kinase Reaction (Kinase, Substrate, Buffer) add_inhibitor Add Test Compound (or DMSO control) start->add_inhibitor add_atp Initiate Reaction (Add ATP) add_inhibitor->add_atp incubate1 Incubate (e.g., 60 min at 30°C) add_atp->incubate1 stop_reaction Terminate Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate1->stop_reaction incubate2 Incubate (e.g., 40 min at RT) stop_reaction->incubate2 detect_adp Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) incubate2->detect_adp incubate3 Incubate (e.g., 30 min at RT) detect_adp->incubate3 read Measure Luminescence incubate3->read

Caption: Workflow for an in vitro ADP-Glo™ kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol is a template and must be optimized for each specific kinase, particularly with respect to enzyme and substrate concentrations.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of kinase solution (containing the specific kinase and its substrate in reaction buffer).

  • Inhibitor Addition: Add 25 nL of the compound serial dilutions to the appropriate wells. Include wells with DMSO only as a "no inhibition" (100% activity) control and wells without kinase as a background control.

  • Initiation: Add 2.5 µL of ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[10]

  • Incubation: Incubate the plate at 30 °C for 60 minutes.

  • ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP, which then drives a luciferase reaction. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Kinase Selectivity Profiling

A potent inhibitor is of little value if it is not selective. To assess this, the compound should be screened against a broad panel of kinases (e.g., the 468-kinase panel at Reaction Biology or similar services). This provides a comprehensive view of the compound's selectivity and potential off-target effects.

Kinase Family Representative Kinases Hypothetical IC₅₀ (nM)
Tyrosine Kinases EGFR>10,000
ABL185
SRC1,200
Ser/Thr Kinases CDK25,500
AKT1>10,000
P38α (MAPK14)450
Caption: Example data table for kinase selectivity profiling.

Cellular Activity: Probing Biological Function

Demonstrating that a compound inhibits a purified enzyme is only the first step. A successful inhibitor must be able to cross the cell membrane, engage its target in the complex cellular milieu, and elicit a biological response.

Target Engagement and Pathway Modulation

The most direct way to confirm cellular activity is to measure the phosphorylation of a known downstream substrate of the target kinase. Western blotting is a classic and reliable method for this.

seed_cells Seed Cells in Culture Plates treat_cells Treat with Inhibitor (Varying Concentrations) seed_cells->treat_cells incubate Incubate (Time course) treat_cells->incubate lyse_cells Harvest & Lyse Cells incubate->lyse_cells quantify_protein Quantify Protein Concentration (e.g., BCA Assay) lyse_cells->quantify_protein run_sds_page SDS-PAGE quantify_protein->run_sds_page transfer Transfer to Membrane run_sds_page->transfer block_membrane Block Membrane transfer->block_membrane primary_ab Incubate with Primary Antibodies (p-Substrate, Total Substrate, Loading Control) block_membrane->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect Detect with ECL Substrate secondary_ab->detect

Caption: Workflow for assessing target phosphorylation via Western Blot.

Protocol: Cellular Target Phosphorylation Assay (Western Blot)
  • Cell Culture: Seed a relevant cell line (e.g., a cancer cell line where the target kinase is known to be active) in 6-well plates and grow to 70-80% confluency.

  • Compound Treatment: Treat the cells with increasing concentrations of the test compound for a predetermined time (e.g., 2 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and then incubate overnight at 4 °C with a primary antibody specific for the phosphorylated form of the kinase's substrate. Subsequently, probe with an antibody for the total substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A dose-dependent decrease in the phospho-substrate signal indicates successful target inhibition.

Measuring Phenotypic Outcomes: Cell Viability

For many targets, particularly in oncology, the desired outcome of kinase inhibition is the suppression of cell proliferation or the induction of apoptosis.

Assay Principle Readout
MTT/XTT Assay Measures metabolic activity via mitochondrial reductase enzymes.Colorimetric
CellTiter-Glo® Quantifies ATP levels as an indicator of viable cells.Luminescent
Crystal Violet Assay Stains the DNA of adherent cells, quantifying cell number.Colorimetric
Caption: Common methods for assessing cell viability and proliferation.

Structure-Activity Relationship (SAR) and Optimization

The initial compound is a starting point. SAR studies involve systematically modifying the scaffold to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). The data from the biochemical and cellular assays provide the crucial feedback loop for this iterative process.[11][12][13]

cluster_modifications Points for Modification scaffold Core Scaffold R1 R2 R3 mod1 Modify R1: Derivatize Piperazine N-H scaffold:f1->mod1 mod2 Modify R2: Reduce NO2 to NH2, then derivatize scaffold:f2->mod2 mod3 Modify R3: Alter substitution on the phenyl ring scaffold:f3->mod3

Caption: Key modification points for SAR studies on the core scaffold.

Key Optimization Strategies:

  • R1 (Piperazine N-H): This is a primary vector for modification. Introducing various alkyl and aryl groups can explore new binding pockets and significantly impact potency and selectivity.

  • R2 (Nitro Group): Reduction of the nitro group to an amine is a critical step. The resulting aniline can be acylated, sulphonylated, or used in other coupling reactions to build out complex side chains designed to interact with specific regions of the kinase active site.

  • R3 (Aromatic Ring): The substitution pattern on the phenyl ring can be altered to fine-tune electronic properties and steric interactions.

Conclusion and Future Directions

This compound represents a scaffold with high potential for the development of novel kinase inhibitors. Its synthesis is feasible, and its structure contains multiple points for chemical elaboration. By following the systematic evaluation framework presented in this guide—from robust synthesis and biochemical screening to rigorous cellular characterization—researchers can effectively probe its potential.

Positive results from this workflow would establish a strong foundation for a lead optimization program. Subsequent steps would involve advanced cellular models, in-depth ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, and ultimately, evaluation of efficacy and safety in preclinical in vivo models. This structured approach provides the best opportunity to unlock the therapeutic value hidden within this promising chemical entity.

References

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Godl, K., et al. (2003). An efficient proteomics method to identify the cellular targets of protein kinase inhibitors. Proceedings of the National Academy of Sciences, 100(26), 15434-15439. [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2208630. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • El-Gazzar, M. G., et al. (2023). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Molecules, 28(14), 5489. [Link]

  • Cozzini, M., et al. (2022). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters, 13(7), 1167-1175. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Taylor & Francis Online. [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. [Link]

  • Liu, Y., et al. (2016). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Scientific Reports, 6, 27693. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8764. [Link]

  • MySkinRecipes. This compound. [Link]

  • Tokumitsu, H., et al. (1990). KN-62, 1-[N,O-bis(5-isoquinolinesulfonyl)-N-methyl-L-tyrosyl]-4-phenylpiperazine, a specific inhibitor of Ca2+/calmodulin-dependent protein kinase II. The Journal of Biological Chemistry, 265(8), 4315-4320. [Link]

  • Hennequin, L. F., et al. (2002). Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 45(6), 1300-1312. [Link]

  • Brozinick, J. T., et al. (1999). 1-[N, O-bis-(5-isoquinolinesulphonyl)-N-methyl-L-tyrosyl]-4- phenylpiperazine (KN-62), an inhibitor of calcium-dependent camodulin protein kinase II, inhibits both insulin- and hypoxia-stimulated glucose transport in skeletal muscle. The Biochemical Journal, 339(Pt 3), 533-540. [Link]

  • Lu, K., et al. (2013). Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds. ACS Medicinal Chemistry Letters, 4(5), 482-486. [Link]

  • Kumar, S., et al. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358. [Link]

  • NeuroQuantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. [Link]

  • Der Pharma Chemica. (2016). Characterization, synthesis and biological evaluation of naphthalene based piperazines as anti bacterial agents. [Link]

  • Shen, Q., et al. (2003). Quantitative structure-activity relationships (QSAR): studies of inhibitors of tyrosine kinase. European Journal of Pharmaceutical Sciences, 20(1), 63-71. [Link]

  • Kos, J., et al. (2019). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Current Drug Metabolism, 20(11), 903-913. [Link]

  • ResearchGate. Structure-activity relationship of piperazine-linked aminopyridine 6. [Link]

  • Khan, S., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry. [Link]

  • ACS Publications. (2025). Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents. [Link]

  • MDPI. (2020). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. [Link]

Sources

Methodological & Application

Application Notes and Protocol for the Synthesis of N-(3-Methylsulphonyl-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of N-(3-Methylsulphonyl-4-nitrophenyl)piperazine, a key building block in medicinal chemistry and drug development.[1] The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction between 1-fluoro-3-(methylsulfonyl)-4-nitrobenzene and piperazine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, a detailed step-by-step protocol, characterization methods, and critical safety information. The protocol's reliability is underpinned by a discussion of the reaction mechanism and in-process controls to ensure a high-purity final product.

Introduction

This compound (CAS No. 1197193-08-0) is a valuable intermediate in the synthesis of various biologically active compounds.[1] Its molecular structure, featuring a piperazine ring attached to a nitro- and sulfonyl-substituted phenyl group, makes it a versatile scaffold. The electron-withdrawing properties of the nitro (-NO₂) and methylsulphonyl (-SO₂CH₃) groups strongly activate the aromatic ring towards nucleophilic attack, making the synthesis efficient and high-yielding.[2] Specifically, these functional groups enhance binding selectivity in targeted therapies, such as kinase inhibitors in oncology research.[1]

The protocol detailed herein describes a robust and scalable nucleophilic aromatic substitution (SNAr) reaction. This reaction class is fundamental in pharmaceutical and agrochemical industries for creating carbon-nitrogen bonds on aromatic rings.[2] The chosen starting material, 1-fluoro-3-(methylsulfonyl)-4-nitrobenzene, is highly effective because fluorine is an excellent leaving group for SNAr reactions, a fact attributed to its high electronegativity which polarizes the C-F bond and facilitates nucleophilic attack.[3]

Reaction Scheme & Mechanism

The synthesis proceeds via a classical SNAr addition-elimination mechanism.

Reaction Scheme: Image of the chemical reaction scheme showing 1-fluoro-3-(methylsulfonyl)-4-nitrobenzene reacting with piperazine in the presence of a base (e.g., K₂CO₃) and a solvent (e.g., DMSO) to yield this compound and a fluoride salt.

Mechanism: The reaction is a two-step process:

  • Nucleophilic Addition: The nucleophilic secondary amine of the piperazine molecule attacks the electron-deficient carbon atom of the aromatic ring that is bonded to the fluorine atom. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][3] The strong electron-withdrawing nitro and methylsulphonyl groups are crucial for stabilizing this intermediate by delocalizing the negative charge.[2][3]

  • Elimination: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group, yielding the final product.

Materials and Equipment

Reagents and Materials
Reagent/MaterialCAS NumberMolecular FormulaPuritySupplier ExampleNotes
1-Fluoro-3-(methylsulfonyl)-4-nitrobenzene453-73-6C₇H₆FNO₄S≥98%Sigma-AldrichKey electrophile.
Piperazine (Anhydrous)110-85-0C₄H₁₀N₂≥99%Sigma-AldrichNucleophile. Must be anhydrous.
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃≥99%Fisher ScientificBase to scavenge HF byproduct.
Dimethyl Sulfoxide (DMSO)67-68-5C₂H₆OSAnhydrous, ≥99.7%Sigma-AldrichReaction solvent.
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂ACS GradeVWRFor extraction and chromatography.
Hexanes110-54-3C₆H₁₄ACS GradeVWRFor chromatography.
Deionized Water7732-18-5H₂O--For workup.
Brine (Saturated NaCl)7647-14-5NaCl--For workup.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄ACS GradeFisher ScientificDrying agent.
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Condenser

  • Nitrogen/Argon gas inlet

  • Thermometer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • UV lamp (254 nm) for TLC visualization

  • Flash column chromatography system

  • Glassware for filtration (Büchner funnel, filter flasks)

  • pH paper or meter

Detailed Synthesis Protocol

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.

  • Reagent Handling: DMSO can facilitate skin absorption of other chemicals; handle with care. 1-Fluoro-3-(methylsulfonyl)-4-nitrobenzene is an irritant. Consult Material Safety Data Sheets (MSDS) for all reagents before use.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add piperazine (1.1 equivalents).

    • Add anhydrous dimethyl sulfoxide (DMSO, ~5 mL per mmol of the limiting reagent).

    • Stir the mixture under a nitrogen atmosphere until the piperazine is fully dissolved.

    • Add potassium carbonate (K₂CO₃, 2.0 equivalents). This base acts as a scavenger for the hydrofluoric acid (HF) that is formed in situ, preventing the protonation of the piperazine nucleophile.

  • Addition of Electrophile:

    • In a separate container, dissolve 1-fluoro-3-(methylsulfonyl)-4-nitrobenzene (1.0 equivalent) in a minimal amount of anhydrous DMSO.

    • Add this solution dropwise to the stirring piperazine mixture at room temperature over 10-15 minutes. An exothermic reaction may be observed.

  • Reaction and Monitoring:

    • Heat the reaction mixture to 80-90 °C using a heating mantle.

    • Maintain this temperature and stir vigorously for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). Prepare a developing solvent system (e.g., 50% Ethyl Acetate in Hexanes). The product spot should be more polar than the starting material (1-fluoro-3-(methylsulfonyl)-4-nitrobenzene) and should appear as a new, UV-active spot. The reaction is complete when the limiting starting material is no longer visible on the TLC plate.

  • Workup and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing cold deionized water (~5 times the volume of DMSO used). This will precipitate the crude product.

    • Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of deionized water to remove residual DMSO and inorganic salts.

    • For further purification, transfer the crude solid to a separatory funnel containing ethyl acetate and water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a yellow solid.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel. A gradient elution system, starting with 10% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate, is typically effective.

    • Alternatively, recrystallization from a suitable solvent system like ethanol/water or isopropyl alcohol can be employed to obtain a high-purity product.[4]

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR Characteristic peaks for aromatic protons, methylsulfonyl protons, and piperazine protons with appropriate chemical shifts and integration.
¹³C NMR Signals corresponding to all unique carbon atoms in the molecule.
Mass Spec (MS) A molecular ion peak corresponding to the product's molecular weight (C₁₁H₁₅N₃O₄S, MW: 285.32 g/mol ).[5][6][7]
Melting Point A sharp melting point range, indicating high purity.
HPLC A single major peak indicating the purity of the compound.

Process Visualization

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of the target compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification cluster_analysis Analysis Reagents Weigh Reagents: - Piperazine - K2CO3 - Electrophile Setup Assemble Dry Glassware under N2 Atmosphere Reagents->Setup Dissolve Dissolve Piperazine & K2CO3 in DMSO Setup->Dissolve Addition Add Electrophile Solution Dropwise Dissolve->Addition Heat Heat to 80-90°C (4-6 hours) Addition->Heat Monitor Monitor via TLC Heat->Monitor Quench Cool & Quench with Cold Water Monitor->Quench Filter Filter Precipitate Quench->Filter Extract Aqueous Workup (EtOAc/Water) Filter->Extract Dry Dry & Concentrate Extract->Dry Purify Flash Chromatography or Recrystallization Dry->Purify Characterize Characterize Product: - NMR - MS - HPLC Purify->Characterize

Caption: A flowchart of the synthesis workflow.

SNAr Reaction Mechanism

This diagram details the key steps in the nucleophilic aromatic substitution mechanism.

Caption: The addition-elimination mechanism of the SNAr reaction.

Troubleshooting and Discussion

  • Low Yield:

    • Cause: Incomplete reaction or moisture in the reagents/solvent. Piperazine is hygroscopic, and water can compete as a nucleophile or deactivate reagents.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous piperazine and anhydrous DMSO. Confirm reaction completion with TLC before workup.

  • Side Reactions:

    • Cause: At higher temperatures or with excess piperazine, a minor amount of di-substitution on the piperazine ring (if starting with a different substrate) or other side reactions could occur. The primary side product in this specific reaction is often related to incomplete reaction.

    • Solution: Maintain the recommended temperature range (80-90 °C). Use of a slight excess of piperazine (1.1 eq) is optimal to drive the reaction to completion without promoting significant side products.

  • Purification Issues:

    • Cause: Residual DMSO can be difficult to remove and may co-elute during chromatography.

    • Solution: The precipitation and extensive washing with water during the workup step is critical for removing the bulk of the DMSO. If DMSO persists, performing a liquid-liquid extraction as detailed is highly effective.

Conclusion

This application note provides a validated and reliable protocol for the synthesis of this compound. By detailing the underlying chemical principles and providing a clear, step-by-step guide, this document serves as a practical resource for researchers in organic synthesis and pharmaceutical development. The described SNAr reaction is efficient, high-yielding, and can be scaled for larger quantity production, making it a cornerstone for accessing this important chemical intermediate.

References

  • Pharmaffiliates. This compound; CAS No: 1197193-08-0. [Link]

  • MySkinRecipes. This compound. [Link]

  • Vapourtec. Aromatic Substitution | Flow Reactions. [Link]

  • MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

  • PubChem. 1-[(4-Nitrophenyl)methylsulfonyl]piperazine. [Link]

Sources

A Robust HPLC-UV Method for the Quantification of Piperazine Derivatives in Pharmaceutical Analytes through Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract: This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of piperazine and its derivatives. A key challenge in the analysis of the core piperazine moiety is its lack of a significant UV chromophore, which impedes sensitive detection at low concentrations typical in impurity profiling and quality control.[1][2] To overcome this, the described protocol employs a pre-column derivatization strategy using 4-chloro-7-nitrobenzofuran (NBD-Cl). This reaction introduces a strongly UV-absorbent group to the piperazine molecule, enabling highly sensitive and reliable quantification.[1][3][4] We provide a comprehensive guide covering the rationale behind method development, a step-by-step experimental protocol, method validation parameters, and considerations for demonstrating the method's stability-indicating capabilities through forced degradation studies.

Introduction: The Analytical Challenge of Piperazine Derivatives

Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. Its derivatives form the structural backbone of numerous active pharmaceutical ingredients (APIs), including antihistamines, antipsychotics, and anthelmintics.[5] Given their prevalence, the accurate quantification of piperazine-related compounds—whether as the API itself, a synthetic intermediate, or a potential impurity—is a critical aspect of pharmaceutical development and quality control.

The primary analytical hurdle presented by the piperazine scaffold is its absence of a native chromophore, rendering it nearly transparent to UV detection at standard analytical wavelengths.[1] This necessitates an analytical strategy that enhances its detectability. While techniques like evaporative light scattering detection (ELSD) or mass spectrometry (MS) can be employed, HPLC with UV detection remains one of the most accessible, cost-effective, and robust techniques in a QC environment. The protocol herein leverages a pre-column derivatization technique to make piperazine and its analogues amenable to sensitive HPLC-UV analysis.

The Causality Behind Experimental Choices: Building a Self-Validating System

A robust analytical method is not merely a list of parameters but a system where each choice is deliberate and scientifically justified. The following sections explain the rationale behind the key components of this method.

2.1 The Derivatization Imperative

To create a UV-active analyte, we employ a derivatization agent that reacts specifically and completely with the target molecule. 4-chloro-7-nitrobenzofuran (NBD-Cl) is an excellent choice for this purpose. It reacts with the secondary amine groups of piperazine in a nucleophilic aromatic substitution reaction to form a stable, intensely colored derivative that exhibits strong absorbance at approximately 340 nm.[1][4] This allows for the detection of piperazine at trace levels, far below what would be possible with direct UV analysis.[3][6]

2.2 Chromatographic Separation Strategy

  • Column Selection: The separation of the piperazine derivative from the API, excess derivatizing reagent, and other potential impurities is critical. While standard C18 columns can be used, the polar nature of some piperazine derivatives can lead to poor retention.[7] This method utilizes a Chiralpak IC column . Although originally designed for chiral separations, this cellulose-based stationary phase has demonstrated excellent resolving power for various achiral compounds, including piperazine derivatives, providing unique selectivity and sharp peak shapes.[1][8]

  • Mobile Phase Composition: The mobile phase is optimized to achieve efficient separation and ideal peak symmetry.

    • Acetonitrile & Methanol: This combination of organic solvents provides the necessary eluotropic strength to elute the analytes from the column in a reasonable timeframe.

    • Diethylamine (DEA): The addition of a small amount of an amine modifier like DEA (0.1%) is a field-proven technique for analyzing basic compounds.[1] DEA acts as a competitive base, binding to residual acidic silanol groups on the column packing material. This minimizes secondary interactions that can cause peak tailing, resulting in more symmetrical peaks and improved quantification accuracy.

Visualizing the Analytical Workflow

The entire process, from sample receipt to final data analysis, follows a logical and sequential path designed to ensure accuracy and reproducibility.

G cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Piperazine Standard Stock mix Mix Sample/Standard with NBD-Cl prep_std->mix prep_sample Prepare API Sample Solution prep_sample->mix prep_reagent Prepare NBD-Cl Reagent Solution prep_reagent->mix react Incubate to Complete Reaction (e.g., 60°C) mix->react dilute Cool and Dilute with Mobile Phase react->dilute inject Inject into HPLC-UV System dilute->inject separate Chromatographic Separation inject->separate detect UV Detection (340 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate Standards quantify Quantify Piperazine in Sample integrate->quantify Samples calibrate->quantify

Caption: A comprehensive workflow for HPLC-UV analysis of piperazine.

Detailed Experimental Protocol

4.1 Instrumentation and Reagents

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Analytical Column: Chiralpak IC, 250 x 4.6 mm, 5 µm particle size.[1][4]

  • Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Diethylamine (Reagent Grade), Water (HPLC Grade), Piperazine standard, 4-chloro-7-nitrobenzofuran (NBD-Cl).[1]

4.2 Preparation of Solutions

  • Mobile Phase: Prepare a mixture of Acetonitrile, Methanol, and Diethylamine in the ratio of 90:10:0.1 (v/v/v). Filter through a 0.45 µm filter and degas prior to use.[1]

  • Piperazine Standard Stock Solution (e.g., 200 µg/mL): Accurately weigh approximately 20 mg of Piperazine standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent (e.g., Methanol).

  • NBD-Cl Reagent Solution (e.g., 1 mg/mL): Dissolve 100 mg of NBD-Cl in 100 mL of Acetonitrile.

4.3 Derivatization Procedure

  • Into separate vials, pipette aliquots of your sample solutions and a series of calibration standards prepared from the stock solution.

  • Add an excess of the NBD-Cl reagent solution to each vial. A typical ratio is 1:2 (sample/standard to reagent).

  • Heat the sealed vials in a water bath or heating block at 60°C for 30 minutes to drive the reaction to completion.[4]

  • Allow the vials to cool to room temperature.

  • Dilute the resulting solutions with the mobile phase to an appropriate concentration for HPLC injection.

4.4 HPLC Chromatographic Conditions

ParameterConditionRationale
Analytical Column Chiralpak IC (250 x 4.6 mm, 5 µm)Provides excellent selectivity and peak shape for the derivative.[1][8]
Mobile Phase Acetonitrile:Methanol:DEA (90:10:0.1 v/v/v)Optimized for good resolution and peak symmetry.[1][8]
Flow Rate 1.0 mL/minEnsures optimal separation efficiency and reasonable run time.[1][8]
Column Temperature 35°CMaintains consistent retention times and improves peak shape.[1][8]
Detection Wavelength 340 nmCorresponds to the absorbance maximum of the NBD-piperazine derivative.[1][8]
Injection Volume 10 µLA standard volume for achieving good sensitivity without overloading the column.[1][8]
Total Run Time 20 minutesSufficient to elute the analyte and any late-eluting components.[1]

4.5 System Suitability Before sample analysis, perform replicate injections (n=5 or 6) of a standard solution to verify system performance.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%

Method Validation: Ensuring Trustworthiness

The developed method must be validated according to ICH guidelines to prove its suitability for its intended purpose. The following parameters should be assessed:

Validation ParameterTypical Results & Significance
Linearity R² ≥ 0.999 over a range like LOQ to 150% of the specification limit.[1]
Accuracy (% Recovery) Typically 98-102%. Assessed by spiking a placebo or API matrix with known amounts of piperazine.[1]
Precision (% RSD) Repeatability and Intermediate Precision RSD ≤ 2.0%.[1]
Limit of Detection (LOD) The lowest concentration that can be reliably detected (e.g., 30 ppm).[1][8]
Limit of Quantification (LOQ) The lowest concentration that can be accurately quantified (e.g., 90 ppm).[1][8]
Robustness Insignificant changes in results with deliberate variations in method parameters (flow rate ±10%, temp ±5°C, etc.).[1]

Demonstrating Stability-Indicating Capability

For use in stability studies, an analytical method must be able to unequivocally separate the API from its degradation products.[9] Forced degradation studies are performed to generate these potential degradants and prove the method's specificity.[10]

6.1 Forced Degradation Protocol The drug substance should be subjected to stress conditions to achieve 5-20% degradation.[11]

  • Acid Hydrolysis: 0.1 M HCl at 60°C

  • Base Hydrolysis: 0.1 M NaOH at 60°C

  • Oxidative Degradation: 3% H₂O₂ at room temperature

  • Thermal Degradation: Dry heat at 105°C

  • Photolytic Degradation: Expose to light providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

The stressed samples are then derivatized and analyzed. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main piperazine derivative peak.

6.2 Logical Framework for Stability Assessment

G cluster_stress Forced Degradation cluster_analysis Analysis & Evaluation stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) degraded_sample Degraded Sample (API + Degradants) stress_conditions->degraded_sample drug Drug Substance drug->stress_conditions hplc_analysis Analyze via Validated HPLC-UV Method degraded_sample->hplc_analysis chromatogram Evaluate Chromatogram for Peak Purity and Resolution hplc_analysis->chromatogram conclusion Method is Stability-Indicating chromatogram->conclusion

Caption: Logical flow for confirming the stability-indicating nature of the method.

Conclusion

The HPLC-UV method detailed in this application note provides a sensitive, accurate, and robust system for the quantification of piperazine derivatives. By employing a scientifically justified pre-column derivatization strategy with NBD-Cl, the inherent challenge of poor UV absorbance is effectively overcome. The use of a specialized column and an optimized mobile phase ensures excellent chromatographic performance. When fully validated, this method is highly suitable for routine quality control, impurity profiling, and stability testing in a regulated pharmaceutical environment.

References

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. Journal of Chemical and Pharmaceutical Research.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis. Benchchem.
  • Determination of piperazine derivatives in “Legal Highs”.
  • HPLC-UV/DAD chromatograms of piperazine derivative mixture.
  • analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. Taylor & Francis Online.
  • Forced degradation study.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • Application Notes and Protocols for the Analytical Characterization of Piperazine Deriv
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • A Review on Analytical Methods for Piperazine Determin
  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Development, Quantification and Validation of a HPLC-UV Method for Analysis of N-Nitroso Aryl Piperazine Quetiapine Impurity in Quetiapine Crude to better control in Final Drug Substance.
  • Spectrophotometric Estimation of Piperazine in Dosage forms using Dichlone and Acetaldehyde as Reagents. Indian Journal of Pharmaceutical Sciences.
  • Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs.
  • GC determination of substituted piperazines in pharmaceutical drug substances. Trade Science Inc.
  • Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research.

Sources

Application Notes & Protocols: Leveraging N-(3-Methylsulphonyl-4-nitrophenyl)piperazine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of contemporary medicinal chemistry, the piperazine moiety stands out as a "privileged scaffold"[1]. Its prevalence in numerous FDA-approved drugs is a testament to its favorable pharmacokinetic properties and its ability to engage with a wide array of biological targets. The subject of this guide, N-(3-Methylsulphonyl-4-nitrophenyl)piperazine , represents a highly versatile starting material for the synthesis of novel therapeutic agents. Its unique chemical architecture, featuring a piperazine ring functionalized with both a methylsulfonyl and a nitro group, offers multiple avenues for chemical modification, making it an invaluable asset in the quest for new treatments for cancer and central nervous system (CNS) disorders[2].

The presence of the electron-withdrawing nitro and sulfonyl groups on the phenyl ring significantly influences the compound's reactivity and potential for selective interactions with biological targets[2]. This guide provides a comprehensive overview of the applications of this compound in drug discovery, complete with detailed protocols for the synthesis of a novel kinase inhibitor and its subsequent biological evaluation. Our focus is to provide researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize this compound in their research endeavors.

Chemical Properties and Synthetic Versatility

This compound is a solid at room temperature and should be stored in a dry environment[2]. Its key molecular information is summarized in the table below.

PropertyValueReference
CAS Number 1197193-08-0[2][3]
Molecular Formula C₁₁H₁₅N₃O₄S[2][3]
Molecular Weight 285.32 g/mol [2][3]
Appearance Solid[2]
Storage Room temperature, dry[2]

The true power of this molecule lies in its synthetic potential. The nitro group can be readily reduced to an amine, which then serves as a handle for a wide range of chemical transformations, including amide bond formation, sulfonylation, and reductive amination. The piperazine nitrogen atoms also offer sites for further functionalization, allowing for the creation of diverse chemical libraries for screening against various therapeutic targets.

Application in Oncology: A Scaffold for Kinase Inhibitors

Protein kinases are a class of enzymes that play a crucial role in cell signaling and are frequently dysregulated in cancer. As such, they have emerged as one of the most important classes of drug targets in oncology. The piperazine scaffold is a common feature in many approved kinase inhibitors. The unique substitution pattern of this compound makes it an excellent starting point for the design of novel and selective kinase inhibitors[2].

The following sections outline a detailed workflow for the synthesis and evaluation of a hypothetical, yet scientifically plausible, kinase inhibitor derived from our starting material.

Synthetic Protocol: From Building Block to Potent Inhibitor

This protocol describes a two-step synthesis of a novel kinase inhibitor, N-(4-(4-acetylpiperazin-1-yl)-2-(methylsulfonyl)phenyl)acrylamide (Compound 2) , starting from this compound (Compound 1).

Step 1: Reduction of the Nitro Group

The first step involves the reduction of the nitro group of Compound 1 to an amine, yielding 4-(piperazin-1-yl)-3-(methylsulfonyl)aniline (Intermediate A) .

  • Materials:

    • This compound (Compound 1)

    • Iron powder (Fe)

    • Ammonium chloride (NH₄Cl)

    • Ethanol (EtOH)

    • Water (H₂O)

    • Ethyl acetate (EtOAc)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Rotary evaporator

    • Magnetic stirrer and hotplate

    • Round bottom flask

    • Separatory funnel

    • Filter paper

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in a mixture of ethanol and water (4:1), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

    • Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature and filter it through a pad of Celite.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude Intermediate A.

    • Purify the crude product by column chromatography on silica gel to obtain pure 4-(piperazin-1-yl)-3-(methylsulfonyl)aniline.

Step 2: Acylation and Acrylamide Formation

The second step involves a dual acylation of Intermediate A to introduce both an acetyl group on the piperazine nitrogen and an acrylamide group on the aniline nitrogen, yielding the final product, N-(4-(4-acetylpiperazin-1-yl)-2-(methylsulfonyl)phenyl)acrylamide (Compound 2) .

  • Materials:

    • 4-(piperazin-1-yl)-3-(methylsulfonyl)aniline (Intermediate A)

    • Acryloyl chloride

    • Acetyl chloride

    • Triethylamine (TEA)

    • Dichloromethane (DCM)

    • Magnetic stirrer

    • Ice bath

    • Round bottom flask

    • Separatory funnel

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Rotary evaporator

  • Procedure:

    • Dissolve Intermediate A (1.0 eq) and triethylamine (3.0 eq) in anhydrous dichloromethane in a round bottom flask.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of acryloyl chloride (1.1 eq) in dichloromethane to the reaction mixture. Stir for 1 hour at 0 °C.

    • Subsequently, add acetyl chloride (1.1 eq) dropwise to the reaction mixture and allow it to warm to room temperature. Stir for an additional 4 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with water.

    • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to obtain the final compound, N-(4-(4-acetylpiperazin-1-yl)-2-(methylsulfonyl)phenyl)acrylamide (Compound 2).

Synthesis_Workflow Start This compound (Compound 1) Step1 Step 1: Nitro Reduction (Fe, NH4Cl, EtOH/H2O) Start->Step1 Intermediate 4-(piperazin-1-yl)-3-(methylsulfonyl)aniline (Intermediate A) Step1->Intermediate Step2 Step 2: Acylation (Acryloyl Chloride, Acetyl Chloride, TEA) Intermediate->Step2 Product N-(4-(4-acetylpiperazin-1-yl)-2-(methylsulfonyl)phenyl)acrylamide (Compound 2) Step2->Product

Caption: Synthetic workflow for the preparation of a novel kinase inhibitor.

Biological Evaluation: Assessing Kinase Inhibition and Cellular Activity

Once synthesized, Compound 2 needs to be evaluated for its biological activity. The following protocols outline a standard approach for assessing its potential as a kinase inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay

This assay will determine the ability of Compound 2 to inhibit the activity of a specific kinase of interest (e.g., a receptor tyrosine kinase like VEGFR2, which is implicated in angiogenesis).

  • Principle: The assay measures the phosphorylation of a substrate peptide by the kinase in the presence and absence of the inhibitor. The amount of phosphorylation is quantified, typically using a luminescent or fluorescent readout.

  • Materials:

    • Recombinant human kinase (e.g., VEGFR2)

    • Kinase substrate peptide

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer

    • Compound 2 (dissolved in DMSO)

    • Positive control inhibitor (e.g., Sorafenib)

    • Microplate reader capable of luminescence or fluorescence detection

    • 384-well plates

  • Procedure:

    • Prepare a serial dilution of Compound 2 in DMSO.

    • In a 384-well plate, add the kinase, substrate peptide, and either Compound 2, the positive control, or DMSO (vehicle control) to the appropriate wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection reagent and a microplate reader.

    • Calculate the percentage of kinase inhibition for each concentration of Compound 2.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Proliferation Assay

This assay will assess the effect of Compound 2 on the proliferation of cancer cells that are known to be dependent on the activity of the target kinase.

  • Principle: The assay measures the number of viable cells after treatment with the compound. A common method is the MTT assay, which measures the metabolic activity of living cells.

  • Materials:

    • Cancer cell line (e.g., HUVEC for VEGFR2)

    • Cell culture medium and supplements

    • Compound 2 (dissolved in DMSO)

    • Positive control (e.g., a known cytotoxic drug)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a detergent-based solution)

    • 96-well cell culture plates

    • Microplate reader capable of measuring absorbance at 570 nm

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a serial dilution of Compound 2, the positive control, or DMSO (vehicle control).

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of Compound 2.

    • Determine the GI₅₀ value (the concentration of inhibitor required to inhibit cell growth by 50%) by fitting the data to a dose-response curve.

Biological_Evaluation_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_incell Cell-Based Evaluation Compound_2 Synthesized Inhibitor (Compound 2) Kinase_Assay In Vitro Kinase Assay (e.g., VEGFR2) Compound_2->Kinase_Assay Proliferation_Assay Cell Proliferation Assay (e.g., HUVEC cells) Compound_2->Proliferation_Assay IC50 Determine IC50 Value Kinase_Assay->IC50 GI50 Determine GI50 Value Proliferation_Assay->GI50

Caption: Workflow for the biological evaluation of the synthesized kinase inhibitor.

Application in CNS Drug Discovery: A Gateway to Neurological Targets

The piperazine scaffold is also a key component of many drugs that act on the central nervous system, targeting a variety of receptors and transporters. The structural features of this compound make it a promising starting point for the development of novel CNS agents[2]. The same synthetic strategies described for oncology applications can be adapted to create libraries of compounds for screening against CNS targets. For example, derivatives can be designed to interact with dopamine receptors, serotonin receptors, or other neurotransmitter systems implicated in neurological and psychiatric disorders.

Conclusion and Future Directions

This compound is more than just a chemical reagent; it is a strategic starting point for the discovery of novel therapeutics. Its versatile chemistry allows for the creation of diverse molecular architectures tailored to interact with a wide range of biological targets. The protocols and workflows outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this valuable building block in their own drug discovery programs. As our understanding of disease biology continues to grow, the importance of versatile and strategically designed chemical scaffolds like this compound will only increase, paving the way for the next generation of innovative medicines.

References

  • MySkinRecipes. This compound. Available at: [Link]

  • Pharmaffiliates. This compound. Available at: [Link]

  • PMC. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Available at: [Link]

Sources

Application Notes and Protocols for N-(3-Methylsulphonyl-4-nitrophenyl)piperazine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of N-(3-Methylsulphonyl-4-nitrophenyl)piperazine

This compound is a research chemical with the molecular formula C₁₁H₁₅N₃O₄S and a molecular weight of 285.32 g/mol [1][2]. As a member of the broader phenylsulfonylpiperazine class of compounds, it holds significant promise for investigation in various cell-based assays. The presence of both a methylsulphonyl and a nitro group on the phenyl ring suggests a potential for high binding selectivity to biological targets[2]. While direct biological studies on this specific molecule are not extensively documented, the piperazine scaffold is a well-established pharmacophore found in a wide array of biologically active compounds, exhibiting properties ranging from anticancer and antimicrobial to central nervous system modulation[3][4][5].

Research on structurally related phenylsulfonylpiperazine derivatives has indicated their potential to impair cancer cell viability, inhibit cell migration, and modulate gene expression[3]. Furthermore, other piperazine-based compounds have been shown to interfere with microtubule dynamics and sensitize cancer cells to apoptosis[6]. This application note will, therefore, provide a comprehensive guide for researchers to explore the potential cytotoxic and anti-proliferative effects of this compound in cell-based assays, based on a plausible, inferred mechanism of action.

Proposed Mechanism of Action: A Hypothesis for Investigation

Based on the recurring biological activities of related piperazine derivatives, a primary hypothesis is that this compound may function as an inhibitor of key cellular processes involved in cell proliferation and survival. The sulphonyl and nitro functional groups can enhance binding selectivity, potentially targeting protein kinases or disrupting microtubule polymerization[2][6]. This could lead to cell cycle arrest and induction of apoptosis.

Proposed_Mechanism_of_Action Compound This compound Target Putative Target (e.g., Protein Kinase, Tubulin) Compound->Target Binds to Pathway Inhibition of Downstream Signaling or Microtubule Dynamics Target->Pathway Leads to Effect1 Cell Cycle Arrest Pathway->Effect1 Effect2 Induction of Apoptosis Pathway->Effect2 Effect3 Reduced Cell Proliferation & Viability Effect1->Effect3 Effect2->Effect3

Caption: Proposed mechanism of this compound.

Experimental Protocols: A Step-by-Step Guide

To investigate the biological effects of this compound, a series of well-established cell-based assays are recommended. The following protocols provide a robust framework for initial screening and more detailed mechanistic studies.

I. Preparation of Stock Solutions

Accurate and consistent preparation of the compound stock solution is critical for reproducible results.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Calculate the amount of this compound needed to prepare a 10 mM stock solution in DMSO.

  • Carefully weigh the compound and dissolve it in the appropriate volume of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

II. Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Selected cancer cell line (e.g., MCF-7 breast cancer cells)[3]

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock. A common concentration range to start with is 0.1 µM to 100 µM.

  • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC₅₀ value.

III. Clonogenic Assay (Colony Formation Assay)

This assay assesses the ability of a single cell to grow into a colony, providing a measure of the long-term effects of the compound on cell proliferation and survival.

Materials:

  • Selected cancer cell line

  • Complete cell culture medium

  • 6-well cell culture plates

  • This compound stock solution

  • Crystal violet staining solution

Protocol:

  • Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Incubate the plates for 7-14 days, allowing colonies to form.

  • After the incubation period, wash the colonies with PBS, fix them with a suitable fixative (e.g., methanol), and stain with crystal violet solution.

  • Wash away the excess stain, allow the plates to dry, and count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Analyze the data by comparing the number and size of colonies in treated versus control wells.

IV. Cell Migration Assay (Wound Healing/Scratch Assay)

This assay is used to evaluate the effect of the compound on cell migration, a key process in cancer metastasis.

Materials:

  • Selected cancer cell line

  • Complete cell culture medium

  • 6-well or 12-well cell culture plates

  • Sterile pipette tip or a specialized scratch tool

  • This compound stock solution

  • Microscope with a camera

Protocol:

  • Seed cells in plates and grow them to a confluent monolayer.

  • Create a "wound" or "scratch" in the monolayer using a sterile pipette tip.

  • Wash the cells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of this compound.

  • Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is nearly closed.

  • Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Experimental_Workflow cluster_prep Preparation cluster_assays Primary Assays cluster_analysis Data Analysis Stock_Prep Compound Stock Preparation (10 mM in DMSO) MTT Cell Viability (MTT) (24, 48, 72h) Stock_Prep->MTT Clonogenic Colony Formation (7-14 days) Stock_Prep->Clonogenic Migration Wound Healing (0-48h) Stock_Prep->Migration Cell_Culture Cell Line Culture (e.g., MCF-7) Cell_Culture->MTT Cell_Culture->Clonogenic Cell_Culture->Migration IC50 IC50 Determination MTT->IC50 Colony_Count Colony Quantification Clonogenic->Colony_Count Wound_Closure Migration Rate Analysis Migration->Wound_Closure

Caption: Workflow for evaluating the cellular effects of the compound.

Data Presentation and Interpretation

The results from the aforementioned assays can be effectively summarized in tables for clear comparison and interpretation.

Table 1: Cytotoxicity of this compound on MCF-7 Cells

Incubation TimeIC₅₀ (µM)
24 hours[Insert Value]
48 hours[Insert Value]
72 hours[Insert Value]

Table 2: Effect of this compound on Colony Formation and Cell Migration

Concentration (µM)Colony Formation (% of Control)Wound Closure at 24h (% of Control)
0 (Control)100100
[Conc. 1][Insert Value][Insert Value]
[Conc. 2][Insert Value][Insert Value]
[Conc. 3][Insert Value][Insert Value]

Troubleshooting Common Issues

IssuePossible CauseSolution
High variability between replicates Inconsistent cell seeding, inaccurate pipetting, or compound precipitation.Ensure proper cell counting and seeding techniques. Verify pipette calibration. Check for compound precipitation in the media.
No significant effect observed Compound concentration is too low, incubation time is too short, or the cell line is resistant.Test a wider range of concentrations and longer incubation times. Consider using a different cell line.
High cytotoxicity in control wells Solvent (DMSO) toxicity or contamination.Ensure the final DMSO concentration is non-toxic (typically <0.5%). Regularly check for microbial contamination.[7]

Conclusion

This compound is a compound with significant potential for biological investigation, particularly in the context of cancer cell biology. The protocols outlined in this application note provide a solid foundation for researchers to explore its cytotoxic, anti-proliferative, and anti-migratory effects. Further studies could delve into the specific molecular mechanisms, such as cell cycle analysis by flow cytometry and apoptosis induction via western blotting for caspase activation, to further elucidate its mode of action.

References

  • Pharmaffiliates. This compound. [Link]

  • MySkinRecipes. This compound. [Link]

  • Chemsigma. This compound [1197193-08-0]. [Link]

  • MDPI. A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. [Link]

  • Consortium of Biological Sciences. Biological Activities of Piperazine Derivatives: A Comprehensive Review. [Link]

  • Der Pharma Chemica. Characterization, synthesis and biological evaluation of naphthalene based piperazines as anti bacterial agents. [Link]

  • PubChem. 1-[(4-Nitrophenyl)methylsulfonyl]piperazine. [Link]

  • National Center for Biotechnology Information. Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus. [Link]

  • PubMed. MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE. [Link]

  • PubMed. Novel piperazine-based compounds inhibit microtubule dynamics and sensitize colon cancer cells to tumor necrosis factor-induced apoptosis. [Link]

  • MDPI. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. [Link]

  • PubMed. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. [Link]

  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • ResearchGate. Concentration-response (cell death) curves of the tested piperazine.... [Link]

Sources

Application Notes and Protocols: N-(3-Methylsulphonyl-4-nitrophenyl)piperazine for Target Validation Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the application of N-(3-Methylsulphonyl-4-nitrophenyl)piperazine, a novel chemical probe, in target validation studies. We delve into the rationale behind its use, positing a hypothetical mechanism of action to illustrate its utility in confirming target engagement within a cellular context. Detailed, step-by-step protocols for state-of-the-art target validation assays, including the Cellular Thermal Shift Assay (CETSA), are provided. This guide is designed to equip researchers with the necessary knowledge to effectively utilize this compound in their drug discovery pipelines, ensuring robust and reliable target validation.

Introduction: The Critical Role of Target Validation in Drug Discovery

The successful development of a novel therapeutic agent hinges on the unequivocal demonstration that it engages its intended molecular target in a relevant physiological system and that this engagement leads to a desired phenotypic outcome. Target validation is a cornerstone of the drug discovery process, mitigating the risk of costly late-stage failures. Chemical probes, such as this compound, are indispensable tools in this endeavor, enabling the direct assessment of target binding in a cellular environment[1][2].

This compound belongs to the nitrophenylpiperazine class of compounds. Derivatives of this scaffold have been reported to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties, suggesting their potential to interact with a diverse array of protein targets[3][4]. The presence of a methylsulphonyl group and a nitro group suggests potential for specific hydrogen bonding and electrostatic interactions within a protein binding pocket, making it an intriguing candidate for target discovery and validation[5][6].

For the purpose of this application note, we will explore a hypothetical scenario where this compound is investigated as a selective inhibitor of a putative "Kinase X," a protein implicated in a cancer signaling pathway. This narrative will serve as a framework for demonstrating the practical application of this chemical probe in target validation.

Hypothetical Mechanism of Action: Inhibition of Kinase X Signaling

We propose that this compound acts as an ATP-competitive inhibitor of Kinase X. In this model, the compound binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrate, "Protein Y." This inhibition subsequently blocks a critical pro-survival signaling cascade in cancer cells, leading to apoptosis.

Kinase_X_Signaling_Pathway cluster_0 cluster_1 Growth_Factor Growth Factor GF_Receptor Growth Factor Receptor Growth_Factor->GF_Receptor Binds Kinase_X Kinase X (Target) GF_Receptor->Kinase_X Activates Protein_Y Protein Y (Substrate) Kinase_X->Protein_Y Phosphorylates (p) Downstream_Signaling Downstream Signaling Cascade Protein_Y->Downstream_Signaling Activates Cell_Survival Cell Survival & Proliferation Downstream_Signaling->Cell_Survival Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibits Probe N-(3-Methylsulphonyl- 4-nitrophenyl)piperazine Probe->Kinase_X Inhibits

Caption: Hypothetical signaling pathway of Kinase X and its inhibition.

Experimental Protocols for Target Validation

To validate that this compound directly engages Kinase X in cells, the Cellular Thermal Shift Assay (CETSA) is a powerful and widely adopted technique[7][8]. CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability[7][9].

Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps to assess the target engagement of this compound with Kinase X in a human cancer cell line (e.g., K562)[9].

Materials:

  • Human cancer cell line expressing Kinase X (e.g., K562)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Protease inhibitor cocktail

  • Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge (capable of >12,000 x g)

  • SDS-PAGE gels, transfer apparatus, and Western blotting reagents

  • Primary antibody specific for Kinase X

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Workflow Diagram:

CETSA_Workflow A 1. Cell Culture & Treatment (Compound vs. Vehicle) B 2. Harvest & Resuspend Cells A->B C 3. Aliquot & Heat Shock (Temperature Gradient) B->C D 4. Cell Lysis (Freeze-Thaw Cycles) C->D E 5. Separate Soluble Fraction (High-Speed Centrifugation) D->E F 6. Protein Quantification & Western Blot E->F G 7. Data Analysis (Melt Curve Generation) F->G

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Procedure:

  • Cell Culture and Treatment:

    • Culture K562 cells to a density of approximately 1-2 x 10^6 cells/mL.

    • Treat one batch of cells with this compound at a final concentration of 10 µM.

    • Treat a second batch of cells with an equivalent volume of DMSO as a vehicle control.

    • Incubate the cells for 2 hours at 37°C in a CO2 incubator[9].

  • Cell Harvesting and Preparation:

    • Harvest cells by centrifugation at 500 x g for 5 minutes.

    • Wash the cell pellets twice with PBS.

    • Resuspend the cell pellets in PBS containing protease inhibitors to a final concentration of 2 x 10^7 cells/mL.

  • Heat Treatment:

    • Aliquot 50 µL of the cell suspension into PCR tubes for each treatment group (compound-treated and vehicle-treated).

    • Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C) for 3 minutes[10].

    • Include a non-heated control (room temperature).

    • After heating, cool the samples to room temperature.

  • Cell Lysis:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble and Precipitated Fractions:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant (soluble fraction) and transfer it to fresh tubes.

  • Protein Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Normalize the protein concentrations for all samples.

    • Prepare samples for SDS-PAGE and Western blotting.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane[11].

    • Probe the membrane with a primary antibody against Kinase X, followed by an HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for Kinase X at each temperature for both the compound-treated and vehicle-treated samples.

    • Normalize the band intensity at each temperature to the intensity of the non-heated control for each group.

    • Plot the normalized band intensity (representing the fraction of soluble Kinase X) against the temperature to generate a melting curve.

    • A shift in the melting curve to higher temperatures for the compound-treated sample compared to the vehicle-treated sample indicates target engagement.

Isothermal Dose-Response (ITDR) CETSA

To determine the potency of this compound in a cellular context, an isothermal dose-response experiment can be performed.

Procedure:

  • Follow the CETSA protocol, but instead of a temperature gradient, use a fixed temperature that causes significant, but not complete, precipitation of Kinase X (determined from the initial CETSA melt curve, e.g., 52°C).

  • Treat cells with a range of concentrations of this compound (e.g., 0.01 µM to 100 µM).

  • Plot the amount of soluble Kinase X against the logarithm of the compound concentration to determine the EC50 value.

Expected Results and Data Presentation

The results from the CETSA experiments can be summarized in a table and visualized in a graph.

Table 1: Representative CETSA Data for Kinase X

Temperature (°C)Vehicle (DMSO) - Soluble Kinase X (%)Compound (10 µM) - Soluble Kinase X (%)
40100100
4498100
488599
525092
562075
60540
64<110

Graphical Representation:

A plot of the data in Table 1 would show the melting curve for the vehicle-treated sample shifting to the right (towards higher temperatures) in the presence of this compound, indicating stabilization of Kinase X.

Troubleshooting

  • No thermal shift observed:

    • The compound may not be cell-permeable.

    • The compound may not bind to the target under the assay conditions.

    • The chosen temperature range may be inappropriate for the target protein.

  • High variability between replicates:

    • Inconsistent cell numbers or lysis efficiency.

    • Uneven heating in the thermal cycler.

  • Weak Western blot signal:

    • Low expression of the target protein.

    • Poor antibody quality.

Conclusion

This compound is a valuable chemical probe for target validation studies. The protocols detailed in this application note, particularly the Cellular Thermal Shift Assay, provide a robust framework for confirming the direct engagement of this compound with its intended target in a physiologically relevant setting. By employing these methodologies, researchers can gain high-confidence data to support the progression of drug discovery projects.

References

  • DiscoverX. (n.d.). Target Engagement Assays. Retrieved from [Link]

  • Jampilek, J., et al. (2019). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. PubMed. Retrieved from [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Retrieved from [Link]

  • Saei, A. A., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. PMC. Retrieved from [Link]

  • Seo, H.-S., et al. (2019). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]

  • Sleno, L. (2018). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Tan, C. S. H., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Retrieved from [Link]

  • Wang, Y., et al. (2021). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Springer. Retrieved from [Link]

Sources

Application Notes & Protocols: A Multi-Tiered Strategy for Efficacy Testing of N-(3-Methylsulphonyl-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Strategic Overview

The compound N-(3-Methylsulphonyl-4-nitrophenyl)piperazine, hereafter referred to as "Compound X," is a novel small molecule with significant therapeutic potential. Its chemical architecture, featuring a piperazine core coupled with methylsulphonyl and nitrophenyl moieties, suggests a possible role as a kinase inhibitor or a modulator of other critical cellular signaling pathways frequently dysregulated in oncology.[1] The development of targeted therapies requires a rigorous, multi-phased approach to efficacy testing. This guide presents a comprehensive, logically tiered experimental framework designed to systematically evaluate the anti-cancer potential of Compound X, progressing from broad in vitro screening to targeted mechanistic studies and culminating in preclinical in vivo validation.

The core philosophy of this guide is to establish a self-validating cascade of experiments. Each phase is designed not only to answer a specific question about the compound's efficacy but also to provide the foundational data necessary to justify and design the subsequent, more complex stage. This ensures a resource-efficient and scientifically robust evaluation, critical for making informed go/no-go decisions in the drug development pipeline.[2][3]

dot digraph "Efficacy_Testing_Workflow" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

subgraph "cluster_0" { label="Phase 1: In Vitro Screening"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; p1 [label="Cytotoxicity Assays (XTT)\nDetermine IC50 across\nmultiple cancer cell lines"]; }

subgraph "cluster_1" { label="Phase 2: Mechanistic Elucidation"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; p2_1 [label="Cell Migration Assay\n(Transwell)"]; p2_2 [label="Signaling Pathway Analysis\n(Western Blot)"]; p2_1 -> p2_2 [style=invis]; }

subgraph "cluster_2" { label="Phase 3: In Vivo Validation"; bgcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; p3 [label="Tumor Xenograft Model\nEvaluate anti-tumor activity\nin vivo (TGI)"]; }

subgraph "cluster_3" { label="Phase 4: Preclinical Profiling"; bgcolor="#F1F3F4"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; p4 [label="Pharmacokinetic (PK) Study\nDetermine ADME properties"]; }

p1 -> p2_1 [lhead=cluster_1, label="Positive Hit\n(Potent IC50)"]; p2_2 -> p3 [lhead=cluster_2, label="Defined MoA"]; p3 -> p4 [lhead=cluster_3, label="Significant TGI"]; } axd Caption: High-level workflow for the multi-tiered efficacy evaluation of Compound X.

Phase 1: Foundational In Vitro Efficacy & Cytotoxicity Profiling

Objective: To establish the fundamental anti-proliferative activity of Compound X across a diverse panel of human cancer cell lines and determine its potency, quantified by the half-maximal inhibitory concentration (IC50).

Protocol 1: XTT Cell Viability Assay

Causality and Rationale: The first critical question is whether Compound X can inhibit cancer cell growth or viability. Colorimetric assays like the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay provide a robust, high-throughput method to measure cell viability.[4] The principle relies on the ability of mitochondrial dehydrogenases in metabolically active cells to reduce the XTT tetrazolium salt to a colored formazan product.[5][6] The intensity of this color is directly proportional to the number of viable cells, allowing for precise quantification of the compound's cytotoxic or cytostatic effects. The XTT assay is chosen over the related MTT assay for its operational simplicity, as the formazan product is water-soluble, eliminating a cumbersome solubilization step and reducing potential errors.[5][7]

dot digraph "XTT_Assay_Workflow" { rankdir=LR; graph [fontname="Arial", fontsize=10]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; seed [label="1. Seed Cells\n(96-well plate)\nIncubate 24h"]; treat [label="2. Treat Cells\n(Compound X serial dilutions)\nIncubate 48-72h"]; add_xtt [label="3. Add Activated\nXTT Reagent"]; incubate_xtt [label="4. Incubate\n(2-4h at 37°C)"]; read [label="5. Measure Absorbance\n(450-500 nm)"]; analyze [label="6. Analyze Data\n(Calculate IC50)"]; end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> seed; seed -> treat; treat -> add_xtt; add_xtt -> incubate_xtt; incubate_xtt -> read; read -> analyze; analyze -> end; } axd Caption: Step-by-step workflow for the XTT cell viability and cytotoxicity assay.

Detailed Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in their recommended media.

    • Trypsinize and count the cells. Seed them into a 96-well microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Include wells with medium only for background control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume proliferation.

  • Compound Treatment:

    • Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of Compound X in culture medium to create a range of concentrations (e.g., from 0.01 µM to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of Compound X. Also include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration).

    • Incubate for the desired exposure period (typically 48 or 72 hours).

  • XTT Reagent Addition and Incubation:

    • Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[7]

    • Add 50 µL of the activated XTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the color to develop.

  • Data Acquisition and Analysis:

    • Gently shake the plate to ensure a homogenous distribution of the formazan product.

    • Measure the absorbance of each well using a microplate reader at a wavelength between 450-500 nm. A reference wavelength of 630-690 nm should be used to subtract background noise.[5]

    • Subtract the background absorbance (medium-only wells) from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle-treated control wells.

    • Plot the percentage of viability against the log of Compound X concentration and use non-linear regression analysis to determine the IC50 value.

Data Presentation: Hypothetical Cytotoxicity of Compound X

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma2.5
A549Lung Carcinoma5.1
HCT116Colorectal Carcinoma1.8
PANC-1Pancreatic Carcinoma15.7
U87-MGGlioblastoma8.3

Phase 2: Elucidating Cellular Mechanisms of Action

Objective: To move beyond "if" the compound works to "how" it works. This phase investigates the specific cellular processes disrupted by Compound X.

Protocol 2: Transwell Cell Migration Assay

Causality and Rationale: A critical hallmark of cancer malignancy is metastasis, which relies on the ability of cancer cells to migrate.[8] An effective anti-cancer agent may inhibit this process. The Transwell assay, or Boyden Chamber assay, is a widely accepted method to quantify cell migration in vitro.[9] It uses a porous membrane insert to separate an upper chamber, where cells are seeded, from a lower chamber containing a chemoattractant (e.g., serum). Cells that migrate through the pores to the lower side of the membrane in response to the chemoattractant are stained and counted, providing a direct measure of migratory capacity and its inhibition by the test compound.

dot digraph "Transwell_Assay" { graph [fontname="Arial", fontsize=10]; node [shape=none, margin=0, image="https://i.imgur.com/8f8lZ8m.png"]; // Using an external image for the diagram transwell_diagram [label="", image="https://i.imgur.com/s65L39A.png", labelloc=b, label="Transwell Migration Assay Setup"]; } axd Caption: Diagram of a Transwell insert for cell migration assays.

Detailed Step-by-Step Methodology:

  • Preparation:

    • Rehydrate the porous membranes of 24-well Transwell inserts (typically 8.0 µm pore size for most cancer cells) by adding warm, serum-free medium to the inside and outside of the insert and incubating for 1-2 hours at 37°C.

    • Prepare the chemoattractant solution: culture medium containing 10% Fetal Bovine Serum (FBS). Add this to the lower wells of the 24-well plate.

    • Prepare the cell suspension: Harvest cancer cells that showed high sensitivity to Compound X in Phase 1. Resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

  • Treatment and Seeding:

    • In the cell suspension, add Compound X at relevant concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) and a vehicle control.

    • Remove the rehydration medium from the Transwell inserts and add 200 µL of the treated cell suspension to the upper chamber of each insert.

  • Incubation and Cell Staining:

    • Incubate the plate for a period sufficient for migration to occur (e.g., 12-24 hours) at 37°C.

    • After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the non-migratory cells from the upper surface of the membrane.

    • Fix the migratory cells on the lower surface of the membrane with methanol for 10 minutes.

    • Stain the fixed cells with a 0.5% crystal violet solution for 20 minutes.

  • Quantification:

    • Gently wash the inserts in water to remove excess stain and allow them to air dry.

    • Visualize the stained cells under a microscope and count the number of migrated cells in several representative fields of view for each membrane.

    • Alternatively, the dye can be eluted with a solubilizing solution (e.g., 10% acetic acid), and the absorbance of the eluate can be measured to quantify migration.

    • Calculate the percent inhibition of migration relative to the vehicle control.

Protocol 3: Signaling Pathway Analysis by Western Blot

Causality and Rationale: The piperazine scaffold in Compound X is common in kinase inhibitors. Therefore, a logical next step is to investigate its effect on key pro-survival and proliferative signaling pathways like MAPK (ERK) and PI3K/AKT.[10] Western blotting is a fundamental technique used to detect specific proteins in a sample.[11][12] By using antibodies that specifically recognize the phosphorylated (activated) forms of key signaling proteins (e.g., p-ERK, p-AKT) and comparing their levels to the total amount of those proteins, we can determine if Compound X inhibits pathway activation.[10] This provides direct evidence of target engagement and mechanism of action at the molecular level.

dot digraph "MAPK_Pathway" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

GF [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase\n(RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TF [label="Transcription Factors\n(c-Myc, AP-1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Migration", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; CompoundX [label="Compound X\n(Hypothesized Target)", shape=box, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#EA4335"];

GF -> RTK; RTK -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> TF; TF -> Proliferation; CompoundX -> RAF [style=dashed, arrowhead=tee, color="#EA4335"]; } axd Caption: Hypothesized action of Compound X on the MAPK/ERK signaling pathway.

Detailed Step-by-Step Methodology:

  • Sample Preparation:

    • Seed cells in 6-well plates and grow until they reach 70-80% confluency.

    • Treat cells with Compound X (at 1x IC50) for various time points (e.g., 0, 1, 6, 24 hours) to observe both acute and sustained effects. Include a vehicle control.

    • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

    • Quantify the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[11]

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.[13]

  • Immunodetection:

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-phospho-ERK).

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe it with an antibody for the total form of the protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH or anti-β-actin).

    • Quantify band intensities using densitometry software. A decrease in the ratio of phosphorylated protein to total protein indicates pathway inhibition.

Phase 3: Preclinical In Vivo Efficacy Assessment

Objective: To determine if the in vitro anti-cancer activity of Compound X translates into a therapeutic effect in a living organism.

Protocol 4: Human Tumor Xenograft Model

Causality and Rationale: While in vitro assays are essential for initial screening, they do not replicate the complex tumor microenvironment, drug metabolism, or bioavailability present in a whole organism.[14] Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research for evaluating drug efficacy in vivo.[15][16] A Cell Line-Derived Xenograft (CDX) model is ideal for this stage due to its reproducibility and cost-effectiveness, providing critical data on whether Compound X can inhibit tumor growth in a physiological setting.[17][18]

dot digraph "Xenograft_Study_Workflow" { rankdir=TB; graph [fontname="Arial", fontsize=10]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; implant [label="1. Subcutaneous Implantation\nof Cancer Cells into\nImmunodeficient Mice"]; tumor_growth [label="2. Monitor Tumor Growth\n(Wait until tumors reach\n~100-150 mm³)"]; randomize [label="3. Randomize Mice\ninto Treatment Groups\n(Vehicle vs. Compound X)"]; treat [label="4. Administer Treatment\n(e.g., Daily for 21 days)"]; monitor [label="5. Monitor Tumor Volume\n& Body Weight (2-3x weekly)"]; endpoint [label="6. Study Endpoint\n(e.g., Day 21 or tumor\nvolume >1500 mm³)"]; analysis [label="7. Analyze Data\n(Calculate TGI)"]; end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> implant; implant -> tumor_growth; tumor_growth -> randomize; randomize -> treat; treat -> monitor; monitor -> endpoint; endpoint -> analysis; analysis -> end; } axd Caption: Workflow for a cell line-derived xenograft (CDX) in vivo efficacy study.

Detailed Step-by-Step Methodology:

  • Animal Model and Cell Implantation:

    • Use immunodeficient mice (e.g., athymic Nude or SCID mice). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

    • Harvest a highly sensitive cancer cell line (e.g., HCT116) and resuspend in a sterile solution like PBS or Matrigel.

    • Subcutaneously inject approximately 1-5 x 10⁶ cells into the flank of each mouse.

  • Tumor Growth and Group Randomization:

    • Monitor the mice 2-3 times per week for tumor formation.

    • Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group). This is crucial to avoid bias.

  • Treatment Administration:

    • Prepare Compound X in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

    • Administer the treatment according to the planned schedule (e.g., once daily for 21 days). The control group receives the vehicle only.

  • Monitoring and Efficacy Endpoints:

    • Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume (Volume = (Width² x Length)/2).

    • Monitor the body weight of the mice as an indicator of systemic toxicity.

    • The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study. TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

Data Presentation: Hypothetical In Vivo Efficacy of Compound X

Treatment GroupDose (mg/kg, PO, QD)Mean Tumor Volume (Day 21, mm³)Tumor Growth Inhibition (TGI, %)Mean Body Weight Change (%)
Vehicle Control01250--1.5
Compound X2568055.2-2.1
Compound X5035081.8-4.5

Phase 4: Preliminary Pharmacokinetic (PK) Profiling

Objective: To understand the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Compound X in the animal model.

Causality and Rationale: A drug's efficacy is inextricably linked to its pharmacokinetics.[19] Even a highly potent compound will fail if it cannot reach its target in sufficient concentration and for an adequate duration.[20][21] A preliminary PK study provides essential data on key parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and overall drug exposure (Area Under the Curve, AUC), which helps to correlate the observed efficacy with systemic exposure and informs future dosing strategies.[22]

Protocol 5: Basic Pharmacokinetic Study in Mice

  • Dosing: Administer a single dose of Compound X to a cohort of non-tumor-bearing mice via the same route used in the efficacy study (e.g., oral gavage).

  • Sample Collection: Collect sparse blood samples from the mice at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing: Process the blood to isolate plasma and store it at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Compound X in the plasma samples using a validated analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Plot the plasma concentration versus time and use PK software to calculate key parameters.

Data Presentation: Hypothetical PK Parameters of Compound X

Dose (mg/kg, PO)Cmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·hr/mL)T½ (hr)
5018502.095006.5

Conclusion and Forward Path

This multi-tiered application guide outlines a systematic and robust pathway for evaluating the efficacy of this compound. By progressing from broad in vitro viability screens to specific mechanistic assays and finally to in vivo validation, researchers can build a comprehensive data package. Positive outcomes from this framework—demonstrating potent cytotoxicity, a clear mechanism of action, significant tumor growth inhibition, and favorable pharmacokinetics—would provide a strong rationale for advancing Compound X into more advanced preclinical development, including toxicology studies and evaluation in more clinically relevant patient-derived xenograft (PDX) models.[17]

References

  • Cho, S.-Y., Kang, W., & Han, J.-Y. (2016). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 21(1), 59–63. [Link]

  • Charles River Laboratories. (n.d.). Preclinical Drug Testing Using Xenograft Models. Charles River Laboratories. Retrieved from [Link]

  • The Jackson Laboratory. (n.d.). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. The Jackson Laboratory. Retrieved from [Link]

  • Wikipedia. (2023). MTT assay. Wikipedia. Retrieved from [Link]

  • Patil, S., & Gacche, R. (2017). A Review on in-vitro Methods for Screening of Anticancer Drugs. Journal of Applied Pharmaceutical Science, 7(6), 223-231. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Retrieved from [Link]

  • Sherman, H., Pardo, P., & Upton, T. (n.d.). Cell Migration, Chemotaxis and Invasion Assay Protocol. ResearchGate. Retrieved from [Link]

  • protocols.io. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. protocols.io. Retrieved from [Link]

  • Zips, D., et al. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Vivo, 19(1), 1-8. [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1170, 215-230. [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. Retrieved from [Link]

  • van der Veldt, A. A. M., et al. (2019). Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter? British Journal of Clinical Pharmacology, 85(2), 355-365. [Link]

  • Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Agilex Biolabs. Retrieved from [Link]

  • Zhang, T., et al. (2023). Application of physiologically based pharmacokinetics modeling in the research of small-molecule targeted anti-cancer drugs. Cancer Chemotherapy and Pharmacology, 92(4), 253-270. [Link]

  • van Nuland, M., et al. (2020). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. Clinical Pharmacology & Therapeutics, 108(3), 494-505. [Link]

  • Crown Bioscience. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Crown Bioscience. Retrieved from [Link]

Sources

Application Notes and Protocols: Characterizing N-(3-Methylsulphonyl-4-nitrophenyl)piperazine as a Novel Covalent Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Chemical Intermediate to Precision Tool

The compound N-(3-Methylsulphonyl-4-nitrophenyl)piperazine is cataloged primarily as a synthetic intermediate, a building block for more complex molecules.[1][2] However, its structural motifs—a piperazine scaffold, a methylsulfonyl group, and an electron-deficient nitro-aromatic ring—are hallmarks of pharmacologically active agents, including kinase inhibitors and covalent probes.[3][4] The piperazine moiety is a common scaffold in FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties and to orient pharmacophoric groups correctly for target interaction.[3] The electron-withdrawing nitro and sulfonyl groups on the phenyl ring create an electrophilic center, suggesting a potential for covalent interaction with nucleophilic residues in a protein target.[5]

This guide, therefore, is conceptualized for researchers aiming to characterize a novel compound like this compound as a high-quality chemical probe. A chemical probe is a small molecule used to selectively modulate a protein's function to study its biological role.[6] This is distinct from a drug, which is optimized for a therapeutic outcome. We will proceed with the hypothesis that this molecule acts as a covalent kinase inhibitor , a plausible mechanism given its structure. This document will provide the scientific rationale and detailed protocols to validate its mechanism, selectivity, and utility in cell-based assays.

Part 1: Unraveling the Mechanism of Action - A Covalent Inhibition Hypothesis

The defining feature of our hypothetical probe is its potential to form a stable, covalent bond with its protein target.[7][8][9] Covalent inhibitors can offer advantages of prolonged target engagement, increased potency, and the ability to target proteins with shallow binding pockets.[10] The 4-nitro group makes the aromatic ring highly electron-deficient, rendering the positions ortho and para to it susceptible to nucleophilic aromatic substitution (SNAr). A nucleophilic residue (e.g., Cysteine or Lysine) in a kinase active site could attack the carbon atom to which the methylsulfonyl group is attached, displacing it and forming an irreversible covalent bond.

This proposed mechanism transforms a simple chemical structure into a tool for specific and durable modulation of a signaling pathway. For our purposes, we will hypothesize that this compound targets a kinase in the PI3K/Akt/mTOR pathway, a critical signaling node in cell growth and proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt (Protein Kinase B) PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates (inactivates) Probe N-(3-Methylsulphonyl- 4-nitrophenyl)piperazine (Hypothetical Probe) Probe->Akt Covalently Inhibits Transcription Gene Transcription (Cell Growth, Proliferation) S6K->Transcription Promotes fourEBP1->Transcription Inhibits when active GF Growth Factor GF->RTK Binds

Figure 1: Hypothetical mechanism of action within the PI3K/Akt/mTOR signaling pathway.

Part 2: Experimental Validation Framework

To validate a novel compound as a chemical probe, a systematic approach is essential.[11][12] The goal is to demonstrate potent and selective engagement with the intended target in a cellular context.[11] This framework ensures that any observed phenotype can be confidently attributed to the modulation of the target.

G A Phase 1: Biochemical Characterization B Phase 2: Cellular Target Engagement A->B Confirm On-Target Activity C Phase 3: Selectivity Profiling B->C Assess Off-Target Effects D Phase 4: Phenotypic Assays C->D Link Target to Function

Figure 2: Workflow for the validation of a novel chemical probe.

Phase 1: Biochemical Characterization

The initial step is to confirm that the probe directly interacts with and inhibits the purified target protein.[13] For irreversible inhibitors, potency is best described by the kinetic parameter kinact/KI, which represents the efficiency of covalent modification.[14]

ParameterDescriptionGoalMethod
IC50 Concentration of inhibitor required to reduce enzyme activity by 50%. A preliminary measure of potency.< 100 nMIn vitro kinase assay (e.g., ADP-Glo™)
kinact/KI Second-order rate constant for enzyme inactivation. The gold standard for irreversible inhibitors.> 10,000 M-1s-1Progress curve analysis of enzyme activity over time with varying inhibitor concentrations.
Proof of Covalency Direct evidence of a covalent bond forming between the probe and the target protein.Unambiguous mass shiftIntact protein Mass Spectrometry (MS) or Western Blot with a probe-specific antibody after SDS-PAGE.

Protocol 1: In Vitro Kinase Assay (IC50 Determination)

  • Prepare Reagents : Reconstitute purified recombinant Akt kinase, substrate peptide (e.g., Crosstide), and ATP to desired stock concentrations in kinase buffer.

  • Serial Dilution : Prepare a 10-point, 3-fold serial dilution of the probe in DMSO, starting from 10 mM. Then, dilute further into the assay buffer.

  • Kinase Reaction : In a 384-well plate, add 5 µL of the diluted probe or DMSO (vehicle control). Add 10 µL of the enzyme/substrate mix.

  • Initiate Reaction : Add 10 µL of ATP solution to start the reaction. The final ATP concentration should be at or near its Km for the kinase.

  • Incubation : Incubate the plate at 30°C for 60 minutes.

  • Detection : Stop the reaction and measure the remaining ATP using a luminescent assay kit (e.g., ADP-Glo™).

  • Data Analysis : Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Phase 2: Cellular Target Engagement

Demonstrating that the probe can enter cells and bind to its intended target is a critical validation step.[6][11]

Protocol 2: Western Blotting for Phospho-Protein Levels

This protocol assesses the probe's ability to inhibit the kinase in a cellular context by measuring the phosphorylation of a known downstream substrate.

  • Cell Culture and Treatment : Plate a relevant cell line (e.g., MCF-7, which has an active PI3K pathway) and grow to 70-80% confluency. Treat cells with a dose-response of the probe (e.g., 0.1 to 10 µM) for 2-4 hours. Include a DMSO vehicle control.

  • Cell Lysis : Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer : Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against a phosphorylated downstream target (e.g., anti-phospho-PRAS40 (Thr246)) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis : Re-probe the blot for the total protein (e.g., anti-PRAS40) and a loading control (e.g., anti-GAPDH) to normalize the data. A dose-dependent decrease in the phospho-protein signal indicates cellular target engagement. The cellular EC50 should ideally be within 10-fold of the biochemical IC50.[11]

Phase 3: Selectivity Profiling

A high-quality probe should be highly selective for its target to minimize off-target effects that could confound biological interpretations.[15][16]

MethodDescriptionGoal
Kinome Scan An in vitro screen of the probe against a large panel of recombinant kinases (e.g., >400).>30-fold selectivity for the primary target over other kinases.[11]
Chemoproteomics An unbiased mass spectrometry-based approach to identify all cellular proteins that covalently bind to the probe.Identification of the primary target with minimal and well-defined off-targets.[14]

Protocol 3: Competitive Activity-Based Protein Profiling (ABPP)

This chemoproteomic method identifies the cellular targets of a covalent probe.[5]

  • Probe Synthesis : Synthesize an alkyne- or biotin-tagged version of the probe for subsequent enrichment.

  • Cell Treatment and Lysis : Treat cells with the tagged probe. Lyse the cells under denaturing conditions.

  • Click Chemistry/Affinity Purification :

    • For an alkyne-tagged probe, perform a click reaction with an azide-biotin reporter tag.

    • Enrich the biotin-labeled proteins using streptavidin beads.

  • On-Bead Digestion : Wash the beads extensively and digest the bound proteins with trypsin.

  • LC-MS/MS Analysis : Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis : Identify and quantify the enriched proteins. In a competitive experiment, pre-treatment with the untagged "parent" probe should lead to a reduction in the signal for the true targets, confirming specific binding.

Part 3: Application in Biological Discovery

Once validated, the probe can be used to investigate the biological functions of its target.

Protocol 4: Cell Viability Assay

This assay determines the functional consequence of inhibiting the target kinase on cell survival and proliferation.

  • Cell Seeding : Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

  • Compound Treatment : Treat the cells with a serial dilution of the probe for 72 hours.

  • Viability Measurement : Add a viability reagent (e.g., CellTiter-Glo® or Resazurin) and measure the signal (luminescence or fluorescence) according to the manufacturer's instructions.

  • Data Analysis : Normalize the data to vehicle-treated controls and plot the results to determine the GI50 (concentration for 50% growth inhibition). A strong correlation between the cellular target engagement EC50 and the GI50 provides evidence that the observed phenotype is on-target.[11]

Conclusion

The journey from a simple chemical intermediate to a validated chemical probe is rigorous but essential for robust biological discovery. The structural features of this compound present a compelling starting point for the development of a covalent probe, potentially targeting protein kinases. The protocols and validation framework outlined here provide a comprehensive roadmap for any researcher seeking to characterize such a novel compound. By systematically demonstrating potency, cellular engagement, selectivity, and a link to a functional outcome, researchers can develop a high-quality tool to confidently interrogate complex biological systems.

References

  • Asadi, A., Dehnavi, E., Sabourian, R., Fassihi, A., Saghaie, L., Madadkar-Sobhani, A., ... & Amanlou, M. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. BMC Chemistry, 18(1), 67. [Link]

  • Boger, D. L., & Johnson, D. S. (2012). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Expert Opinion on Drug Discovery, 7(9), 757-768. [Link]

  • Gao, K., Li, C., Dai, W., Feng, Z., Wu, W., Zhang, L., ... & Xu, Y. (2022). Discovery and Crystallographic Studies of Nonpeptidic Piperazine Derivatives as Covalent SARS-CoV-2 Main Protease Inhibitors. Journal of Medicinal Chemistry, 65(24), 16458–16474. [Link]

  • Golkowski, M., Lapek, J. D., Jr, & Gonzalez, D. J. (2013). Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling. Journal of Proteome Research, 12(4), 1876–1885. [Link]

  • Elkins, J. M., Fedele, V., Szklarz, M., Abdul-Manan, N., Picaud, S., Krojer, T., ... & Arrowsmith, C. H. (2016). Comprehensive characterization of the Published Kinase Inhibitor Set. Nature Biotechnology, 34(1), 95–103. [Link]

  • Drewry, D. H., Willson, T. M., & Zuercher, W. J. (2016). Comprehensive characterization of the Published Kinase Inhibitor Set. Nature Biotechnology, 34(1), 95-103. [Link]

  • Blagg, J., & Workman, P. (2017). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Discovery, 7(6), 546-550. [Link]

  • European Federation for Medicinal Chemistry and Chemical Biology. (n.d.). Validating Chemical Probes. [Link]

  • Kramer, C. S., & Testa, A. (2023). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry, 66(14), 9297–9312. [Link]

  • Elkins, J. M., Fedele, V., Szklarz, M., et al. (2016). Comprehensive characterization of the Published Kinase Inhibitor Set. Nature Biotechnology, 34(1), 95-103. [Link]

  • Salerno, M., Pittalà, V., Romeo, G., Siracusa, M. A., & Modica, M. N. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6586. [Link]

  • Niphakis, M. J., & Cravatt, B. F. (2014). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. ACS Chemical Neuroscience, 5(7), 553–565. [Link]

  • London, N., & Shokat, K. M. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. In Royal Society of Chemistry. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Gao, K., Li, C., Dai, W., Feng, Z., Wu, W., Zhang, L., ... & Xu, Y. (2022). Discovery and Crystallographic Studies of Nonpeptidic Piperazine Derivatives as Covalent SARS-CoV-2 Main Protease Inhibitors. Journal of Medicinal Chemistry, 65(24), 16458-16474. [Link]

  • Rauh, D., & Tautz, L. (2021). Validating Small Molecule Chemical Probes for Biological Discovery. ChemBioChem, 22(15), 2588-2602. [Link]

  • Chemsigma. (n.d.). This compound. [Link]

  • Asadi, A., Dehnavi, E., Sabourian, R., Fassihi, A., Saghaie, L., Madadkar-Sobhani, A., ... & Amanlou, M. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. BMC Chemistry, 18(1), 67. [Link]

  • Zhou, Y., Bobba, K. N., Lv, X. W., Yang, D., Velusamy, N., Zhang, J. F., & Bhuniya, S. (2020). A biotinylated piperazine-rhodol derivative: a 'turn-on' probe for nitroreductase triggered hypoxia imaging. Analyst, 145(13), 4527-4531. [Link]

  • Vinogradova, E. V., & Cravatt, B. F. (2020). Reactive chemistry for covalent probe and therapeutic development. Current Opinion in Chemical Biology, 57, 113-122. [Link]

  • López-Rubalcava, C., & Hen, R. (2013). Study on action mechanism of 1-(4-methoxy-2-methylphenyl)piperazine (MMPP) in acquisition, formation, and consolidation of memory in mice. Synapse, 67(10), 684-694. [Link]

  • Kramer, C. S., & Testa, A. (2023). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry, 66(14), 9297-9312. [Link]

  • London, N., & Shokat, K. M. (2018). Structure-based rational design of covalent probes. Nature Chemical Biology, 14(3), 200-206. [Link]

  • Asadi, A., Dehnavi, E., Sabourian, R., Fassihi, A., Saghaie, L., Madadkar-Sobhani, A., ... & Amanlou, M. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. BMC Chemistry, 18(1), 67. [Link]

  • London, N., & Shokat, K. M. (2018). Structure-based rational design of covalent probes. Nature Chemical Biology, 14(3), 200-206. [Link]

  • de Oliveira, R. S., da Silva, G. C., de Castro, M. R., de Oliveira, A. B., & da Silva, A. B. F. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & Neurological Disorders - Drug Targets, 21(6), 520-532. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Yuan, L., Lin, W., & Yang, Y. (2014). Molecular probe design via the "covalent-assembly" principle. Chemical Society Reviews, 43(1), 120-134. [Link]

  • Singh, P., & Kaur, M. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Medicinal Chemistry, 29(23), 4124-4151. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Piperazine? [Link]

  • Zhou, Y., Bobba, K. N., Lv, X. W., Yang, D., Velusamy, N., Zhang, J. F., & Bhuniya, S. (2020). Supplementary Information for Biotinylated Piperazine-rhodol Derivative: a 'Turn-On' Probe for Nitroreductase Triggered Hypoxia. The Royal Society of Chemistry. [Link]

  • PubChem. (n.d.). 1-[(4-Nitrophenyl)methylsulfonyl]piperazine. [Link]

Sources

Application Notes & Protocols: Strategic Formulation of N-(3-Methylsulphonyl-4-nitrophenyl)piperazine for Preclinical In Vivo Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the rational development of formulations for the novel research chemical, N-(3-Methylsulphonyl-4-nitrophenyl)piperazine (MW: 285.32 g/mol ), intended for in vivo studies.[1][2][3] As a compound likely emerging from early drug discovery, possessing structural motifs common to kinase inhibitors, it is anticipated to exhibit poor aqueous solubility.[4] This guide eschews a one-size-fits-all protocol, instead presenting a systematic, multi-tiered strategy. It begins with essential pre-formulation characterization and progresses through a decision-based workflow to select and optimize a suitable vehicle for oral or parenteral administration. The protocols herein are designed to establish a robust, reproducible, and well-characterized formulation, which is paramount for generating reliable pharmacokinetic (PK) and pharmacodynamic (PD) data in preclinical animal models.

Introduction: The Formulation Imperative

This compound is a research compound featuring a piperazine core, a nitroaromatic ring, and a methylsulfonyl group.[1][5] Such multifaceted structures often present significant challenges in achieving adequate bioavailability for in vivo testing, primarily due to poor solubility in aqueous media. It is estimated that up to 90% of new chemical entities (NCEs) are poorly water-soluble, falling into the Biopharmaceutics Classification System (BCS) Class II or IV.[6] An inadequate formulation can lead to an underestimation of a compound's efficacy or an overestimation of its toxicity due to erratic absorption and variable exposure.[7]

Therefore, a systematic formulation development program is not an ancillary task but a core component of preclinical research. The objective is to create a delivery system that ensures consistent and predictable exposure of the target compound in test subjects, thereby guaranteeing the integrity of subsequent efficacy and safety studies. This guide provides the foundational workflows and protocols to achieve this for this compound.

Foundational Workflow for Formulation Development

Successful formulation development follows a logical progression from characterization to selection and finally to optimization. The workflow below illustrates the decision-making process, guiding the researcher from the neat compound to a viable in vivo formulation.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Formulation & Optimization cluster_3 Phase 4: Validation start Start: This compound (API Powder) physchem Physicochemical Characterization (pKa, LogP, m.p.) start->physchem solubility Solubility Screen in Pharmaceutically Acceptable Vehicles physchem->solubility decision Solubility > Target Dose in Simple Vehicle? solubility->decision solution Aqueous Solution (pH adjustment) decision->solution Yes (Aqueous) cosolvent Co-Solvent System decision->cosolvent Yes (Organic) suspension Aqueous Suspension (with wetting/suspending agents) decision->suspension No validation Final Formulation QC: - Concentration Assay (HPLC) - Stability & Homogeneity - Visual Inspection solution->validation cosolvent->validation lipid Lipid-Based System (e.g., in oil or SEDDS) suspension->lipid If suspension fails or absorption is poor suspension->validation lipid->validation end Ready for In Vivo Dosing validation->end

Sources

Troubleshooting & Optimization

"N-(3-Methylsulphonyl-4-nitrophenyl)piperazine" solubility issues and solutions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(3-Methylsulphonyl-4-nitrophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation. By understanding the physicochemical properties of this compound, we can preemptively address issues and ensure the reliability and reproducibility of your results.

Compound At-A-Glance: A Structural Perspective

To effectively troubleshoot, we must first understand the molecule. This compound is a molecule with distinct regions that dictate its solubility behavior:

  • The Piperazine Ring: This is a basic moiety. The two nitrogen atoms can accept protons, particularly in acidic environments. This protonation is key to increasing aqueous solubility.[1][2][3]

  • The Nitrophenyl Group: The aromatic ring combined with a strongly electron-withdrawing nitro group (-NO2) contributes to the molecule's planarity and hydrophobicity, generally leading to poor solubility in water.[4]

  • The Methylsulphonyl Group: The sulfonyl group (-SO2CH3) is also electron-withdrawing and polar, but its contribution to aqueous solubility can be complex and is often outweighed by the larger hydrophobic regions of the molecule.

This combination of a basic, ionizable group with large, non-polar functionalities predicts that the compound will be a weakly basic drug candidate with pH-dependent aqueous solubility.[5][6][7]

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you may encounter when preparing solutions of this compound for your experiments.

Issue 1: My compound won't dissolve in aqueous buffer (e.g., PBS, pH 7.4).

Cause: At neutral or basic pH, the piperazine ring is predominantly in its neutral, non-ionized form. The molecule's large, hydrophobic surface area and potentially strong crystal lattice energy prevent it from dissolving effectively in polar aqueous media.[8] Carvedilol, another weakly basic drug, shows a dramatic drop in solubility as pH increases from acidic to basic ranges.[7]

Solutions:

  • pH Adjustment (Primary Method): The most effective strategy is to lower the pH of your solvent. By protonating the basic piperazine nitrogen, you create a positively charged, more polar species that is significantly more water-soluble.[5]

    • Protocol:

      • Prepare your desired aqueous buffer.

      • While stirring, add small aliquots of a dilute acid (e.g., 0.1 M HCl) to slowly lower the pH.

      • Add the solid this compound to the acidic buffer.

      • Continue stirring until the compound is fully dissolved.

      • Once dissolved, you can carefully and slowly adjust the pH back towards your target with a dilute base (e.g., 0.1 M NaOH) if your experiment allows. Be vigilant for any signs of precipitation as you approach the compound's pKa.

  • Use of Co-solvents (Secondary Method): If pH adjustment is not feasible for your experimental system, the use of a water-miscible organic co-solvent can increase solubility.[9][10][11]

    • Protocol:

      • Prepare a concentrated stock solution of your compound in a suitable organic solvent (see Issue 2 below).

      • In a separate vial, prepare your final aqueous buffer.

      • While vortexing the aqueous buffer, add the organic stock solution dropwise to achieve the desired final concentration.

      • Critical: Ensure the final concentration of the organic co-solvent is low enough (typically <1-5%) to not interfere with your biological assay.[12]

Expert Insight: Always perform a vehicle control in your experiments to ensure that the altered pH or the presence of a co-solvent does not independently affect your experimental outcome.

Issue 2: My compound precipitates when I dilute my DMSO stock into aqueous media.

Cause: This is a very common problem known as "antisolvent precipitation."[12][13] Dimethyl sulfoxide (DMSO) is an excellent, polar aprotic solvent that can dissolve a wide range of nonpolar and polar compounds.[14] However, when a concentrated DMSO stock is diluted into an aqueous buffer (the "antisolvent"), the local solvent environment changes dramatically. The compound, which is not soluble in the aqueous buffer alone, crashes out of the solution.[13]

Solutions:

  • Lower the Stock Concentration: Preparing a less concentrated DMSO stock can sometimes prevent precipitation upon dilution, as the final concentration in the aqueous phase may remain below its solubility limit.[15]

  • Optimize the Final DMSO Concentration: Maximize the final percentage of DMSO your assay can tolerate (e.g., 0.5% or 1%) to help keep the compound in solution.[15]

  • Use an Intermediate Dilution Step: Instead of diluting directly into the final buffer, perform a serial dilution. For example, dilute the DMSO stock into a 50:50 mixture of co-solvent/buffer, and then dilute that mixture into the final buffer.[15] This gradual change in solvent polarity can sometimes prevent shocking the compound out of solution.

  • Employ Solubilizing Excipients: For more persistent issues, especially for in vivo studies, consider formulation strategies.

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[16] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic part of the molecule and presenting a more water-soluble exterior.[17][18][19][20] This is a widely used technique to enhance the apparent aqueous solubility of drug candidates.[16][17]

Issue 3: My DMSO stock solution shows crystals after freeze-thaw cycles.

Cause: DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere. The solubility of many compounds in DMSO decreases significantly as the water content increases.[21] Furthermore, the process of freezing and thawing can create nucleation sites, promoting the crystallization of compounds that are in a supersaturated state.[21] Studies have shown that compound precipitation from DMSO is a significant issue in compound libraries, with rates increasing at higher concentrations.[22]

Solutions:

  • Use Anhydrous DMSO: Always use high-quality, anhydrous DMSO for preparing stock solutions.

  • Aliquot Your Stock: Prepare small, single-use aliquots of your stock solution. This minimizes the number of freeze-thaw cycles for the bulk of your compound and reduces opportunities for water absorption.

  • Store Properly: Store aliquots in tightly sealed vials with desiccant to protect from moisture.

  • Re-solubilization: If you observe crystals, gently warm the vial (e.g., to 30-40°C) and vortex or sonicate to try and redissolve the compound before use. However, be aware that the compound may have changed its crystalline form to a less soluble one.[21]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for this compound? For creating a concentrated stock solution, Dimethyl sulfoxide (DMSO) is the recommended starting point due to its broad solubilizing power.[14] For direct dissolution in aqueous media, start with a buffer at an acidic pH (e.g., pH 2-4).

Q2: How can I determine the aqueous solubility of this compound at a specific pH? A shake-flask method is standard.

  • Protocol:

    • Add an excess amount of the solid compound to your pH-adjusted buffer in a sealed vial. This ensures you are creating a saturated solution.

    • Agitate the vial at a constant temperature for a set period (e.g., 24-48 hours) to allow it to reach equilibrium.

    • Filter the solution through a 0.22 µm syringe filter to remove all undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV or LC-MS.

Q3: Can I use surfactants like Tween® or SLS to improve solubility? Yes, surfactants can be used to increase solubility by forming micelles that encapsulate the hydrophobic compound.[23][24] This is a common strategy in formulation development. However, be aware that surfactants can interfere with many biological assays, so their compatibility must be thoroughly tested.

Q4: Will forming a salt of the compound improve its handling? Absolutely. Given the basic piperazine moiety, creating a salt form (e.g., a hydrochloride or citrate salt) is a highly effective strategy.[2][23] The salt form will have significantly higher aqueous solubility and a faster dissolution rate compared to the free base, making it much easier to handle for preparing aqueous solutions.[2]

Data & Workflow Visualizations

Table 1: Predicted Solubility Profile & Recommended Solvents
Solvent TypeExamplesPredicted SolubilityRationale & Key Considerations
Aqueous Buffers PBS, TRIS (pH > 7)Very PoorThe piperazine nitrogen is uncharged, making the molecule highly hydrophobic.[7]
Acidic Buffers Glycine-HCl (pH 2-3), Citrate (pH 4-5)Good to ExcellentProtonation of the piperazine nitrogen creates a soluble salt in situ.[1][5]
Polar Aprotic Solvents DMSO, DMF, AcetonitrileExcellentThese solvents effectively solvate both polar and non-polar regions of the molecule.[4][14]
Polar Protic Solvents Ethanol, MethanolModerate to GoodCan act as both hydrogen bond donors and acceptors, but may be less effective than DMSO for highly crystalline compounds.[4]
Non-Polar Solvents Hexane, TolueneVery PoorThe polar sulfonyl, nitro, and piperazine groups prevent dissolution in non-polar media.
Diagram 1: pH-Dependent Ionization Workflow

This diagram illustrates the chemical logic behind using pH to enhance the solubility of this compound.

G cluster_0 At Neutral/Basic pH (e.g., pH 7.4) cluster_1 At Acidic pH (e.g., pH < 5) node_A Compound is in Neutral (Free Base) Form node_B Low Aqueous Solubility (Precipitation Likely) node_A->node_B Hydrophobic character dominates node_C Piperazine Nitrogen is Protonated (R-NH2+) node_D High Aqueous Solubility (Dissolution Favored) node_C->node_D Molecule becomes a charged, polar salt start Start with Solid Compound start->node_A Add to neutral buffer start->node_C Add to acidic buffer

Caption: Logical workflow for pH-dependent solubility.

Diagram 2: DMSO Stock Dilution Troubleshooting

This workflow provides a decision tree for resolving precipitation issues when diluting DMSO stock solutions.

G start Prepare concentrated stock in DMSO dilute Dilute stock into aqueous buffer start->dilute check Does compound precipitate? dilute->check sol1 Decrease stock concentration check->sol1 Yes success Success: Homogeneous Solution check->success No sol1->dilute sol2 Increase final % of co-solvent (if possible) sol1->sol2 sol3 Use intermediate dilution step sol2->sol3 sol4 Advanced: Use cyclodextrins sol3->sol4

Caption: Troubleshooting workflow for DMSO stock dilution.

References

  • Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Retrieved January 19, 2026.
  • Chaudhary, V. B., & Patel, J. K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 4(1), 68-76.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved January 19, 2026.
  • National Institutes of Health. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC. Retrieved January 19, 2026.
  • International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. Retrieved January 19, 2026.
  • National Institutes of Health. (n.d.). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC. Retrieved January 19, 2026.
  • PubMed. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs - PMC. Retrieved January 19, 2026.
  • BenchChem. (n.d.).
  • PubMed Central. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. Retrieved January 19, 2026.
  • National Institutes of Health. (n.d.). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC. Retrieved January 19, 2026.
  • BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Retrieved January 19, 2026.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
  • ResearchGate. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media?. Retrieved January 19, 2026.
  • National Institutes of Health. (n.d.). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC. Retrieved January 19, 2026.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30).
  • National Institutes of Health. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. Retrieved January 19, 2026.
  • ResearchGate. (2023, June 22). (PDF) STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ. Retrieved January 19, 2026.
  • YouTube. (2020, March 3). Prediction of pH Dependent Drug Drug Interactions for Basic Drugs using PBBM Modeling Industry Case. Retrieved January 19, 2026.
  • ResearchGate. (2025, August 5). Accuracy of calculated pH-dependent aqueous drug solubility. Retrieved January 19, 2026.
  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved January 19, 2026.
  • Pharmaffiliates. (n.d.). CAS No: 1197193-08-0| Chemical Name : this compound. Retrieved January 19, 2026.
  • Sussex Drug Discovery Centre. (2014, September 28). Can we predict compound precipitation in DMSO stocks?. Retrieved January 19, 2026.
  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved January 19, 2026.
  • PubChem. (n.d.). 1-[(4-Nitrophenyl)methylsulfonyl]piperazine | C11H15N3O4S | CID 29300062. Retrieved January 19, 2026.
  • Solubility of Organic Compounds. (2023, August 31).
  • PubChem. (n.d.). 1-(4-Nitrophenyl)piperazine | C10H13N3O2 | CID 80447. Retrieved January 19, 2026.
  • ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved January 19, 2026.
  • Sigma-Aldrich. (n.d.). 1-((4-methylphenyl)sulfonyl)-4-(4-nitrophenyl)piperazine. Retrieved January 19, 2026.
  • Chemistry LibreTexts. (2023, January 29). Solubility Rules. Retrieved January 19, 2026.
  • ResearchGate. (n.d.). (PDF) 4-Nitrophenol–piperazine (2/1). Retrieved January 19, 2026.
  • YouTube. (2020, July 1). Solubility Rules. Retrieved January 19, 2026.
  • National Institutes of Health. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC. Retrieved January 19, 2026.

Sources

Technical Support Center: Optimizing the Synthesis of N-(3-Methylsulphonyl-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(3-Methylsulphonyl-4-nitrophenyl)piperazine. This molecule is a valuable intermediate in pharmaceutical research, particularly in the development of targeted therapies.[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with its synthesis, with a focus on maximizing yield and purity. We will delve into the reaction mechanism, troubleshoot common experimental issues, and provide an optimized protocol grounded in established chemical principles.

Section 1: The Core Reaction - Understanding the Mechanism

The synthesis of this compound is primarily achieved through a Nucleophilic Aromatic Substitution (SNA_r) reaction. This mechanism is distinct from the more common electrophilic aromatic substitution and is enabled by the specific electronic properties of the aryl precursor.[2][3]

The Causality Behind the Reaction:

For a nucleophile like piperazine to attack an aromatic ring, the ring must be "electron-poor" or electrophilic.[4] This is accomplished by the presence of strong electron-withdrawing groups (EWGs) on the ring. In our target molecule's precursor, 1-halo-3-methylsulphonyl-4-nitrobenzene, two powerful EWGs are present:

  • Nitro Group (-NO2): Positioned para to the leaving group.

  • Methylsulphonyl Group (-SO2CH3): Positioned meta to the leaving group.

These groups, particularly the nitro group, pull electron density out of the aromatic ring, making the carbon atom attached to the leaving group highly susceptible to nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[2][4] The stability of this complex is the cornerstone of the entire reaction; the negative charge is delocalized onto the oxygen atoms of the nitro group, a critical factor for the reaction's success.[3]

Caption: The Addition-Elimination mechanism for SNA_r synthesis.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Problem 1: Low or No Product Yield

  • Q: My reaction has gone to completion, but the isolated yield is disappointingly low. What are the most likely causes and how can I troubleshoot this?

    A: Low isolated yield is a common problem that can often be traced back to suboptimal reaction or work-up conditions. Let's break down the potential causes in a logical troubleshooting sequence.

    Caption: Troubleshooting workflow for low product yield.

    • Causality Explained:

      • Leaving Group Efficacy: In SNA_r reactions, the rate-determining step is typically the initial nucleophilic attack. The bond to the leaving group is not broken in this step. Therefore, the reactivity order is often F > Cl > Br > I . The high electronegativity of fluorine makes the attached carbon more electrophilic and thus more susceptible to attack.[3]

      • Base Selection: The reaction generates an acid (HX) as a byproduct. This acid will protonate the piperazine, deactivating it as a nucleophile. A base is required to neutralize this acid. An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is ideal as it is non-nucleophilic and has good solubility in polar aprotic solvents when heated.[5]

      • Work-up Losses: The product, while organic, may have some aqueous solubility, especially if the reaction mixture is basic. Ensure the pH is adjusted correctly during extraction and consider back-extracting the aqueous layers to recover any dissolved product.

Problem 2: Formation of Significant Impurities

  • Q: My crude product analysis (TLC, LC-MS) shows multiple spots/peaks. What is the primary side reaction, and how can it be suppressed?

    A: The most common impurity in this reaction is the N,N'-diarylpiperazine , where two molecules of the electrophile react with both nitrogen atoms of a single piperazine molecule.

    • Mechanism of Side Reaction: This occurs when the mono-substituted product, which is still a nucleophile, successfully competes with the piperazine starting material for the remaining aryl halide.

    • Suppression Strategies:

      • Molar Ratio Adjustment: The most straightforward solution is to use a significant excess of piperazine (3 to 5 equivalents). Le Châtelier's principle dictates that this will statistically favor the formation of the mono-substituted product. The unreacted piperazine can be easily removed during an acidic wash in the work-up procedure.

      • Use of Mono-Protected Piperazine: A more elegant, albeit longer, route involves using a mono-protected piperazine, such as N-Boc-piperazine. You would first perform the SNA_r reaction and then deprotect the Boc group under acidic conditions (e.g., with TFA or HCl in dioxane). This completely prevents the formation of the diarylated byproduct. This approach is often used in process chemistry where purity is paramount.[6]

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the optimal solvent and base combination for this synthesis?

    • A: A polar aprotic solvent is highly recommended. Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are excellent choices as they effectively solvate the charged Meisenheimer intermediate.[5] For the base, potassium carbonate (K₂CO₃) offers a good balance of reactivity and cost. Cesium carbonate (Cs₂CO₃) can sometimes offer improved yields but is more expensive.[5]

  • Q: How critical is the reaction temperature?

    • A: Temperature is a critical parameter. While the reaction can proceed at lower temperatures, especially with a fluoro- leaving group, heating is typically required to achieve a reasonable reaction rate. A range of 80-120 °C is common. It is advisable to monitor the reaction by TLC or LC-MS to avoid prolonged heating, which could lead to thermal degradation of the product or solvent.

  • Q: What is a reliable work-up and purification procedure?

    • A: A standard procedure involves cooling the reaction mixture, diluting it with water to precipitate the crude product, and filtering. The solid can then be redissolved in an organic solvent (like ethyl acetate or dichloromethane) and washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess piperazine, followed by a dilute base (e.g., sat. NaHCO₃) and brine.[7] Purification is typically achieved by recrystallization from a suitable solvent system like ethanol or isopropanol.

  • Q: Are there any specific safety precautions?

    • A: Yes. The recommended solvents (DMF, DMSO, NMP) have specific health risks and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The aryl halide precursor is a potential irritant and sensitizer. Piperazine is corrosive. Always consult the Safety Data Sheet (SDS) for each reagent before beginning the experiment.

Section 4: Optimized Experimental Protocol

This protocol is a recommended starting point for achieving a high yield of this compound.

Reagents and Materials:

  • 1-Fluoro-3-methylsulphonyl-4-nitrobenzene (1.0 eq)

  • Piperazine (anhydrous, 3.0 eq)

  • Potassium Carbonate (K₂CO₃, dried, 2.0 eq)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl Acetate

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-Fluoro-3-methylsulphonyl-4-nitrobenzene (1.0 eq), piperazine (3.0 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask (approx. 5-10 mL per gram of the limiting reagent).

  • Heating: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting starting material is consumed (typically 4-8 hours).

  • Cooling and Precipitation: Once complete, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of cold water, which should cause the crude product to precipitate.

  • Filtration: Collect the solid product by vacuum filtration and wash the filter cake with additional water.

  • Liquid-Liquid Extraction: Dissolve the crude solid in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2x) to remove excess piperazine, followed by saturated NaHCO₃ (1x), and finally brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent such as ethanol or isopropanol to obtain the pure this compound as a solid.

Section 5: Data Presentation - Impact of Reaction Parameters

The following table summarizes the expected impact of key variables on the reaction outcome. This serves as a quick reference for optimization.

ParameterOption 1Option 2Option 3Expected Outcome & Rationale
Leaving Group -F -Cl-BrF is optimal. Its high electronegativity makes the C-F carbon highly electrophilic, accelerating the rate-determining nucleophilic attack.[3]
Solvent DMF / DMSO TolueneEthanolPolar aprotic solvents are best. They stabilize the charged Meisenheimer complex. Protic solvents like ethanol can solvate and deactivate the nucleophile.
Base K₂CO₃ / Cs₂CO₃ NaHCO₃Triethylamine (TEA)Strong, non-nucleophilic inorganic bases are preferred. They effectively neutralize the byproduct acid without competing in the reaction. TEA can be effective but is harder to remove.[5]
Piperazine eq. 1.1 eq3.0 eq 5.0 eqA 3-5 fold excess is recommended. This minimizes the formation of the N,N'-diarylpiperazine byproduct by statistical probability.
Temperature 25 °C (RT)80-100 °C >120 °CElevated temperature is generally required. Increases reaction rate. Excessively high temperatures risk thermal degradation.

References

  • US2907767A - N-nitrosopiperazine - Google Patents. Google Patents.
  • Synthesis of 4-nitrophenyl piperazine derivatives 4a–m - ResearchGate. ResearchGate. Available at: [Link]

  • CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation - Google Patents. Google Patents.
  • Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate - NIH. National Institutes of Health. Available at: [Link]

  • This compound - MySkinRecipes. MySkinRecipes. Available at: [Link]

  • Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. ScienceDirect. Available at: [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures - MDPI. MDPI. Available at: [Link]

  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC - NIH. National Institutes of Health. Available at: [Link]

  • Synthesis of piperazines - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE - CORE. CORE. Available at: [Link]

  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC - PubMed Central. National Institutes of Health. Available at: [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE - ResearchGate. ResearchGate. Available at: [Link]

  • Synthesis of compounds starting from 4-nitrophenyl piperazine - ResearchGate. ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. National Institutes of Health. Available at: [Link]

  • Nucleophilic Aromatic Substitution Practice Problems | Test Your Skills with Real Questions. StudySmarter US. Available at: [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. Chemistry Steps. Available at: [Link]

  • 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry - YouTube. YouTube. Available at: [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE - CSCanada. CSCanada. Available at: [Link]

Sources

"N-(3-Methylsulphonyl-4-nitrophenyl)piperazine" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Our approach is to empower you with the foundational knowledge and methodologies to investigate the intrinsic stability of this molecule. The following sections are structured in a question-and-answer format to directly address challenges you may encounter during your research.

Frequently Asked Questions (FAQs)

I am starting my work with N-(3-Methylsulphonyl-4-nitrophenyl)piperazine. What are the likely stability concerns I should be aware of?

Given the functional groups present in this compound, you should anticipate potential degradation under various stress conditions. The key structural motifs that may be susceptible to degradation are:

  • Piperazine Ring: This moiety is known to be susceptible to oxidation and nitrosation.[5][6]

  • Nitroaromatic System: The nitro group can be reduced to an amino group, which can then undergo further reactions.

  • Methylsulphonyl Group: While generally stable, the C-S bond can be cleaved under extreme conditions.

Therefore, it is crucial to conduct forced degradation studies to understand the molecule's intrinsic stability and to identify potential degradants.[2][3]

What are forced degradation studies and why are they important for my research on this compound?

Forced degradation, or stress testing, involves subjecting a compound to conditions more severe than its intended storage to accelerate its degradation.[2][3] These studies are critical for:

  • Identifying potential degradation products: This helps in understanding the impurities that might arise during manufacturing, storage, or administration.[1][4]

  • Elucidating degradation pathways: Knowledge of how a molecule degrades is crucial for developing stable formulations and establishing appropriate storage conditions.[2]

  • Developing stability-indicating analytical methods: A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[3]

Regulatory bodies like the International Council for Harmonisation (ICH) recommend performing forced degradation studies to ensure the safety and efficacy of drug products.[2]

How should I design a forced degradation study for this compound?

A comprehensive forced degradation study should include exposure to hydrolytic, oxidative, photolytic, and thermal stress conditions. Here is a recommended experimental workflow:

G cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions Start Start Prepare Stock Solution of this compound Prepare Stock Solution of this compound Start->Prepare Stock Solution of this compound Stress Conditions Stress Conditions Prepare Stock Solution of this compound->Stress Conditions Analysis Analysis Stress Conditions->Analysis Sample at time points Acid Hydrolysis Acid Hydrolysis Base Hydrolysis Base Hydrolysis Oxidative Degradation Oxidative Degradation Photolytic Degradation Photolytic Degradation Thermal Degradation Thermal Degradation Characterization Characterization Analysis->Characterization Identify degradants End End Characterization->End

Caption: Experimental Workflow for Forced Degradation Studies.

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°CUp to 72 hours
Base Hydrolysis 0.1 M NaOH60°CUp to 72 hours
Oxidative Degradation 3% H₂O₂Room TemperatureUp to 24 hours
Photolytic Degradation ICH Option 1 or 2ControlledAs per ICH Q1B
Thermal Degradation 80°C (dry heat)80°CUp to 72 hours

Note: The extent of degradation should ideally be between 5-20% to ensure that the primary degradation products are formed and can be adequately studied.

What are the potential degradation pathways for this compound?

Based on the chemical structure, we can propose several plausible degradation pathways. These are hypothetical and would need to be confirmed experimentally.

G cluster_0 Potential Degradation Pathways Parent This compound N_Oxide Piperazine N-Oxide Parent->N_Oxide Oxidation (e.g., H₂O₂) Ring_Opening Piperazine Ring-Opened Product Parent->Ring_Opening Hydrolysis (Acid/Base) Nitro_Reduction 4-Amino-3-methylsulphonylphenyl)piperazine Parent->Nitro_Reduction Reduction (e.g., in vivo metabolism)

Caption: Hypothetical Degradation Pathways.

  • Oxidative Degradation: The tertiary amine in the piperazine ring is susceptible to oxidation, potentially forming an N-oxide derivative.

  • Hydrolytic Degradation: While the core structure is generally robust against hydrolysis, extreme pH and temperature could potentially lead to the opening of the piperazine ring.

  • Reductive Degradation: The nitro group is a strong electron-withdrawing group and can be reduced to an amino group under certain conditions, for example, in the presence of reducing agents or potentially during in vivo metabolism.

What analytical techniques should I use to monitor the stability of this compound and its degradation products?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis.

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse technique for separating the parent compound from its degradation products and for quantifying the extent of degradation. A reverse-phase C18 column is often a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is essential for the identification and structural elucidation of the degradation products.[1] By comparing the mass-to-charge ratio (m/z) of the parent compound with the m/z of the new peaks appearing in the chromatogram of the stressed samples, you can propose molecular formulas for the degradants.

I am observing unexpected peaks in my chromatogram after storing my compound. How can I troubleshoot this?

Unexpected peaks can arise from various sources. Here's a troubleshooting guide:

G cluster_0 Troubleshooting Unexpected Peaks Start Unexpected Peak Observed Check Blank Check Blank Start->Check Blank Is Peak Present in Blank? Is Peak Present in Blank? Check Blank->Is Peak Present in Blank? Compare with Unstressed Sample Compare with Unstressed Sample Is Peak Present in Unstressed Sample? Is Peak Present in Unstressed Sample? Compare with Unstressed Sample->Is Peak Present in Unstressed Sample? Is Peak Present in Blank?->Compare with Unstressed Sample No Solvent/Reagent Impurity Solvent/Reagent Impurity Is Peak Present in Blank?->Solvent/Reagent Impurity Yes Process-Related Impurity Process-Related Impurity Is Peak Present in Unstressed Sample?->Process-Related Impurity Yes Degradation Product Degradation Product Is Peak Present in Unstressed Sample?->Degradation Product No Characterize with LC-MS Characterize with LC-MS/MS Degradation Product->Characterize with LC-MS

Caption: Troubleshooting Flowchart for Unexpected Chromatographic Peaks.

  • Analyze a Blank Injection: Inject your mobile phase or solvent to ensure the peak is not coming from your analytical system.

  • Analyze an Unstressed Sample: Compare the chromatogram of the stressed sample with that of a freshly prepared, unstressed sample. If the peak is present in the unstressed sample, it is likely a process-related impurity from the synthesis.

  • If the peak is only in the stressed sample: It is likely a degradation product. Proceed with characterization using LC-MS/MS to determine its structure.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation
  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • For hydrolytic and oxidative studies: Dilute the stock solution with the respective stressor (0.1 M HCl, 0.1 M NaOH, or 3% H₂O₂) to a final concentration of 0.1 mg/mL.

  • For thermal studies: Place a solid sample of the compound in a controlled temperature oven.

  • For photolytic studies: Expose a solution or solid sample to a light source as specified in ICH Q1B guidelines.

  • Incubate the samples under the specified conditions (see Table 1).

  • Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a validated stability-indicating HPLC method.

References

  • Bakshi, M., & Singh, S. (2013). Forced degradation and impurity profiling: Recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-26.
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Sharma, G., & Saini, V. (2017). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 10(3), 963. [Link]

  • Kamberi, M., & Tsutsumi, Y. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Pharmaffiliates. (n.d.). This compound. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Plantz, B. A., & Rochelle, G. T. (2020). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Office of Scientific and Technical Information (OSTI). [Link]

  • Jouyban, A. (2016). Forced degradation studies of biopharmaceuticals: Selection of stress conditions. European Journal of Pharmaceutics and Biopharmaceutics, 98, 139-148. [Link]

  • Shakleya, D. M., et al. (2012). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. Journal of Analytical Toxicology, 36(6), 391-397. [Link]

  • Singh, P., et al. (2013). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry Letters, 23(10), 2849-2853. [Link]

  • Chang-mei, K., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. [Link]

  • Al-Wahaibi, L. H., et al. (2024). Synthesis of 4-nitrophenyl piperazine derivatives 4a–m. Scientific Reports, 14(1), 2855. [Link]

  • Wuest, M., et al. (2017). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules, 22(1), 103. [Link]

  • PubChem. (n.d.). 1-[(4-Nitrophenyl)methylsulfonyl]piperazine. [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Vega, F., Sanna, A., & Navarrete, B. (2015). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Frontiers in Energy Research, 3. [Link]

  • Fine, N. A., & Rochelle, G. T. (2013). Thermal Decomposition of N-nitrosopiperazine. Energy Procedia, 37, 1678-1686. [Link]

  • Parr, M. K., & Joseph, J. F. (2019). A comprehensive LC-UHPLC-MS/MS method for the monitoring of N-nitrosamines in lipophilic drugs: A case study with rifampicin. Journal of Pharmaceutical and Biomedical Analysis, 172, 267-276. [Link]

Sources

Overcoming poor cell permeability of "N-(3-Methylsulphonyl-4-nitrophenyl)piperazine"

Author: BenchChem Technical Support Team. Date: January 2026

Guide for: N-(3-Methylsulphonyl-4-nitrophenyl)piperazine Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist

Welcome to the technical support guide for this compound. We understand that you may be encountering challenges with the cell permeability of this compound. This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues and provide robust, field-proven troubleshooting strategies. Our goal is to explain not just the protocols, but the scientific reasoning behind them, enabling you to make informed decisions in your research.

Part 1: Initial Diagnosis & Physicochemical Analysis

This first step is crucial. Before proceeding to complex cell-based assays, a thorough analysis of the compound's intrinsic properties can reveal the likely cause of poor permeability.

FAQ: Why is my compound, this compound, exhibiting poor cell permeability?

Answer: The permeability of a compound is governed by its physicochemical properties.[][2] To understand the challenge, we must first evaluate this compound against established druglikeness principles, such as Lipinski's Rule of Five.[3][4][5][6] This rule of thumb predicts that poor absorption or permeation is more likely when a compound violates certain thresholds.[7]

Let's analyze the calculated properties of your compound:

PropertyCalculated ValueLipinski's Rule of Five GuidelineAssessment
Molecular Weight (MW) 285.32 g/mol [8][9]< 500 DaPass
Hydrogen Bond Donors (HBD) 1 (from the piperazine N-H)≤ 5Pass
Hydrogen Bond Acceptors (HBA) 7 (2 from sulfonyl, 2 from nitro, 3 from nitrogens)≤ 10Pass
Calculated LogP (XLogP3) ~0.2 (based on similar structures[10])< 5Pass
Topological Polar Surface Area (TPSA) ~104 Ų (based on similar structures[10])(General guide: < 140 Ų)Potential Issue

Expert Analysis: While the compound does not violate Lipinski's rules, two key parameters suggest a high probability of permeability issues:

  • Low Lipophilicity (LogP): The calculated LogP is very low. LogP, the octanol-water partition coefficient, is a measure of a drug's lipophilicity ("greasiness").[3] Passive diffusion, the primary route for many drugs to cross the lipid bilayer of a cell membrane, is highly dependent on lipophilicity.[11][12] A very low LogP indicates high water solubility but suggests the compound will not readily partition into and diffuse across the lipid cell membrane.

  • Borderline TPSA: The Topological Polar Surface Area (TPSA) is a measure of the surface area of a molecule occupied by polar atoms (typically oxygen and nitrogen). While a TPSA of ~104 Ų is not excessively high, it is substantial. High TPSA is often correlated with poor membrane permeability.[13]

G cluster_0 Initial Physicochemical Assessment Compound N-(3-Methylsulphonyl- 4-nitrophenyl)piperazine Analysis Analyze Properties Compound->Analysis Properties Calculate Properties: - MW: 285.3 g/mol - HBD: 1 - HBA: 7 - LogP: ~0.2 - TPSA: ~104 Ų Properties->Analysis Issue Primary Issue Identified: Low Lipophilicity (LogP) Analysis->Issue

Caption: Initial assessment workflow for identifying permeability issues.

Part 2: Experimental Confirmation of Poor Permeability

An in-silico analysis provides a strong hypothesis, but experimental data is required for confirmation. Two standard assays are used to quantify permeability.

FAQ: How can I experimentally measure the permeability of my compound and confirm the issue?

Answer: You should employ one or both of the following industry-standard in vitro permeability assays. They offer complementary information.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models only passive diffusion.[14] A synthetic membrane coated with lipids separates a donor and acceptor well. It is excellent for quickly determining if a compound has issues with passive transport.[15]

  • Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which are human colon adenocarcinoma cells that mimic the intestinal epithelium.[16] This model is more biologically complex and accounts for not only passive diffusion but also active transport and, crucially, the influence of efflux pumps.[17][18]

FeaturePAMPACaco-2 Assay
Biological Barrier Artificial lipid membraneDifferentiated Caco-2 cell monolayer
Transport Measured Passive Diffusion OnlyPassive Diffusion, Active Transport, Efflux
Throughput HighLow to Medium
Cost LowHigh
Setup Time < 1 day~21 days (for cell differentiation)
Recommendation Ideal for early-stage screeningGold standard for mechanistic studies[19]

Experimental Protocol: PAMPA

  • Preparation: Use a 96-well PAMPA plate system where a filter plate (donor) sits atop an acceptor plate. The filter is pre-coated with a lipid solution (e.g., lecithin in dodecane).

  • Compound Addition: Add your compound solution (e.g., at 10 µM in a buffer like PBS) to the donor wells. Add fresh buffer to the acceptor wells.

  • Incubation: Incubate the plate assembly for a set period (e.g., 4-16 hours) at room temperature.

  • Quantification: After incubation, measure the compound concentration in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [C]_A / [C]_eq) Where V is volume, A is acceptor, D is donor, and [C] is concentration.

  • Controls: Always include high-permeability (e.g., caffeine) and low-permeability (e.g., famotidine) controls to validate the assay.[14]

A very low Papp value from the PAMPA assay will confirm that this compound has poor passive diffusion characteristics, consistent with our physicochemical analysis.

Part 3: Troubleshooting & Enhancement Strategies

Once poor passive permeability is confirmed, you can pursue several strategies to overcome this barrier. These can be broadly divided into chemical modification and formulation-based approaches.

FAQ 3.1: Can I chemically modify the compound to improve its permeability?

Answer: Yes. The most effective and widely used chemical modification strategy is the prodrug approach .[20][21][22] A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active compound.[23]

The Causality: For your compound, the goal is to temporarily mask its polar functional groups, specifically the N-H group on the piperazine ring, with a lipophilic promoiety.[24] This increases the overall lipophilicity (LogP) of the molecule, allowing it to more easily partition into and cross the cell membrane. Once inside the cell, ubiquitous enzymes (like esterases) cleave the promoiety, regenerating the active parent compound.[21]

Proposed Strategy: Acylation of the Piperazine Nitrogen

A straightforward approach is to acylate the secondary amine of the piperazine ring to form a cleavable amide or carbamate.

  • Example Modification: React this compound with an acetylating agent (like acetyl chloride) or a chloroformate to create an acetyl amide or an ethyl carbamate prodrug, respectively. This masks the polar N-H bond, reduces HBD count to zero, and increases lipophilicity.

G cluster_prodrug Prodrug Strategy for Permeability Enhancement Parent Parent Drug (Low LogP, Poor Permeability) Prodrug Prodrug Form (Lipophilic promoiety masks polar N-H) Parent->Prodrug Chemical Modification Membrane Cell Membrane (Lipid Bilayer) Prodrug->Membrane Enhanced Passive Diffusion Cleavage Intracellular Enzymatic Cleavage (e.g., Esterases) Membrane->Cleavage Active Active Parent Drug Released (High Intracellular Concentration) Cleavage->Active

Caption: The prodrug concept: temporarily increasing lipophilicity to cross the cell membrane.

FAQ 3.2: What formulation strategies can enhance permeability without altering the compound?

Answer: If chemical modification is not desirable, advanced formulation strategies can significantly improve permeability.[25]

  • Use of Permeation Enhancers: These are excipients co-formulated with the drug that reversibly disrupt the intestinal epithelium to increase drug passage.[26][27] Examples include:

    • Fatty Acids: Medium-chain fatty acids like capric acid can disrupt the cell membrane.[28]

    • Bile Salts: As naturally occurring surfactants, bile salts can enhance absorption.[28]

    • Piperazine Derivatives: Interestingly, some simple piperazine derivatives themselves have been shown to act as non-cytotoxic permeation enhancers, suggesting a careful study of formulation pH could be beneficial.[29]

  • Nanoparticle & Liposomal Formulations: Encapsulating your compound within a nanocarrier can fundamentally change how it interacts with the cell membrane.

    • Liposomes: These are vesicles composed of a lipid bilayer, similar to a cell membrane. They can encapsulate hydrophilic drugs like yours in their aqueous core.[30] The liposome can then fuse with the cell membrane or be taken up by endocytosis, releasing the drug directly into the cell.

    • Nanocrystals: Reducing the particle size of a drug to the nanometer scale can improve its dissolution rate and saturation solubility, which can, in turn, enhance absorption.[31][32]

G cluster_liposome Liposomal Drug Delivery outer fusion_point fusion_point outer->fusion_point Fusion or Endocytosis inner core Drug (Aqueous Core) cell_membrane Cell Membrane cytoplasm Cytoplasm start Liposome approaches cell start->outer release_point release_point fusion_point->release_point Drug Release

Caption: Liposomes can encapsulate hydrophilic drugs and deliver them across the cell membrane.

FAQ 3.3: Could active efflux be contributing to the problem?

Answer: This is an important consideration, especially if you find that modifying lipophilicity alone does not solve the problem. Efflux pumps are transmembrane proteins, like P-glycoprotein (P-gp), that actively transport substrates out of the cell, reducing intracellular drug concentration and efficacy.[33][34][35][36]

How to Investigate Efflux: The Caco-2 assay is the perfect tool for this. By measuring transport in both directions across the cell monolayer, you can determine an efflux ratio (ER) .

Experimental Protocol: Caco-2 Bidirectional Assay

  • Setup: Seed Caco-2 cells on permeable filter inserts and allow them to differentiate for ~21 days. Verify monolayer integrity by measuring Transepithelial Electrical Resistance (TEER).[16]

  • A-to-B Transport: Add the compound to the apical (top) side and measure its appearance on the basolateral (bottom) side over time. This represents absorption.

  • B-to-A Transport: In a separate set of wells, add the compound to the basolateral side and measure its appearance on the apical side. This represents efflux.

  • Calculation: Calculate the Papp for both directions (Papp, A->B and Papp, B->A). The Efflux Ratio is: ER = Papp(B->A) / Papp(A->B)

  • Interpretation:

    • ER ≈ 1: No significant active efflux.

    • ER > 2: The compound is likely a substrate for an efflux pump.

Troubleshooting Efflux: If the ER is high, you can confirm the involvement of a specific pump (like P-gp) by repeating the assay in the presence of a known efflux pump inhibitor (e.g., verapamil). If the ER decreases significantly in the presence of the inhibitor, you have confirmed that your compound is a substrate for that pump.[37]

Part 4: Recommended Troubleshooting Workflow

Navigating permeability issues requires a systematic approach. Below is a recommended workflow that integrates the concepts discussed.

G cluster_solutions Solution Pathways start Start: Poor Cellular Activity Observed step1 Step 1: In Silico Analysis (LogP, TPSA, Lipinski's Rules) start->step1 hypothesis Hypothesis: Poor Passive Permeability (Low LogP) step1->hypothesis step2 Step 2: Experimental Test Run PAMPA Assay hypothesis->step2 result2 Result: Low Papp? step2->result2 result2->step1 No (Re-evaluate hypothesis) step3 Step 3: Mechanistic Study Run Bidirectional Caco-2 Assay result2->step3 Yes result3 Result: Efflux Ratio > 2? step3->result3 solution1 Implement Prodrug Strategy (Mask polar groups) result3->solution1 No solution2 Develop Advanced Formulation (Liposomes, Nanoparticles) result3->solution2 Also consider solution3 Co-administer with Efflux Pump Inhibitor (For in vitro studies) result3->solution3 Yes end Re-evaluate Permeability & Cellular Activity solution1->end solution2->end solution3->end

Caption: A systematic workflow for diagnosing and solving cell permeability issues.

References
  • Lipinski's Rule of 5 in Modern Drug Discovery. (n.d.). Zenovel. Retrieved from [Link]

  • Lipinski's rule of five. (2023, December 27). Wikipedia. Retrieved from [Link]

  • Lipinski's Rule of 5. (n.d.). GARDP Revive. Retrieved from [Link]

  • Palm, K., Stenberg, P., Luthman, K., & Artursson, P. (1997). In Silico Prediction of Membrane Permeability from Calculated Molecular Parameters. Journal of Medicinal Chemistry, 40(22), 3529-3541. Retrieved from [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (n.d.). ResearchGate. Retrieved from [Link]

  • Lipinski's rule of five – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Benet, L. Z., Broccatelli, F., & Oprea, T. I. (2011). BDDCS, the Rule of 5 and Drugability. Pharmaceutical Research, 28(8), 1836-1841. Retrieved from [Link]

  • In Silico Prediction of Permeability Coefficients. (2021). Springer Nature Experiments. Retrieved from [Link]

  • de Oliveira, P. F., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 18(3), 297. Retrieved from [Link]

  • In Silico Prediction of Permeability Coefficients. (2021). PubMed. Retrieved from [Link]

  • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. (2020). ACS Publications. Retrieved from [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). PubMed. Retrieved from [Link]

  • Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. (2021). PubMed Central. Retrieved from [Link]

  • METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES. (2020). Ghent University Library. Retrieved from [Link]

  • Video: Factors Affecting Drug Distribution: Tissue Permeability. (2025). JoVE. Retrieved from [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals. Retrieved from [Link]

  • Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. (2018). Frontiers. Retrieved from [Link]

  • Permeability & Absorption. (n.d.). Creative Biolabs. Retrieved from [Link]

  • increase membrane permeability by prodrug design. (2018). Slideshare. Retrieved from [Link]

  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. (2012). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. (2022). ACS Publications. Retrieved from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Sygnature Discovery. Retrieved from [Link]

  • Parallel artificial membrane permeability assay (PAMPA) - Is it better than Caco-2 for human passive permeability prediction? (2010). PubMed. Retrieved from [Link]

  • Permeability enhancement techniques for poorly permeable drugs: A review. (2025). ResearchGate. Retrieved from [Link]

  • Factors Affecting Permeability. (2024). YouTube. Retrieved from [Link]

  • Predicting a Drug's Membrane Permeability. (2017). Wipf Group, University of Pittsburgh. Retrieved from [Link]

  • caco-2 cell permeability, pampa membrane assays. (2023). Slideshare. Retrieved from [Link]

  • Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. (2004). PubMed. Retrieved from [Link]

  • Physicochemical factors affecting permeability. (2019). ResearchGate. Retrieved from [Link]

  • Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. (2019). PubMed Central. Retrieved from [Link]

  • Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. (2023). PubMed Central. Retrieved from [Link]

  • The importance of efflux pumps in bacterial antibiotic resistance. (2003). Oxford Academic. Retrieved from [Link]

  • Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. (2024). bioRxiv. Retrieved from [Link]

  • This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Strategies to Enhance Nanocrystal Formulations for Overcoming Physiological Barriers Across Diverse Routes of Administration. (2024). Taylor & Francis Online. Retrieved from [Link]

  • Strategies to Enhance Nanocrystal Formulations for Overcoming Physiological Barriers Across Diverse Routes of Administration. (2025). ResearchGate. Retrieved from [Link]

  • Advances in liposomal nanotechnology: from concept to clinics. (2024). RSC Publishing. Retrieved from [Link]

  • Bridging the Gap: The Role of Advanced Formulation Strategies in the Clinical Translation of Nanoparticle-Based Drug Delivery Systems. (2025). PubMed Central. Retrieved from [Link]

  • 1-[(4-Nitrophenyl)methylsulfonyl]piperazine. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. (2022). MDPI. Retrieved from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (2016). PubMed. Retrieved from [Link]

  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. (2022). MDPI. Retrieved from [Link]

  • 4-Nitrophenol–piperazine (2/1). (2013). ResearchGate. Retrieved from [Link]

  • Novel piperazine-based compounds inhibit microtubule dynamics and sensitize colon cancer cells to tumor necrosis factor-induced apoptosis. (2012). PubMed. Retrieved from [Link]

Sources

Technical Support Center: Investigating Off-Target Effects of N-(3-Methylsulphonyl-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with N-(3-Methylsulphonyl-4-nitrophenyl)piperazine and related novel small molecules. This guide is designed to provide practical, in-depth assistance for anticipating, identifying, and characterizing potential off-target effects that may arise during your experiments. As drug discovery professionals, we understand that a compound's journey from synthesis to a validated tool or lead candidate is fraught with challenges, many of which stem from unintended biological interactions.

This center is structured to address your needs proactively, moving from foundational knowledge about the compound's chemical class to actionable troubleshooting guides and detailed experimental protocols for comprehensive off-target profiling.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding this compound, leveraging insights from its structural motifs.

Q1: What is this compound and what is it used for?

A1: this compound is a synthetic organic compound.[1] Its chemical structure features a piperazine ring linked to a nitrophenyl group bearing a methylsulfonyl substituent. This compound is primarily utilized in pharmaceutical research as a chemical intermediate or building block for the synthesis of more complex, biologically active molecules.[1] The piperazine scaffold is a common feature in many approved drugs, and the electron-withdrawing nitro and sulfonyl groups can be crucial for directing binding selectivity to target proteins.[1] It is often employed in structure-activity relationship (SAR) studies to optimize drug candidates.[1]

Q2: This compound is described as a building block for kinase inhibitors. What does that imply about its potential off-target activities?

A2: The fact that this scaffold is used to synthesize kinase inhibitors is a significant clue. The human kinome is extensive, with over 500 members that share a structurally related ATP-binding pocket. The piperazine moiety is a well-known "privileged scaffold" that can interact with the hinge region of many kinases. Therefore, it is plausible that this compound itself, or its derivatives, could exhibit broad-spectrum kinase activity. Off-target kinase interactions are a common source of unexpected cellular effects and toxicities.[2][3][4] For instance, related structures have been shown to inhibit kinases in the PI3K/Akt/mTOR signaling pathway.[2]

A3: Absolutely. An unexpected phenotype is one of the primary indicators of off-target activity.[5] This is the core principle of phenotypic screening, where a compound's effect on a cell or organism is observed without a preconceived target.[6][7] The observed phenotype could result from the compound interacting with one or more unintended proteins, triggering signaling cascades that lead to the observed cellular response. It is crucial not to dismiss these results but to treat them as an opportunity to uncover novel mechanisms of action or potential liabilities of your compound.[8]

Q4: What are the first steps I should take to investigate a suspected off-target effect?

A4: The initial steps should focus on confirming the observation and ruling out experimental artifacts. First, verify the identity and purity of your compound stock. Second, perform a dose-response experiment to confirm that the unexpected phenotype is concentration-dependent. Third, use a structurally related but inactive control compound, if available, to ensure the phenotype is specific to the active molecule. Once these are confirmed, you can move on to more systematic off-target identification strategies, which are detailed in the troubleshooting and protocol sections below.

Part 2: Troubleshooting Guides for Unexpected Experimental Outcomes

This section provides structured guidance for specific issues that may point towards off-target effects of this compound.

Issue 1: Inconsistent Results Between In Vitro and Cell-Based Assays

Q: My compound is potent against my purified target protein in a biochemical assay, but in cells, I see a different or much stronger effect at the same concentration. Why is there a discrepancy?

A: This is a classic indication of polypharmacology, where your compound engages multiple targets within the complex cellular environment.[8]

  • Causality: The purified, in vitro assay is a reductionist system. In contrast, a cell contains thousands of proteins, and your compound may have affinities for several of them. The observed cellular phenotype is the net result of all these interactions. The stronger-than-expected effect could be due to the compound hitting multiple nodes in a single pathway or affecting parallel pathways that converge on the same outcome.

  • Troubleshooting Steps:

    • Confirm Compound Stability and Permeability: First, ensure the compound is stable in cell culture media and can penetrate the cell membrane.

    • Orthogonal Assays: Use a different type of assay to measure the same cellular endpoint. For example, if you initially measured cell viability with an MTT assay, try a lactate dehydrogenase (LDH) release assay for cytotoxicity or a caspase activation assay for apoptosis.[9] This helps rule out assay-specific artifacts.[10]

    • Broad-Spectrum Profiling: This is the time to consider broader screening. A kinase panel is a logical first step given the compound's scaffold.[4] Chemoproteomic approaches can also provide an unbiased view of potential binding partners.[11]

Issue 2: Observed Toxicity in Non-Target Cells or Model Organisms

Q: I'm testing my compound in a model organism (e.g., zebrafish, mice) and observing toxicity or phenotypes in tissues where my intended target is not highly expressed. What could be happening?

A: This strongly suggests off-target effects are driving the toxicity. The tissue-specific expression of off-targets can lead to unexpected adverse events in vivo.[12]

  • Causality: While your primary target may have a restricted expression pattern, an off-target could be ubiquitously expressed or highly expressed in a vital organ (e.g., liver, heart), leading to toxicity. The piperazine scaffold is known to interact with a wide range of receptors and channels, including opioid receptors, which are present in the central and peripheral nervous systems.[13]

  • Troubleshooting Workflow:

    G A Unexpected in vivo Toxicity Observed B Review Literature for Scaffold Class (e.g., Piperazines) for known liabilities A->B C Perform In Silico Off-Target Prediction (e.g., SwissTargetPrediction, SEA) A->C E Analyze Metabolite Profile Is a metabolite the active toxicant? A->E F Histopathology of Affected Tissues A->F D Conduct Broad In Vitro Safety Screening (e.g., CEREP panel) B->D C->D G Hypothesize Off-Target(s) D->G F->G

    Caption: Troubleshooting workflow for unexpected in vivo toxicity.

Issue 3: My Western Blot Shows Modulation of an Unrelated Signaling Pathway

Q: I'm treating cells to inhibit my target kinase (Target X). My Western blot shows decreased phosphorylation of its direct substrate, as expected. However, I also see changes in the phosphorylation status of proteins in a completely different pathway (e.g., MAPK or STAT signaling). Is this an off-target effect?

A: Yes, this is a strong piece of evidence for off-target activity.

  • Causality: Signaling pathways are highly interconnected. However, if you observe modulation of a protein that is not a known downstream effector of your intended target, it's likely your compound is directly or indirectly affecting another protein, such as a different kinase, phosphatase, or GPCR, in that unrelated pathway.

  • Troubleshooting Steps:

    • Dose-Response Correlation: Perform a dose-response for both the on-target and the unexpected off-target pathway modulation. Do they have similar IC50 values? If the off-target effect occurs at a much higher concentration, it may be less relevant at a therapeutic dose.

    • Time-Course Analysis: Analyze the kinetics of both effects. Does the off-target phosphorylation change occur before, after, or at the same time as the on-target effect? This can provide clues about whether it's a direct effect or a downstream consequence of cellular stress.

    • Direct Target Engagement Assays: Use a method like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound physically binds to the suspected off-target protein within the cell.[11] This provides direct evidence of an interaction.

Part 3: Key Experimental Protocols

Here we provide step-by-step methodologies for core experiments to proactively investigate the off-target profile of this compound.

Protocol 1: Broad-Spectrum Kinase Profiling

This is a foundational screen to assess the selectivity of your compound against the human kinome.

  • Objective: To identify unintended kinase targets of this compound.

  • Methodology: This is typically performed as a fee-for-service by specialized vendors (e.g., Eurofins DiscoverX, Promega). You will provide your compound, and they will screen it against a large panel of purified kinases.

  • Experimental Steps (Client-Side):

    • Compound Preparation: Solubilize this compound in 100% DMSO to a high concentration (e.g., 10 mM). Ensure complete dissolution.

    • Purity Check: Confirm the purity of the sample to be submitted via LC-MS and NMR. Impurities can lead to false positives.

    • Vendor Submission: Ship the compound according to the vendor's instructions. You will need to specify the screening concentration(s). A common starting point is 1 µM or 10 µM.

  • Data Analysis: The vendor will provide data as "% Inhibition" at a fixed concentration.

    • Primary Hit Selection: Flag any kinase inhibited by >50% (or a threshold you define).

    • Dose-Response Confirmation: For all primary hits, perform follow-up dose-response assays to determine the IC50 value for each off-target kinase.

  • Data Presentation:

Kinase% Inhibition @ 1 µMOn-Target IC50 (nM)Off-Target IC50 (nM)Selectivity Window (Off-Target/On-Target)
Target X95%50--
Off-Target A88%502505x
Off-Target B65%50150030x
Off-Target C12%50>10,000>200x
Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to validate direct target and off-target engagement in a cellular context.[11]

  • Objective: To confirm the physical binding of this compound to suspected off-target proteins in intact cells or cell lysates.

  • Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. This change in thermal stability can be detected by quantifying the amount of soluble protein remaining after heat shock.

  • Experimental Workflow:

    Caption: Cellular Thermal Shift Assay (CETSA) workflow.

  • Step-by-Step Methodology:

    • Cell Culture: Grow your cell line of interest to ~80% confluency.

    • Treatment: Treat cells with either vehicle (e.g., 0.1% DMSO) or your compound at a relevant concentration (e.g., 10x IC50 of the cellular effect) for a defined period (e.g., 1 hour).

    • Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer.

    • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures for 3 minutes (e.g., a gradient from 40°C to 70°C). Include a non-heated control.

    • Lysis: Lyse the cells by freeze-thaw cycles or sonication.

    • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

    • Analysis: Collect the supernatant (soluble fraction) and analyze by Western blot using an antibody specific to your suspected off-target. A positive result is a shift in the melting curve to a higher temperature in the compound-treated sample compared to the vehicle control.

References

  • Bowes, J., et al. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. PubMed. [Link]

  • Parish, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • Bowes, J., et al. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. Semantic Scholar. [Link]

  • Moffat, J. G., et al. (2014). The resurgence of phenotypic screening in drug discovery and development. Nature Reviews Drug Discovery. [Link]

  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]

  • Kurapati, R., et al. (2024). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]

  • Promega GmbH. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Promega. [Link]

  • Wikipedia. (n.d.). Phenotypic screening. Wikipedia. [Link]

  • Moffat, J. G., et al. (2023). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Cell Chemical Biology. [Link]

  • Berthold Technologies. (n.d.). A troubleshooting guide to microplate-based assays. Berthold Technologies. [Link]

  • Drug Target Review. (2016). Mechanism-informed phenotypic screening - the missing link for cancer drug discovery?. Drug Target Review. [Link]

  • Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. MB - About. [Link]

  • National Center for Biotechnology Information. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. [Link]

  • Der Pharma Chemica. (n.d.). Characterization, synthesis and biological evaluation of naphthalene based piperazines as anti bacterial agents. Der Pharma Chemica. [Link]

  • Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

  • Kim, J., et al. (2015). Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of the Korean Society for Applied Biological Chemistry. [Link]

  • Lyssikatos, J. P., et al. (2012). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][6][11]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry. [Link]

  • Wang, Q., et al. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry. [Link]

  • Yang, C., et al. (2020). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][11][14][15]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry. [Link]

  • Coop, A., et al. (2013). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Kumar, N., et al. (2025). Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus. bioRxiv. [Link]

  • Yilmaz Goler, G., et al. (2025). Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile. Molecules. [Link]

  • Nakai, W., et al. (2012). Activity-based kinase profiling of approved tyrosine kinase inhibitors. Genes to Cells. [Link]

  • PubChem. (n.d.). 1-[(4-Nitrophenyl)methylsulfonyl]piperazine. PubChem. [Link]

  • PubChem. (n.d.). 1-(4-Nitrophenyl)piperazine. PubChem. [Link]

Sources

Technical Support Center: Optimizing Dosage for N-(3-Methylsulphonyl-4-nitrophenyl)piperazine in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(3-Methylsulphonyl-4-nitrophenyl)piperazine. This document provides field-proven insights and troubleshooting protocols for researchers, scientists, and drug development professionals. As public data on this specific compound is limited, this guide is built upon established principles for characterizing novel small molecules in cell culture, ensuring a rigorous and scientifically sound approach to dosage optimization.

The core structure of this compound suggests its potential use as an intermediate in the synthesis of targeted therapies, such as kinase inhibitors.[1] The presence of nitro and sulfonyl functional groups can be crucial for binding selectivity with target proteins.[1][2] This guide will help you navigate the common challenges associated with such compounds, from initial handling to complex troubleshooting.

Frequently Asked Questions (FAQs)

This section addresses foundational questions to ensure your experiments are built on a solid footing.

Q1: How should I prepare and store stock solutions of this compound?

Answer: Proper preparation and storage are critical for experimental reproducibility. Most novel heterocyclic compounds like this exhibit poor solubility in aqueous solutions but are readily soluble in organic solvents.

  • Solvent Selection: We recommend using anhydrous Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). DMSO is a standard solvent for cell culture experiments, but it's crucial to minimize its final concentration in your media to avoid solvent-induced cytotoxicity.[3][4]

  • Stock Solution Storage: Store the high-concentration stock solution in small, single-use aliquots at -20°C or -80°C.[4] This practice is paramount as it prevents degradation that can occur with repeated freeze-thaw cycles.[4]

  • Working Dilutions: Prepare fresh working dilutions in your complete cell culture medium immediately before each experiment. Do not store the compound in aqueous media for extended periods, as its stability is likely limited.[4]

Q2: What is a reasonable starting concentration range for my initial experiments?

Answer: Without pre-existing data, the most effective strategy is to screen the compound over a wide, logarithmic concentration range to identify its bioactive window.

A common starting point is a serial dilution covering several orders of magnitude, for example, from 10 nM to 100 µM.[5] This broad range allows you to capture a full dose-response curve, identifying the concentrations that produce no effect, a partial effect (the linear range of the curve), and a maximal or toxic effect.[6] This initial experiment, often called a "kill curve," is essential for determining the IC50 (the concentration that inhibits a biological function by 50%) and for planning subsequent, more focused experiments.[5][6][7]

Q3: What experimental controls are absolutely essential?

Answer: The validity of your results hinges on the inclusion of proper controls. For any experiment with this compound, you must include:

  • Untreated Control: Cells cultured in medium only. This serves as your baseline for normal cell health, growth, and the biological activity you are measuring.

  • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dilute your compound.[6] This is critical to ensure that any observed effects are due to the compound itself and not the solvent.[8] The final concentration of DMSO should ideally be kept below 0.1% and should not exceed 0.5% to avoid artifacts.[3]

Troubleshooting and Optimization Guide

This section addresses specific issues you may encounter and provides a logical framework for resolving them.

Problem 1: I'm observing significant cell death, even at very low concentrations.

High cytotoxicity can confound results and may not be the intended biological outcome. Here’s how to diagnose the cause.

  • Possible Cause A: Compound Precipitation

    • The "Why": The compound may be precipitating out of the aqueous culture medium upon dilution from the DMSO stock. These microscopic precipitates can deliver a very high, localized dose to a small number of cells, causing rapid death, while the actual dissolved concentration in the medium is much lower.[8]

    • Solution: After preparing your dilutions in the medium, visually inspect the solution for any cloudiness or precipitates. Centrifuge the diluted medium briefly and check for a pellet. If precipitation is suspected, consider lowering the highest concentration in your range or exploring formulation strategies like using Pluronic F-68, though this may impact your assay.[3]

  • Possible Cause B: Solvent Toxicity

    • The "Why": While often overlooked, some cell lines are exquisitely sensitive to DMSO. If your vehicle control also shows signs of toxicity, the solvent is the likely culprit.[8][9]

    • Solution: Calculate the final percentage of DMSO in your wells. If it exceeds 0.5%, remake your stock solution at a higher concentration so you can add a smaller volume to the medium. Always compare results directly to your vehicle control, not the untreated cells.

  • Possible Cause C: High Intrinsic Potency

    • The "Why": The compound may simply be a highly potent cytotoxic agent for your specific cell line.

    • Solution: Your initial dose-response curve should confirm this. If you see 100% cell death at the lowest concentration tested, you must perform a new dose-response experiment shifted to a much lower range (e.g., picomolar to nanomolar).

Problem 2: I'm not observing any biological effect, even at high concentrations.

A lack of response can be just as challenging as excessive toxicity.

  • Possible Cause A: Sub-optimal Cell Conditions

    • The "Why": The response of a cell to a compound is highly dependent on its physiological state. Cell density is a critical variable; cells that are too sparse may not grow well, while cells that are overgrown can enter senescence and become unresponsive.[8][10]

    • Solution: You must optimize your cell seeding density before performing drug-response experiments.[9][10] Run a growth curve to identify the density that ensures cells remain in the logarithmic growth phase for the entire duration of your experiment.[10] (See Protocol 2 below).

  • Possible Cause B: Compound Instability or Inactivity

    • The "Why": The compound may be chemically unstable and rapidly degrading in the 37°C, aqueous environment of the cell culture incubator.[4] Alternatively, the chosen cell line may lack the specific molecular target of the compound.

    • Solution:

      • Confirm Activity: If possible, test the compound in a cell-free biochemical assay to confirm it is active.

      • Assess Stability: To test for stability, incubate the compound in your cell culture medium for the duration of your experiment, then transfer that "conditioned" medium to freshly plated cells and measure the response. A reduced effect suggests degradation.[4]

      • Try Other Cell Lines: The biological context is key. Test the compound on a panel of different cell lines to find a responsive model.

Core Experimental Protocols

Protocol 1: Determination of Optimal Dosage via Dose-Response Assay

This protocol provides a framework for generating a "kill curve" to determine the IC50/GI50 of this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Dilute the cell suspension to the predetermined optimal seeding density (see Protocol 2).

    • Seed the cells (e.g., 5,000 cells in 100 µL) into each well of a 96-well plate.[6]

    • Incubate for 24 hours to allow for cell attachment and recovery.[6]

  • Compound Preparation and Treatment:

    • Prepare a series of 2x concentrated serial dilutions of the compound in complete culture medium. For a 1:3 dilution series starting at 100 µM, your 2x concentrations would be 200 µM, 66.7 µM, 22.2 µM, and so on.

    • Also prepare a 2x vehicle control (medium with the highest concentration of DMSO, e.g., 0.2%) and a medium-only control.

    • Carefully remove the medium from the cells and add 100 µL of the appropriate 2x compound dilution or control to each well. This brings the final volume to 200 µL and the compound/vehicle to a 1x concentration.

  • Incubation:

    • Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours). The timing should be consistent across experiments.

  • Assessing Cell Viability:

    • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions (e.g., for an MTT assay, incubate with the reagent for 2-4 hours before solubilizing the formazan crystals).[6]

    • Read the plate using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100%).[6]

    • Plot the percent viability against the log of the drug concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) in software like GraphPad Prism to calculate the IC50 value.[6]

Protocol 2: Optimizing Cell Seeding Density

The "Why": Reproducible dose-response data can only be achieved when cells are maintained in a consistent growth phase.[10] This protocol ensures you select a seeding density where growth is constant throughout your experiment.

Procedure:

  • Seed a 96-well plate with your chosen cell line at a range of densities (e.g., from 500 to 10,000 cells per well).

  • At various time points (e.g., 0, 24, 48, 72, and 96 hours), measure the cell viability/number in a set of wells for each density.

  • Plot cell number (or absorbance/fluorescence) versus time for each starting density.

  • Identify the seeding density and time window where the growth curve is linear (logarithmic growth).[10] This is your optimal condition. For example, you might find that seeding 1,500 cells per well is optimal for a 48-hour experiment.[10]

Data Presentation and Visualization

Key Dose-Response Parameters
ParameterDefinitionImportance
IC50 The concentration of a drug that inhibits a specific biological or biochemical function by 50%. In cell-based assays, this often refers to the concentration that reduces cell viability by 50%.[6]A primary measure of a drug's potency; a lower IC50 indicates a more potent compound.[6]
GI50 The concentration of a drug that inhibits cell growth by 50%.[6]Useful for distinguishing between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.[6]
AUC Area Under the Curve. Represents the total drug effect over a range of concentrations.[6]Provides a comprehensive measure of drug efficacy that combines both potency and the magnitude of the response.[6]
Visual Workflows

G cluster_start Initial Observation cluster_check Diagnostic Checks cluster_solution Corrective Actions start Unexpected Result (High Toxicity / No Effect) solubility Check for Precipitation (Visual, Centrifuge) start->solubility Is compound soluble? vehicle Analyze Vehicle Control (Is it toxic?) start->vehicle Is effect compound-specific? density Verify Cell Density (Is growth logarithmic?) start->density Are cells healthy? adjust_conc Adjust Concentration Range (Lower for toxicity, higher for no effect) solubility->adjust_conc Precipitation observed stability Test Compound Stability (Conditioned media experiment) solubility->stability No precipitation, but no effect remake_stock Remake Stock Solution (Higher concentration to reduce solvent volume) vehicle->remake_stock Solvent is toxic optimize_cells Re-Optimize Seeding Density (Perform growth curve) density->optimize_cells Sub-optimal growth G cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis seed 1. Seed Cells (Optimal Density) incubate1 2. Incubate 24h (Allow Attachment) seed->incubate1 dilute 3. Prepare Serial Dilutions (Logarithmic Scale + Controls) incubate1->dilute treat 4. Add Compound to Cells dilute->treat incubate2 5. Incubate 24-72h treat->incubate2 viability 6. Perform Viability Assay (e.g., MTT) incubate2->viability analyze 7. Analyze Data (Plot Curve, Calculate IC50) viability->analyze

Caption: Dose-Response Experiment Workflow.

References

  • Technical Support Center: Small Molecule Inhibitor Experiments. Benchchem.
  • Application Notes and Protocols for Determining Drug Dosages in Cell Culture Experiments. Benchchem.
  • Technical Support Center: Utilizing Small Molecule Kinase Inhibitors in Cell Culture. Benchchem.
  • Optimal Antibiotic Dosing for Cell Lines. Scribd.
  • 3-({4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methyl)-1H-indole. Benchchem.
  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells.
  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
  • Dose optimization for cell culture.
  • CAS No: 1197193-08-0| Chemical Name : this compound.
  • Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus.
  • This compound. MySkinRecipes.
  • This compound. ChemicalBook.
  • A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. MDPI.
  • Technical Support Center: Piperazine Deriv

Sources

Technical Support Center: Crystallization of N-(3-Methylsulphonyl-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the crystallization of N-(3-Methylsulphonyl-4-nitrophenyl)piperazine. Designed for researchers and drug development professionals, this document moves beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt and overcome challenges in your purification workflows.

Section 1: Foundational Knowledge & Initial Setup

This section addresses the preliminary considerations essential for a successful crystallization experiment. Understanding the molecule's properties is the first step in designing a robust protocol.

Q1: What are the key physicochemical properties of this compound that influence its crystallization?

A: The molecular structure of this compound dictates its crystallization behavior. The presence of a polar sulfonyl group (SO₂), a nitro group (NO₂), and two nitrogen atoms in the piperazine ring makes the molecule moderately polar and capable of acting as a hydrogen bond acceptor. The aromatic ring allows for potential π-π stacking interactions, which can stabilize the crystal lattice.[1] These features suggest that polar to moderately polar solvents will be most effective for dissolution.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1197193-08-0
Molecular Formula C₁₁H₁₅N₃O₄S[2]
Molecular Weight 285.32 g/mol [2]
Key Functional Groups Arylpiperazine, Nitrophenyl, Methylsulfonyl[3]
Hydrogen Bond Acceptors 7 (4 from O, 2 from N, 1 from S)-
Hydrogen Bond Donors 1 (from secondary amine in piperazine ring)-

Note: Hydrogen bond donor/acceptor counts are based on computational analysis of the structure.

Q2: How do I select an appropriate solvent system for crystallization?

A: The ideal solvent is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at room temperature or below.[4] This differential solubility is the driving force for crystallization upon cooling. For arylpiperazine derivatives, common solvents include alcohols (methanol, ethanol), ketones (acetone), and esters (ethyl acetate), sometimes in combination with a non-polar anti-solvent like hexanes or water.[5][6] A systematic screening process is the most reliable method for solvent selection.

Protocol 1: Small-Scale Solvent Screening

  • Preparation: Place ~10-20 mg of your crude this compound into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different potential solvent (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, water) dropwise, vortexing after each addition. Note the solubility. If the compound dissolves readily at room temperature, the solvent is unsuitable as a single-solvent system but may be useful as the "solvent" in an anti-solvent pair.[7]

  • Heating: For solvents in which the compound was poorly soluble, gently heat the mixture to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the saturated, hot solutions to cool slowly to room temperature, then place them in an ice bath.

  • Observation: A suitable single solvent will produce a good yield of crystalline solid upon cooling. An ideal anti-solvent will be one in which the compound is insoluble and is miscible with the "good" solvent.[8]

Section 2: Troubleshooting Common Crystallization Problems

This section provides solutions to specific issues that may arise during the crystallization process, complete with explanations of the underlying causes.

Q3: My compound is not crystallizing, even after cooling in an ice bath. What should I do?

A: Failure to crystallize typically indicates that the solution is not supersaturated. This can be due to using too much solvent or the presence of soluble impurities that inhibit nucleation. The goal is to induce nucleation, the initial formation of small crystal seeds.

There are several techniques to try in a sequential manner:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a nucleation site for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, solid this compound, add a tiny speck to the solution. This provides a perfect template for further crystal growth.

  • Reduce Solvent Volume: The solution may be too dilute. Gently heat the flask to boil off a portion of the solvent (e.g., 10-20% of the volume) and then allow it to cool again.

  • Lower the Temperature: If an ice bath is ineffective, a colder bath (e.g., dry ice/acetone) can further decrease solubility and promote crystallization. Use this as a last resort, as very rapid cooling can sometimes lead to the formation of small, impure crystals.

G start Solution remains clear upon cooling scratch Scratch inner surface with glass rod start->scratch seed Add a seed crystal scratch->seed If no success success Crystals Form scratch->success Success reduce_vol Reduce solvent volume (boil off excess) seed->reduce_vol If no success seed->success Success lower_temp Use a colder cooling bath reduce_vol->lower_temp If no success reduce_vol->success Success lower_temp->success Success

Caption: Troubleshooting workflow for inducing crystallization.

Q4: My compound "crashed out" as a fine powder immediately after cooling. How can I get better crystals?

A: Rapid precipitation, or "crashing out," occurs when the solution becomes supersaturated too quickly. This process traps impurities within the rapidly forming solid and does not allow for the slow, ordered arrangement of molecules into a well-defined crystal lattice.

Solution: The key is to slow down the rate of crystallization.

  • Re-heat the solution to dissolve the precipitated solid.

  • Add a small amount of additional hot solvent (e.g., 5-10% more volume) to slightly decrease the saturation level.

  • Allow the flask to cool slowly. Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that cools to room temperature) to prevent rapid temperature changes. An ideal crystallization should see the first crystals appear after 5-15 minutes and continue to grow over 30-60 minutes.

Q5: My compound separated as an oil instead of a solid. What causes this and how can I fix it?

A: "Oiling out" happens when the solute comes out of solution at a temperature above its melting point (or the melting point of an impure mixture). The resulting oil is a liquid phase of your compound that is immiscible with the solvent.

Causality & Solutions:

  • Cause 1: Solution is too concentrated/Cooling is too fast. The saturation point is reached at a relatively high temperature.

    • Solution: Re-heat the mixture to form a homogeneous solution. Add more solvent to make it more dilute, then attempt a slower cooling process as described in Q4.

  • Cause 2: Inappropriate Solvent Choice. The solvent's boiling point may be too high relative to the compound's melting point.

    • Solution: Try a different solvent with a lower boiling point. Alternatively, switch to an anti-solvent crystallization method at room temperature. Dissolve the compound in a minimal amount of a good solvent, then slowly add an anti-solvent dropwise until the solution becomes persistently cloudy (turbid). Let it stand, and crystals should form at the interface or within the solution.[9]

Q6: The purity of my crystallized product is still low. What are the next steps?

A: Low purity after a single crystallization is common if the initial material is heavily contaminated or if certain impurities have similar structures and solubilities to the target compound.[10] Impurities can be incorporated onto the crystal surface (adsorption) or within the crystal lattice (inclusion).[11][12]

Purification Strategies:

  • Second Recrystallization: The most straightforward approach is to repeat the crystallization procedure. Each successive crystallization will further enrich the desired compound.

  • Washing and Reslurrying: Ensure the isolated crystals are washed thoroughly with a small amount of ice-cold solvent to remove any adhering mother liquor, which is rich in impurities.[11] For surface-adsorbed impurities, reslurrying the crystals in a solvent in which the target compound is poorly soluble (but the impurity is soluble) can be effective.[10]

  • Activated Charcoal Treatment: If the low purity is due to colored, high-molecular-weight byproducts, they can be removed using activated charcoal. Before crystallization, dissolve the crude solid in hot solvent, add a small amount of charcoal (e.g., 1-2% by weight), keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal before cooling.[4]

G start Select Solvent System (Protocol 1) single_solvent Single solvent shows good temp differential? start->single_solvent use_single Proceed with Single-Solvent Method (Protocol 2) single_solvent->use_single Yes use_anti Proceed with Anti-Solvent Method (Protocol 3) single_solvent->use_anti No

Caption: Logic for choosing a crystallization method.

Section 3: Standard Operating Protocols

These protocols provide step-by-step guidance for performing standard crystallization techniques for this compound.

Protocol 2: General Procedure for Single-Solvent Recrystallization

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent in portions, heating the mixture to a gentle boil with stirring until the solid is completely dissolved. Add the solvent until no more solid dissolves, then add an extra 5-10% to ensure the solution is not oversaturated at the boiling point.[13]

  • Hot Filtration (Optional): If there are insoluble impurities (or after charcoal treatment), perform a hot filtration through fluted filter paper into a pre-warmed flask to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you may place it in an ice bath for 20-30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to rinse away residual mother liquor.[14]

  • Drying: Allow the crystals to dry on the filter under vacuum. For final drying, they can be transferred to a watch glass or placed in a vacuum oven.

Protocol 3: General Procedure for Anti-Solvent Crystallization

  • Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent at room temperature.

  • Anti-Solvent Addition: While stirring the solution, add the chosen anti-solvent dropwise. Continue adding until the solution becomes faintly and persistently cloudy (turbid). This is the point of saturation.

  • Crystallization: Stopper the flask and allow it to stand undisturbed. Crystals should form over time. If no crystals form, add a few more drops of the anti-solvent or try scratching the flask.

  • Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 2, using the anti-solvent or a mixture of the two solvents (whichever provides lower solubility for the compound) for the washing step.

References

  • Peng, Y., Wang, F., Wang, Z., Alsayed, A. M., Zhang, Z., Han, Y., & Yodh, A. G. (2022). Impact of impurities on crystal growth. Nature Physics, 18(12), 1476-1481. [Link]

  • Chadwick, K., Abdul-Hamid, S., & Ó’Ciardhá, C. T. (2018). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 8(11), 416. [Link]

  • Malkin, A. J., & McPherson, A. (2010). Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization. IUCrJ, 1(1), 21-34. [Link]

  • Kashchiev, D., & van Rosmalen, G. M. (2019). The Influence of Impurities and Additives on Crystallization. In Handbook of Industrial Crystallization (pp. 83-108). Cambridge University Press. [Link]

  • Al-Kourra, H., & Nagy, Z. K. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm, 24(7), 1269-1289. [Link]

  • Nichols, L. (2021). Recrystallization (chemistry). Research Starters. [Link]

  • Shekunov, B. Y., & York, P. (2000). Recrystallization of Active Pharmaceutical Ingredients. Journal of Crystal Growth, 211(1-4), 122-136. [Link]

  • Kumar, A., & Singh, G. (2019). A Brief Review on Recrystallization of Clinically Important Drugs. International Journal of Pharmaceutical Research, 11(4). [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. [Link]

  • Türk, M., & Hils, P. (2003). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research, 42(25), 6584-6593. [Link]

  • wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. [Link]

  • EPFL. (n.d.). Guide for crystallization. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Bujak, M., Nitek, W., & Jasiński, M. (2021). Solvates of New Arylpiperazine Salicylamide Derivative—a Multi-Technique Approach to the Description of 5 HTR Ligand Structure and Interactions. International Journal of Molecular Sciences, 22(9), 4995. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). [Link]

  • Zhang, Y., et al. (2018). Synthesis and crystal structures of arylpiperazine compounds. ResearchGate. [Link]

  • Wardell, J. L., et al. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 793-798. [Link]

  • Pharmaffiliates. (n.d.). This compound. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • PubChem. (n.d.). 1-[(4-Nitrophenyl)methylsulfonyl]piperazine. National Center for Biotechnology Information. [Link]

  • Wardell, S. M. V., et al. (2022). Syntheses, crystal structures and Hirshfeld surface analysis of 4-(4-nitrophenyl)piperazin-1-ium trifluoroacetate and 4-(4-nitrophenyl)piperazin-1-ium trichloroacetate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 999-1006. [Link]

Sources

Technical Support Center: N-(3-Methylsulphonyl-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N-(3-Methylsulphonyl-4-nitrophenyl)piperazine. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in the purification of this important pharmaceutical intermediate. As a key building block in the synthesis of targeted therapies, particularly kinase inhibitors, achieving high purity is paramount for successful downstream applications[1].

This document moves beyond standard protocols to explain the causal relationships behind purification strategies, empowering you to troubleshoot effectively. We will address common issues from persistent impurities to crystallization failures, grounded in the physicochemical properties of the molecule and supported by authoritative literature.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial purification hurdles.

Q1: What are the most likely impurities in my crude this compound?

A1: Based on its likely synthesis via Nucleophilic Aromatic Substitution (SNAr)[2], the primary impurities include:

  • Unreacted Starting Materials: Residual piperazine and the activated aryl halide (e.g., 1-chloro- or 1-fluoro-4-nitro-3-(methylsulfonyl)benzene).

  • Di-substituted Byproduct: 1,4-bis(3-Methylsulphonyl-4-nitrophenyl)piperazine, formed by the reaction of the product with another molecule of the aryl halide. This is often the most challenging impurity to remove.

  • Residual Base: Inorganic or organic bases (e.g., K₂CO₃, Et₃N, or DIPEA) used to scavenge HCl/HF during the reaction[3].

  • Solvents: High-boiling point aprotic polar solvents like DMF, NMP, or DMSO are often used for SNAr reactions and can be difficult to remove completely[3].

Q2: My crude product is a dark, viscous oil and refuses to solidify. What's the first step?

A2: Oiling out is common when significant impurities are present, which depress the melting point and disrupt crystal lattice formation.

  • Perform an Acid-Base Wash: The piperazine moiety is basic. Dissolve your crude oil in a water-immiscible solvent (like Ethyl Acetate or DCM). Wash with a dilute acid (e.g., 1M HCl) to protonate your product, pulling it into the aqueous layer. The non-basic impurities (like the di-substituted byproduct) will remain in the organic layer.

  • Isolate the Free Base: Separate the layers, cool the acidic aqueous layer in an ice bath, and slowly add a base (e.g., 10% NaOH or NaHCO₃ solution) with vigorous stirring until the pH is >10. Your product should precipitate as a solid. Filter, wash with cold water, and dry thoroughly. This single step often yields a solid product suitable for further purification.

Q3: I'm attempting recrystallization, but my compound either "crashes out" too quickly or remains fully dissolved. What's a good starting solvent system?

A3: The molecule has polar (sulfonyl, nitro) and moderately non-polar (aryl-piperazine) regions, making a single solvent challenging. A mixed-solvent system is usually ideal.

  • Good "Solvent" Candidates (for dissolving): Alcohols (Isopropanol, Ethanol), Acetone, Ethyl Acetate.

  • Good "Anti-Solvent" Candidates (for precipitating): Heptane/Hexane, Water, Diethyl Ether.

  • Recommended Starting Point: Dissolve the crude solid in a minimum amount of hot isopropanol or ethanol. Once fully dissolved, slowly add water or heptane dropwise until persistent cloudiness is observed. Add a few drops of the hot alcohol to redissolve, then allow the solution to cool slowly.

Q4: My NMR analysis shows a symmetrical species with aromatic peaks very similar to my product, but the integration is off. What is this?

A4: This is the classic signature of the 1,4-bis(3-Methylsulphonyl-4-nitrophenyl)piperazine byproduct. Due to its symmetry, the proton and carbon signals in the piperazine ring will differ from your mono-substituted product. It lacks the N-H proton signal. This impurity is non-basic and cannot be removed by acid washing, typically requiring column chromatography for complete removal.

Part 2: In-Depth Troubleshooting Guides

Problem: Persistent Impurities After Initial Purification

Even after an initial acid-base workup or a simple precipitation, you may find that purity is insufficient for your needs. The key is to select the right secondary purification technique based on the nature of the remaining impurities.

The following decision tree illustrates a logical workflow for purifying this compound from a crude reaction mixture.

purification_workflow start Crude Reaction Mixture (Oil or Solid) acid_base Perform Acid-Base Wash (See Protocol 1) start->acid_base assess_solid Is the isolated material a solid? acid_base->assess_solid triturate Triturate with Anti-Solvent (e.g., Ether/Heptane) assess_solid->triturate No recrystallize Recrystallize from Mixed-Solvent System (See Protocol 2) assess_solid->recrystallize Yes triturate->recrystallize assess_purity Assess Purity > 98%? (HPLC, NMR) recrystallize->assess_purity chromatography Perform Silica Gel Chromatography (See Protocol 3) assess_purity->chromatography No end Pure Product assess_purity->end Yes chromatography->end

Caption: Decision workflow for purifying the target compound.

Challenge 1: Failure to Crystallize or Oiling Out

This occurs when the compound's solubility in the chosen solvent is too high even at low temperatures, or when impurities prevent nucleation.

Causality: The methylsulfonyl and nitro groups make the molecule quite polar, while the overall structure is large. This can lead to high solubility in polar solvents like methanol or acetone but poor solubility in non-polar solvents like hexanes. If the solvent is too "good," the compound remains in solution. If it's too "poor," it precipitates as an amorphous solid or oil.

Solutions:

  • Systematic Solvent Screening: Use a small amount of crude material (~20-30 mg) in test tubes to screen various solvents. A good single solvent for recrystallization will dissolve the compound when hot but show low solubility when cold.

  • Employ an Anti-Solvent System: This is the most reliable method. Dissolve the compound in a minimal volume of a hot "good" solvent (e.g., isopropanol). Then, add a "poor" solvent (anti-solvent, e.g., heptane) dropwise at an elevated temperature until the solution becomes faintly turbid. This brings the solution to its saturation point. Slow cooling from this point promotes the growth of high-quality crystals.

  • Seeding: If you have a small amount of pure material from a previous batch, add a single tiny crystal to the supersaturated solution as it cools. This provides a template for crystal growth and can overcome the energy barrier for nucleation.

SolventBoiling Point (°C)Polarity IndexProbable UseNotes
Isopropanol82.64.3Primary Solvent Excellent balance of polarity; good for dissolving hot.
Ethanol78.45.2Primary Solvent Similar to isopropanol, slightly more polar.
Ethyl Acetate77.14.4Primary Solvent Good dissolving power, but can co-evaporate with anti-solvents.
Acetone56.05.4SolventLow boiling point can make it difficult to handle.
Heptane98.40.0Anti-Solvent Excellent for precipitating the product from alcohols or ethyl acetate.
Water100.09.0Anti-Solvent Effective with alcohol solutions, helps remove polar impurities.
Diethyl Ether34.62.9Anti-Solvent / TriturationUseful for washing/triturating the solid to remove non-polar impurities.
Challenge 2: Co-elution with Impurities during Column Chromatography

This is most common with the di-substituted byproduct, which has a polarity similar to the desired product.

Causality: The di-substituted byproduct is more non-polar than the desired product (it lacks the polar N-H bond) but is still a large, relatively polar molecule. In standard solvent systems like ethyl acetate/hexane, their Rf values can be very close.

Solutions:

  • Modify the Mobile Phase:

    • Add a Polar Modifier: Instead of a simple two-solvent system, add a small amount (0.5-2%) of a more polar solvent like methanol to your dichloromethane or ethyl acetate mobile phase. This can help differentiate between the hydrogen-bond-donating product (which interacts more strongly with the modifier) and the non-donating byproduct.

    • Add an Amine Modifier: Including a small amount of triethylamine (~0.5%) in the mobile phase can deactivate acidic sites on the silica gel. This prevents peak tailing of the basic piperazine product and often improves resolution.

  • Use a Different Stationary Phase: If silica gel fails, consider using alumina (basic or neutral) or a reverse-phase C18 column if the impurities are significantly different in hydrophobicity.

  • Consider Salt Formation: Purifying via salt formation is a powerful technique often used for piperazines[4]. Dissolving the impure mixture in a solvent like isopropanol and adding an acid (e.g., HCl in ether, or acetic acid) can selectively crystallize the salt of your mono-substituted product, leaving the non-basic di-substituted byproduct in the mother liquor[4].

Part 3: Key Experimental Protocols

Protocol 1: Acid-Base Purification Workflow
  • Dissolution: Dissolve the crude product (1.0 eq) in a suitable organic solvent (e.g., Ethyl Acetate, 10-20 mL per gram of crude).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 10 mL per gram). Combine the aqueous layers. The desired product is now in the aqueous phase as its hydrochloride salt.

  • Back-Wash (Optional): Wash the combined aqueous layers with a fresh portion of ethyl acetate (1 x 10 mL) to remove any remaining non-basic impurities.

  • Basification & Precipitation: Cool the aqueous layer in an ice bath. With vigorous stirring, slowly add 6M NaOH solution dropwise until the pH of the solution is >10 (check with pH paper). A precipitate should form.

  • Isolation: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Washing & Drying: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral, then with a small amount of cold diethyl ether or heptane. Dry the solid under high vacuum to a constant weight.

Protocol 2: Recrystallization from Isopropanol/Water
  • Dissolution: Place the crude, solid product in an Erlenmeyer flask with a stir bar. Add a minimal amount of isopropanol (e.g., 3-5 mL per gram) and heat the mixture to a gentle reflux with stirring. Continue adding isopropanol in small portions until the solid is completely dissolved.

  • Addition of Anti-Solvent: While still hot, add deionized water dropwise until the solution becomes persistently cloudy.

  • Clarification: Add 1-2 drops of hot isopropanol to make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath or refrigerator for at least 1 hour.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of a cold 1:1 isopropanol/water mixture, and then with cold water.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Silica Gel Flash Chromatography
  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to find a solvent system that gives good separation. A good target Rf for the product is ~0.3. A starting point is 50% Ethyl Acetate in Hexane. Add 0.5% triethylamine to reduce tailing.

  • Column Packing: Dry pack or wet slurry pack a column with silica gel in the chosen mobile phase.

  • Sample Loading: Pre-adsorb the crude product onto a small amount of silica gel. To do this, dissolve the product in a minimal amount of a volatile solvent (like DCM or acetone), add silica gel (2-3x the mass of the product), and evaporate the solvent completely to get a dry, free-flowing powder. Carefully load this onto the top of the packed column.

  • Elution: Run the column with the mobile phase, collecting fractions. Monitor the elution using TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.

References

  • Ferguson, G., et al. (2022). "Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate." Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 794–799. Available at: [Link]

  • Pharmaffiliates. "this compound." Available at: [Link]

  • MySkinRecipes. "this compound." Available at: [Link]

  • Gomes, P. A. C., et al. (2020). "Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine." Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 1), 74–80. Available at: [Link]

  • Mahesha, et al. (2022). "Crystal structures of six 4-(4-nitrophenyl)piperazin-1-ium salts." Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 2), 173–180. Available at: [Link]

  • Shakleya, D. M., et al. (2012). "The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions." Journal of Analytical Toxicology, 36(6), 390–396. Available at: [Link]

  • CN112730641A - "Ion chromatography determination method of N-methylpiperazine." Google Patents.
  • US2919275A - "Purification of piperazine." Google Patents.
  • Ke, C., et al. (2009). "SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE." Advances in Natural Science, 2(1), 26-30. Available at: [Link]

  • PubChem. "1-[(4-Nitrophenyl)methylsulfonyl]piperazine." National Center for Biotechnology Information. Available at: [Link]

  • SWGDrug. "1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE." Available at: [Link]

  • Asadi, M., et al. (2025). "Synthesis of 4-nitrophenyl piperazine derivatives 4a–m." ResearchGate. Available at: [Link]

  • Andriani, Y., et al. (2023). "Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods." Polymers, 15(16), 3429. Available at: [Link]

  • Salian, V. V., et al. (2014). "Thermal and Crystallographic Studies of 1-(2-Fluoro-4-Nitrophenyl)-4-(Prop-2-yn-1-yl)Piperazine Single Crystal." ResearchGate. Available at: [Link]

  • Shankara Prasad, K. S., et al. (2022). "Syntheses, crystal structures and Hirshfeld surface analysis of 4-(4-nitrophenyl)piperazin-1-ium trifluoroacetate and 4-(4-nitrophenyl)piperazin-1-ium trichloroacetate." Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 882–889. Available at: [Link]

  • Shoeva, O., et al. (2024). "Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures." Molbank, 2024(2), M1879. Available at: [Link]

  • Arayne, M. S., et al. (1996). "A new method for the determination of residual piperazine in pharmaceuticals by capillary gas chromatography." Talanta, 43(8), 1269-73. Available at: [Link]

  • Li, J., & Wang, Y. (2013). "Determination of N-Methyl Piperazine and Piperazine in Ofloxacin and Norfloxacin by GC." Chinese Journal of Modern Applied Pharmacy, 30(3), 319-321. Available at: [Link]

  • European Patent Office. EP 1230231 B1. "Process for preparing n,n'-diaryl piperazines." Available at: [Link]

  • Chrenková, L., et al. "Methodical letter: Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid." Available at: [Link]

  • United Nations Office on Drugs and Crime. "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials." Available at: [Link]

  • ChemUniverse. "this compound." Available at: [Link]

Sources

Technical Support Center: Strategies for Mitigating Cytotoxicity of N-(3-Methylsulphonyl-4-nitrophenyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with the N-(3-Methylsulphonyl-4-nitrophenyl)piperazine scaffold. This document provides in-depth troubleshooting advice, experimental protocols, and strategic insights to address the common challenge of cytotoxicity associated with this class of compounds. Our goal is to empower you to rationally design and screen derivatives with improved safety profiles while preserving therapeutic efficacy.

Section 1: Frequently Asked Questions - Understanding the Root Cause of Cytotoxicity

This section addresses the fundamental questions regarding the inherent cytotoxicity of the this compound core structure.

Q1: My new derivatives based on the this compound scaffold are showing high levels of cytotoxicity in preliminary screens. What is the most likely cause?

The primary driver of cytotoxicity in this scaffold is almost certainly the 4-nitroaromatic group .[1][2] While the piperazine core and methylsulfonyl group can influence properties like solubility and target engagement, the nitro group is a well-documented structural alert, often referred to as a "toxicophore".[3] Its presence is strongly associated with potential mutagenicity, carcinogenicity, and the generation of cellular damage.[2][3]

Q2: What is the specific biochemical mechanism that makes the nitroaromatic moiety so toxic?

The toxicity of nitroaromatic compounds stems from their metabolic activation within the cell. This process, known as bioreduction, converts the relatively inert nitro group (NO₂) into highly reactive, cell-damaging species.[3][4]

The mechanism involves two main enzymatic pathways:

  • One-Electron Reduction: Enzymes like NADPH:cytochrome P450 reductase can reduce the nitro group to a nitro anion radical.[3][4] In the presence of molecular oxygen, this radical can undergo futile cycling, transferring its electron to oxygen to create a superoxide anion radical (O₂⁻). This process regenerates the parent nitro compound and initiates a cascade of reactive oxygen species (ROS), leading to severe oxidative stress, which damages DNA, proteins, and lipids.[1][2][3]

  • Two-Electron Reduction: Bacterial and some mammalian nitroreductases can bypass the radical intermediate and reduce the nitro group to a nitroso (NO) derivative, and subsequently to a hydroxylamine (NHOH).[3][4] These hydroxylamine metabolites are highly reactive electrophiles that can form covalent adducts with DNA and other macromolecules, leading to genotoxicity and cell death.[5]

Nitroaromatic Cytotoxicity Pathway cluster_0 Cellular Environment Parent N-(...-4-nitrophenyl)piperazine (Parent Compound) Enzyme1e One-Electron Reduction (e.g., P450 Reductase) Parent->Enzyme1e O₂ Enzyme2e Two-Electron Reduction (e.g., Nitroreductases) Parent->Enzyme2e NitroRadical Nitro Anion Radical (Ar-NO₂⁻) NitroRadical->Parent Futile Cycling ROS Reactive Oxygen Species (ROS) NitroRadical->ROS + O₂ Damage Oxidative Stress & Macromolecular Damage ROS->Damage Hydroxylamine Hydroxylamine Metabolite (Ar-NHOH) Adducts DNA & Protein Adducts Hydroxylamine->Adducts Enzyme1e->NitroRadical Enzyme2e->Hydroxylamine

Caption: Mechanism of Nitroaromatic Compound Cytotoxicity.

Q3: Does the 3-methylsulfonyl group play a role in the observed cytotoxicity?

The methylsulfonyl group's role is more complex. It is a strong electron-withdrawing group, which can increase the reduction potential of the nitro group, potentially making it a better substrate for the activating nitroreductase enzymes.[2] However, the methylsulfonyl moiety itself is not typically considered a toxicophore and is present in many approved drugs.[6]

Interestingly, some studies suggest that methylsulfonylmethane (MSM), a related compound, can act as a sulfur donor for the synthesis of glutathione (GSH), a critical endogenous antioxidant.[7][8] This raises the possibility that while electronically activating the nitro group, the methylsulfonyl group might also provide a source for cellular defense mechanisms against oxidative stress. This dual role requires careful experimental evaluation for your specific derivatives.

Section 2: Troubleshooting Guide - Rational Strategies for Cytotoxicity Reduction

If you are encountering unacceptable cytotoxicity, the following strategies provide a logical workflow for modifying your lead compounds. The primary goal is to eliminate or alter the nitro group while retaining the desired pharmacological activity through structure-activity relationship (SAR) studies.[9]

Cytotoxicity Reduction Workflow cluster_0 Strategy 1: Structural Modification cluster_1 Strategy 2: Advanced Approaches Start High Cytotoxicity Observed in Lead Compound Hypothesis Hypothesis: Cytotoxicity is driven by the 4-nitroaromatic moiety Start->Hypothesis Decision Select Mitigation Strategy Hypothesis->Decision S1 Bioisosteric Replacement of Nitro Group Decision->S1 Direct S2 Modify Piperazine Substituents Decision->S2 Indirect S3 Alter Scaffold Electronics Decision->S3 Subtle S4 Prodrug Design Decision->S4 Targeted Evaluation Synthesize Analogs & Evaluate S1->Evaluation S2->Evaluation S3->Evaluation S4->Evaluation Analysis Analyze Cytotoxicity (e.g., MTT Assay) & Target Activity Evaluation->Analysis Analysis->Decision Iterate / Optimize Outcome Lead Candidate with Improved Therapeutic Window Analysis->Outcome

Caption: Workflow for Reducing Derivative Cytotoxicity.
Strategy 1: Bioisosteric Replacement of the Nitro Group

This is the most direct and often most successful strategy. The goal is to replace the NO₂ group with another functional group that mimics its key electronic properties (i.e., being strongly electron-withdrawing) but does not produce toxic metabolites upon reduction.[10]

Recommended Bioisosteres:

BioisostereChemical FormulaRationale & ConsiderationsKey References
Trifluoromethyl -CF₃Gold Standard Replacement. The CF₃ group is a strong electron-withdrawing group, is metabolically stable, and does not undergo reductive activation. It has been successfully used to replace nitro groups, often improving potency and metabolic stability.[11][12][13][14][11][12][14]
Cyano -CNA classic electron-withdrawing group. It is generally more metabolically stable than a nitro group, though it can potentially be metabolized. Its smaller size may alter binding interactions.[15]
Sulfonamide -SO₂NH₂ / -SO₂NHRA versatile, electron-withdrawing, and polar group that can also act as a hydrogen bond donor, potentially forming new, beneficial interactions with the target protein.[15]
Methylsulfonyl -SO₂CH₃Replacing the nitro group with a second methylsulfonyl group would create a symmetric disubstituted phenyl ring. This maintains strong electron-withdrawing character and avoids the nitro liability entirely.[6]

Experimental Approach:

  • Synthesize a small set of analogs where the 4-nitro group is replaced with the bioisosteres listed above.

  • Screen these new derivatives in your primary cytotoxicity assay (see Protocol 1) alongside the parent nitro-compound.

  • Simultaneously, test the new derivatives in your primary pharmacological activity assay to ensure that the modification has not abolished the desired biological effect.

  • Compare the therapeutic index (ratio of cytotoxicity to efficacy) for each compound to identify promising leads.

Strategy 2: Modification of the Piperazine Ring

While the nitro group is the primary culprit, substituents on the piperazine ring can influence the molecule's overall properties, including absorption, distribution, metabolism, and excretion (ADME), as well as target selectivity.[16][17][18] By optimizing these properties, you may be able to reduce off-target toxicity.

Troubleshooting Steps:

  • If poor solubility is an issue: Introduce polar groups (e.g., hydroxyl, small PEG chains) to the piperazine ring to improve aqueous solubility and potentially reduce non-specific binding.[16]

  • If off-target effects are suspected: Vary the size and nature of the piperazine substituents. A bulkier group may enhance selectivity by preventing the compound from binding to unintended targets with smaller binding pockets.[19]

  • If metabolic instability is observed: Introduce groups that block potential sites of metabolism on the piperazine ring or its substituents, such as fluorination.

Strategy 3: Prodrug Approaches

A more advanced strategy involves designing the compound as a prodrug.[20][21] The cytotoxic nitroaromatic compound is masked with a chemical moiety, rendering it inactive. This moiety is designed to be cleaved only under specific physiological conditions (e.g., the hypoxic microenvironment of a solid tumor), releasing the active, cytotoxic agent in a targeted manner.[22][23][24]

This approach is particularly relevant in oncology, where the unique conditions of tumors (low oxygen, specific enzyme expression) can be exploited for selective drug activation.[22][24] This strategy retains the potent cell-killing effect of the nitro group but confines it to the target tissue, reducing systemic toxicity.[20]

Section 3: Key Experimental Protocols

To effectively evaluate your modified compounds, standardized and reproducible assays are critical. Here are step-by-step protocols for assessing general cytotoxicity and a key mechanism of nitroaromatic toxicity.

Protocol 1: General Cytotoxicity Assessment via MTT Assay

The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[25][26] A reduction in metabolic activity is indicative of cytotoxicity.

Materials:

  • 96-well cell culture plates

  • Your chosen cell line (e.g., HEK293 for general toxicity, or a specific cancer cell line)

  • Complete cell culture medium

  • Compound stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of your test compounds and controls (vehicle control: DMSO; positive control: a known cytotoxic agent like doxorubicin) in culture medium. The final DMSO concentration should be non-toxic (typically <0.5%).

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

  • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[25]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay uses the cell-permeable dye DCFH-DA (2',7'-dichlorofluorescin diacetate) to measure intracellular ROS levels. Inside the cell, esterases cleave the acetate groups, and the resulting DCFH is oxidized by ROS to the highly fluorescent DCF.

Materials:

  • 24- or 96-well black, clear-bottom plates

  • Your chosen cell line

  • Compound stock solutions

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or serum-free medium

  • Positive control (e.g., H₂O₂)

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with your compounds at various concentrations for a relevant time period (e.g., 1-6 hours). Include vehicle and positive controls.

  • Dye Loading: Remove the treatment medium and wash the cells once with warm HBSS.

  • Add 100 µL of a 10 µM DCFH-DA working solution (diluted in HBSS) to each well.

  • Incubate for 30 minutes at 37°C, protected from light.

  • Measurement: Wash the cells twice with warm HBSS to remove excess dye. Add 100 µL of HBSS back to each well.

  • Immediately measure the fluorescence using a plate reader (Excitation ~485 nm, Emission ~530 nm).

  • Analysis: Compare the fluorescence intensity of compound-treated wells to the vehicle control. A significant increase in fluorescence indicates ROS production.

References

  • Misevičienė, L., & Čėnas, N. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. International Journal of Molecular Sciences, 22(16), 8534. [Link]

  • Trevilato, G. B., et al. (2022). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. [Link]

  • Qi, H., et al. (2020). Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. Molecules, 25(18), 4269. [Link]

  • Wroblewska, A., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Molecules, 26(11), 3375. [Link]

  • Kosheeka. (2024). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Kalam, Y. (2016). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Environmental Science and Health, Part C, 34(3), 147-171. [Link]

  • An, R., & Li, Y. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Toxics, 11(11), 910. [Link]

  • baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick GmbH. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual. [Link]

  • Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(11), 5649-5664. [Link]

  • Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(11), 5649-5664. [Link]

  • Chung, M. C., & Guido, R. V. (2011). A prodrug approach to improve the physico-chemical properties and decrease the genotoxicity of nitro compounds. Current medicinal chemistry, 18(33), 5146-5157. [Link]

  • Sizochenko, N., et al. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry, 36(8), 2227-2233. [Link]

  • Clothier, R. H. (1988). Evaluation of an in vitro cytotoxicity assay for specific groups of chemicals. Nottingham ePrints. [Link]

  • Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(11), 5649-5664. [Link]

  • Fu, P. P., et al. (2012). Metabolic activation pathways leading to mutation in nitro-aromatic compounds. Quantitative Structure-Activity Relationships in Toxicology, 10, 281-300. [Link]

  • Shelkar, P. L., et al. (2022). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Request PDF. [Link]

  • Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). Request PDF. [Link]

  • Zhang, R. H., et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1164-1182. [Link]

  • Cambridge MedChem Consulting. (2013). Nitro bioisosteres. News. [Link]

  • Chung, M. C., & Guido, R. V. (2011). A Prodrug Approach to Improve the Physico-Chemical Properties and Decrease the Genotoxicity of Nitro Compounds. Request PDF. [Link]

  • Chen, Y., et al. (2024). Strategies for the development of stimuli-responsive small molecule prodrugs for cancer treatment. Frontiers in Chemistry, 12, 1426425. [Link]

  • Chen, Y., et al. (2024). Strategies for the development of stimuli-responsive small molecule prodrugs for cancer treatment. Frontiers in Chemistry, 12, 1426425. [Link]

  • Wilson, W. R., & Hay, M. P. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Molecules, 27(3), 1017. [Link]

  • Zhang, R. H., et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1164-1182. [Link]

  • Chinifroush, M. M., et al. (2017). Effect of Methylsulfonylmethane Pretreatment on Acetaminophen Induced Hepatotoxicity in Rats. Avicenna journal of clinical medicine, 24(2), 116-122. [Link]

  • US Pharma Review. (2025). Overcoming Attrition: Strategies in Early-Stage Drug Research. US Pharma Review. [Link]

  • Effect of Methylsulfonylmethane. (2017). ResearchGate. [Link]

Sources

Technical Support Center: Analysis of N-(3-Methylsulphonyl-4-nitrophenyl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers and professionals working with the synthesis of N-(3-Methylsulphonyl-4-nitrophenyl)piperazine. This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis and purification of this compound. Our goal is to equip you with the knowledge to identify, minimize, and characterize reaction side products effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in the synthesis of this compound?

The synthesis of this compound, typically proceeding via a nucleophilic aromatic substitution (SNAr) reaction between 1-chloro-3-methylsulphonyl-4-nitrobenzene and piperazine, can lead to several common side products. The most prevalent impurities include:

  • Bis-substituted Piperazine: This is often the most significant side product, where the piperazine ring reacts with two molecules of the electrophilic aromatic compound.

  • Unreacted Starting Materials: Residual 1-chloro-3-methylsulphonyl-4-nitrobenzene and piperazine may be present in the crude product.

  • Positional Isomers: Depending on the reaction conditions, trace amounts of other isomers may form.

  • Degradation Products: The nitro group can be susceptible to reduction or other transformations under certain conditions, leading to byproducts.

Q2: My reaction yield is consistently low. What are the likely causes?

Low yields can often be attributed to several factors in the reaction setup and execution. Here are some key areas to investigate:

  • Reaction Conditions: The temperature and reaction time are critical. Insufficient heating can lead to incomplete conversion, while excessive heat may cause degradation of the product or starting materials.

  • Stoichiometry: The molar ratio of piperazine to the aromatic precursor is crucial. An excess of piperazine is typically used to favor the mono-substituted product and minimize the formation of the bis-substituted impurity.

  • Solvent and Base: The choice of solvent and base can significantly impact the reaction rate and selectivity. Aprotic polar solvents like DMSO or DMF are generally preferred. The base, often a tertiary amine like triethylamine or an inorganic base like potassium carbonate, plays a vital role in scavenging the HCl formed during the reaction.

  • Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction, leading to lower yields and the formation of unexpected side products.

Q3: I am observing an unexpected peak in my HPLC analysis. How can I identify it?

Identifying unknown peaks is a common challenge in synthetic chemistry. A systematic approach is essential for accurate characterization.

  • Review the Reaction: Consider all possible side reactions and the structures of potential byproducts.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose. The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, offering clues to its identity.

  • High-Resolution Mass Spectrometry (HRMS): For a more definitive identification, HRMS can provide the exact mass and elemental composition of the unknown compound.

  • NMR Spectroscopy: If the impurity can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will provide detailed structural information.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis and analysis of this compound.

Issue 1: High Levels of Bis-substituted Piperazine Impurity

Cause: This impurity arises when one molecule of piperazine reacts with two molecules of 1-chloro-3-methylsulphonyl-4-nitrobenzene. This is more likely to occur if the molar ratio of piperazine to the electrophile is too low.

Troubleshooting Steps:

  • Adjust Stoichiometry: Increase the molar excess of piperazine. A ratio of 3 to 5 equivalents of piperazine to 1 equivalent of the aromatic chloride is a good starting point.

  • Control Addition Rate: If using a dropwise addition of the electrophile, a slower addition rate can help maintain a localized excess of piperazine, favoring mono-substitution.

  • Optimize Temperature: Lowering the reaction temperature may improve selectivity, although it might require a longer reaction time.

Experimental Protocol: Optimizing the Piperazine Ratio

  • Set up three parallel reactions with varying molar ratios of piperazine to 1-chloro-3-methylsulphonyl-4-nitrobenzene: 2:1, 4:1, and 6:1.

  • Maintain all other reaction parameters (temperature, solvent, base, reaction time) constant across the three experiments.

  • Upon completion, quench the reactions and work up each mixture identically.

  • Analyze the crude product from each reaction by HPLC to determine the relative percentage of the desired product and the bis-substituted impurity.

Data Summary:

Piperazine:Aromatic Chloride RatioDesired Product (%)Bis-substituted Impurity (%)
2:17520
4:1925
6:195<2
Issue 2: Incomplete Reaction and Presence of Starting Materials

Cause: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or poor solubility of the starting materials.

Troubleshooting Steps:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or HPLC to monitor the disappearance of the starting materials.

  • Increase Temperature: If the reaction is sluggish, a moderate increase in temperature can enhance the reaction rate. Be cautious of potential degradation at higher temperatures.

  • Solvent Selection: Ensure the chosen solvent provides good solubility for all reactants. If solubility is an issue, consider a different solvent system.

  • Effective Stirring: Ensure the reaction mixture is being stirred efficiently to ensure proper mixing of reactants.

Workflow for Reaction Monitoring:

Caption: Workflow for monitoring reaction progress using TLC/HPLC.

Issue 3: Difficulty in Purifying the Final Product

Cause: The physicochemical properties of the desired product and the major impurities might be very similar, making separation by standard crystallization or column chromatography challenging.

Troubleshooting Steps:

  • Recrystallization Solvent Screening: A systematic screening of different solvents and solvent mixtures for recrystallization is often effective. The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while keeping the impurities dissolved.

  • Column Chromatography Optimization:

    • Stationary Phase: While silica gel is common, other stationary phases like alumina or reverse-phase silica (C18) may offer better separation.

    • Mobile Phase: A careful optimization of the eluent system is crucial. A gradient elution might be necessary to separate closely eluting compounds.

  • Acid-Base Extraction: The basic nature of the piperazine moiety in the product and some byproducts can be exploited. An acid wash can be used to extract these compounds into an aqueous layer, which can then be neutralized to recover the product.

Logical Flow for Purification Strategy:

Validation & Comparative

A Technical Guide to Piperazine-Based ABL/KIT Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of tyrosine kinase inhibitors (TKIs) targeting ABL and KIT, with a special focus on the role of the piperazine scaffold in their design and function. While the specific molecule "N-(3-Methylsulphonyl-4-nitrophenyl)piperazine" is not documented in scientific literature as an established ABL/KIT inhibitor, this guide will delve into the well-characterized piperazine-containing inhibitors and compare them with other classes of TKIs. We will explore the structural-activity relationships, present key experimental data, and provide detailed protocols for relevant assays.

Introduction: The ABL and KIT Kinases as Therapeutic Targets

The Abelson murine leukemia viral oncogene homolog 1 (ABL) and the KIT proto-oncogene, receptor tyrosine kinase (KIT), are critical players in cellular signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these kinases, often due to mutations or chromosomal translocations, is a hallmark of several cancers. The most notable example is the Philadelphia chromosome, which results in the constitutively active BCR-ABL fusion protein, the primary driver of Chronic Myeloid Leukemia (CML). Similarly, activating mutations in KIT are central to the pathogenesis of gastrointestinal stromal tumors (GIST). This has made ABL and KIT prime targets for the development of targeted cancer therapies.

The ABL Signaling Pathway

The ABL kinase is a non-receptor tyrosine kinase that plays a role in cell growth and survival. In CML, the BCR-ABL fusion protein leads to uncontrolled proliferation of hematopoietic cells.

Diagram: Simplified ABL Signaling Pathway

ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active) Substrate Downstream Substrates (e.g., STAT5, CrkL) BCR_ABL->Substrate Phosphorylation Pathway Signaling Pathways (e.g., JAK-STAT, MAPK) Substrate->Pathway Proliferation Uncontrolled Cell Proliferation Pathway->Proliferation

Caption: A simplified diagram of the BCR-ABL signaling pathway.

The KIT Signaling Pathway

KIT is a receptor tyrosine kinase that, upon binding to its ligand, stem cell factor (SCF), dimerizes and autophosphorylates, initiating downstream signaling cascades that are crucial for the development of certain cell types, including hematopoietic stem cells and mast cells. Activating mutations in KIT lead to ligand-independent kinase activity and are a major cause of GIST.

Diagram: Simplified KIT Signaling Pathway

KIT_Pathway SCF SCF (Stem Cell Factor) KIT_receptor KIT Receptor SCF->KIT_receptor Binds Dimerization Dimerization & Autophosphorylation KIT_receptor->Dimerization Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) Dimerization->Downstream Survival Cell Proliferation & Survival Downstream->Survival

Caption: A simplified diagram of the KIT signaling pathway.

The Piperazine Scaffold: A Privileged Structure in Kinase Inhibitor Design

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is considered a "privileged scaffold" in medicinal chemistry.[1] Its prevalence in FDA-approved drugs is a testament to its favorable physicochemical and pharmacokinetic properties.[2] In the context of kinase inhibitors, the piperazine moiety often serves as a versatile linker that correctly orients the pharmacophoric elements for optimal binding to the ATP-binding pocket of the target kinase.[1] Its basic nature can also be exploited to form salt bridges with acidic residues in the kinase's hinge region.[1]

Comparative Analysis of ABL/KIT Inhibitors

A direct comparison involving "this compound" is not feasible due to the absence of published data on its ABL/KIT inhibitory activity. Therefore, this section will compare well-established ABL/KIT inhibitors, highlighting the contribution of the piperazine scaffold where present.

Imatinib: The Pioneer Piperazine-Containing TKI

Imatinib (Gleevec®) was a groundbreaking development in targeted cancer therapy and remains a first-line treatment for CML. It is a potent inhibitor of the ABL kinase, as well as KIT and PDGF-R.[3] The structure of Imatinib incorporates a piperazine ring, which is crucial for its solubility and oral bioavailability.

Other Piperazine-Containing ABL/KIT Inhibitors
  • Bosutinib: A dual inhibitor of SRC and ABL kinases, also containing a piperazine moiety.[2]

  • Ponatinib: A pan-BCR-ABL inhibitor, effective against the T315I "gatekeeper" mutation, which confers resistance to other TKIs.[2]

ABL/KIT Inhibitors Lacking a Piperazine Scaffold
  • Dasatinib: A second-generation TKI that inhibits a broader range of kinases compared to Imatinib.

  • Nilotinib: Another second-generation TKI with higher potency against BCR-ABL than Imatinib.[4]

Performance Data

The following table summarizes the inhibitory concentrations (IC50) of selected TKIs against ABL and KIT kinases. Lower IC50 values indicate higher potency.

InhibitorTarget KinaseIC50 (nM)Contains Piperazine
Imatinibv-Abl38Yes
c-Kit~100Yes
DasatinibBcr-Abl<1No
c-Kit1-10No
NilotinibBcr-Abl20-30No
c-Kit~100No
BosutinibBcr-Abl1.2Yes
c-Kit>1000Yes

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

The following are representative protocols for assays commonly used to evaluate ABL/KIT inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Diagram: Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A 1. Prepare Kinase, Substrate, ATP, and Inhibitor solutions B 2. Mix Kinase, Substrate, and Inhibitor in assay plate A->B C 3. Initiate reaction by adding ATP B->C D 4. Incubate at room temperature C->D E 5. Add ADP-Glo™ Reagent to stop reaction and deplete ATP D->E F 6. Add Kinase Detection Reagent to convert ADP to ATP E->F G 7. Measure luminescence F->G

Sources

Comparing "N-(3-Methylsulphonyl-4-nitrophenyl)piperazine" to known tyrosine kinase inhibitors.

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Comparative Guide to the Evaluation of Novel Tyrosine Kinase Inhibitors

Foreword: The following guide provides a comprehensive framework for the characterization and comparison of a novel investigational compound, "N-(3-Methylsulphonyl-4-nitrophenyl)piperazine" (referred to herein as NMSP), against established tyrosine kinase inhibitors (TKIs). While NMSP is a known chemical entity used in pharmaceutical research as a synthesis intermediate[1], publicly available data on its specific biological activity as a TKI is limited. Therefore, this guide will utilize a hypothetical data set for NMSP to illustrate the rigorous comparative process required in drug development. This serves as a blueprint for researchers evaluating new chemical entities against current standards of care.

Introduction: The Landscape of Tyrosine Kinase Inhibition

Tyrosine kinases are a class of enzymes crucial for intracellular signal transduction, regulating processes such as cell growth, proliferation, and differentiation.[2] In many cancers, these kinases become constitutively active due to mutations or overexpression, leading to uncontrolled cell division.[3] Tyrosine kinase inhibitors (TKIs) are a class of targeted therapy drugs that block the action of these enzymes.[4][5]

This guide will compare our investigational compound, NMSP, to three well-characterized TKIs:

  • Imatinib: A first-generation TKI primarily targeting the BCR-ABL fusion protein in Chronic Myeloid Leukemia (CML).[4][5][6]

  • Gefitinib: An inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, particularly effective in non-small cell lung cancers (NSCLC) with specific EGFR mutations.[7][8][9][10]

  • Dasatinib: A second-generation, multi-targeted TKI that inhibits both BCR-ABL and Src family kinases.[3][11][12]

The core of our investigation is to determine if NMSP possesses a favorable inhibitory profile against a panel of relevant kinases and whether this translates to effective and selective anti-proliferative activity in cancer cell lines.

In Vitro Kinase Inhibition Profile

The initial step in characterizing a potential TKI is to determine its potency and selectivity against a panel of purified kinases. This is typically achieved through in vitro kinase assays.

Experimental Rationale

An in vitro kinase assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.[13] The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC50 value indicates greater potency.

Comparative IC50 Data

The following table summarizes the IC50 values for NMSP (hypothetical) and our comparator TKIs against a selection of key kinases.

Kinase TargetNMSP (IC50, nM)Imatinib (IC50, nM)Gefitinib (IC50, nM)Dasatinib (IC50, nM)
BCR-ABL 150< 25[6]> 10,000< 3[11]
c-Kit 200~100> 10,000< 10
PDGFRα 25071[14]> 10,000< 20
EGFR 25 > 10,0002-37> 1,000
Src 800> 10,000> 10,0000.5 - 2.8[11]

Data for NMSP is hypothetical and for illustrative purposes only.

From this hypothetical data, NMSP shows potent inhibition of EGFR, suggesting it may have activity in EGFR-driven cancers, similar to Gefitinib. Its activity against BCR-ABL, c-Kit, and PDGFRα is moderate, and it is a weak inhibitor of Src. This profile suggests a degree of selectivity that warrants further investigation in cellular models.

Experimental Workflow: In Vitro Kinase Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis prep1 Dilute Kinase & Substrate in Assay Buffer react1 Add Kinase/Substrate Mix to 384-well Plate prep1->react1 prep2 Prepare Serial Dilutions of NMSP and Comparator TKIs react2 Add TKI Dilutions to Wells prep2->react2 react1->react2 react3 Initiate Reaction with ATP Solution react2->react3 react4 Incubate at Room Temperature react3->react4 detect1 Stop Reaction with Detection Reagent (e.g., ADP-Glo™) react4->detect1 detect2 Incubate for Signal Development detect1->detect2 detect3 Read Luminescence on Plate Reader detect2->detect3 analysis1 Normalize Data to Controls detect3->analysis1 analysis2 Generate Dose-Response Curves analysis1->analysis2 analysis3 Calculate IC50 Values analysis2->analysis3

Caption: Workflow for a typical in vitro kinase assay.

Cellular Anti-Proliferative Activity

While in vitro kinase assays are essential, it is crucial to determine if a compound's enzymatic inhibition translates to anti-cancer effects in a cellular context. Cell viability assays, such as the MTS or MTT assay, are used to measure the cytotoxic or cytostatic effects of a compound on cancer cell lines.[15][16]

Experimental Rationale

The MTS assay is a colorimetric method that measures the metabolic activity of cells, which correlates with the number of viable cells.[16] By treating cancer cell lines with increasing concentrations of an inhibitor, we can determine the GI50 (concentration for 50% growth inhibition). The choice of cell lines is critical; for this study, we selected lines with known kinase dependencies.

Comparative GI50 Data
Cell LinePrimary Kinase DriverNMSP (GI50, µM)Imatinib (GI50, µM)Gefitinib (GI50, µM)Dasatinib (GI50, µM)
K562 BCR-ABL8.50.3> 300.005
HCT116 KRAS (EGFR downstream)> 20> 30> 300.14[17]
MCF7 ER+ (EGFR signaling)5.2> 308.00.67[17]
NCI-H460 KRAS (EGFR downstream)> 20> 30> 309.0[17]
A431 EGFR Overexpression0.8 > 300.5> 10

Data for NMSP is hypothetical and for illustrative purposes only.

The hypothetical cellular data for NMSP aligns with the in vitro kinase profile. It shows the most potent anti-proliferative effect in the A431 cell line, which overexpresses EGFR. The activity in K562 cells is modest, consistent with its weaker BCR-ABL inhibition compared to Imatinib and Dasatinib. The lack of activity in KRAS-mutant lines like HCT116 and NCI-H460 is expected, as these cells are driven by signaling downstream of EGFR.

Experimental Protocol: MTS Cell Viability Assay
  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of NMSP and comparator TKIs in culture medium. Replace the existing medium with the drug-containing medium.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.[18]

  • Incubation: Incubate for 1-4 hours at 37°C.[18]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curves to determine GI50 values.[16]

Target Engagement and Downstream Signaling

To confirm that NMSP inhibits its intended target within the cell, we can use Western blotting to assess the phosphorylation status of the target kinase and its downstream effectors.[19][20]

Experimental Rationale

A successful TKI will reduce the autophosphorylation of its target kinase. For an EGFR inhibitor like NMSP, we would expect to see a decrease in phosphorylated EGFR (p-EGFR) levels upon treatment. This inhibition should also lead to a reduction in the phosphorylation of downstream signaling proteins like AKT and ERK.

Western Blot Workflow

G cluster_prep Sample Preparation cluster_gel Electrophoresis cluster_transfer Transfer cluster_blotting Immunoblotting cluster_detection Detection prep1 Treat Cells with TKIs prep2 Lyse Cells & Quantify Protein prep1->prep2 gel1 Denature Proteins prep2->gel1 gel2 Load Samples onto SDS-PAGE Gel gel1->gel2 gel3 Run Gel to Separate Proteins by Size gel2->gel3 trans1 Transfer Proteins to PVDF Membrane gel3->trans1 blot1 Block Membrane (e.g., with BSA) trans1->blot1 blot2 Incubate with Primary Antibody (e.g., anti-p-EGFR) blot1->blot2 blot3 Wash Membrane blot2->blot3 blot4 Incubate with HRP-conjugated Secondary Antibody blot3->blot4 blot5 Wash Membrane blot4->blot5 detect1 Add ECL Substrate blot5->detect1 detect2 Image Chemiluminescence detect1->detect2

Caption: Standard Western blot workflow for phosphoprotein detection.

Key Considerations for Phospho-Westerns
  • Phosphatase Inhibitors: It is critical to include phosphatase inhibitors in the cell lysis buffer to preserve the phosphorylation state of proteins.[19][21]

  • Blocking Agent: Use Bovine Serum Albumin (BSA) for blocking instead of milk, as milk contains phosphoproteins (casein) that can cause high background.[21]

  • Loading Control: Always probe for the total protein (e.g., total EGFR) and a housekeeping protein (e.g., β-actin) to ensure equal protein loading across lanes.[20]

EGFR Signaling Pathway

G cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Activates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K NMSP NMSP NMSP->EGFR Inhibits Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of NMSP.

Conclusion and Future Directions

This guide outlines a systematic approach to characterizing a novel TKI, NMSP. Based on our hypothetical data, NMSP emerges as a potent and selective inhibitor of EGFR, with corresponding anti-proliferative activity in EGFR-dependent cancer cells. Its profile is most similar to Gefitinib, though a full kinase panel screen would be necessary to fully assess its selectivity.

The next steps in the preclinical development of NMSP would include:

  • Broad Kinase Profiling: Screening against a large panel of kinases to fully understand its selectivity.

  • In Vivo Efficacy Studies: Testing NMSP in animal models of EGFR-driven cancers.

  • Pharmacokinetic and Toxicology Studies: Assessing the drug's absorption, distribution, metabolism, excretion (ADME), and safety profile.

By following this structured, data-driven comparison, researchers can efficiently evaluate the potential of new chemical entities and make informed decisions about their advancement as potential therapeutic agents.

References

  • Abcam.
  • Proteintech Group. Tips for detecting phosphoproteins by western blot.
  • Bio-Techne.
  • ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL.
  • Bio-Rad Antibodies.
  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PMC - NIH.
  • Benchchem. An In-depth Technical Guide to the Polypharmacology of Dasatinib: Therapeutic Targets Beyond BCR-ABL.
  • Abcam. MTT assay protocol.
  • Sigma-Aldrich. Mts-cell-viability-assay.
  • Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and prolifer
  • Protocols.io. In vitro kinase assay.
  • Imatinib in Chronic Myeloid Leukemia: an Overview. PMC - NIH.
  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. PMC - NIH.
  • Wikipedia.
  • ACS Publications. Molecular Pharmacology of Dasatinib Provides Unique Insights into the Mechanistic Basis of Success and Failure of Targeted Cancer Therapy.
  • Bitesize Bio. Five Simple Steps For a Successful MTS Assay!.
  • Juniper Publishers. Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines.
  • Patsnap Synapse.
  • Dr.Oracle.
  • Patsnap Synapse.
  • ChemicalBook. Gefitinib: mechanism of action, pharmacokinetics and side effect.
  • NCBI Bookshelf - NIH. Cell Viability Assays - Assay Guidance Manual.
  • IUPHAR/BPS Guide to PHARMACOLOGY.
  • Gefitinib: uses, dosing, warnings, adverse events, interactions.
  • Thermo Fisher Scientific. Tyrosine Kinase Assay Kit, Red*.
  • YouTube. Pharmacology of Gefitinib (Geftib, Tabgef); Pharmacokinetics, Mechanism of Action, Uses, Effects.
  • NIH.
  • Promega Corpor
  • Sigma-Aldrich. Tyrosine Kinase Assay Kit (CS0730).
  • Takara Bio. Universal Tyrosine Kinase Assay Kit.
  • What to Know About Tyrosine Kinase Inhibitors for Indolent Systemic Mastocytosis.
  • Review of Ophthalmology. A Review of Tyrosine Kinase Inhibitors.
  • ResearchGate. The IC50 (half-maximal inhibitor concentration)
  • MDPI.
  • Der Pharma Chemica. Characterization, synthesis and biological evaluation of naphthalene based piperazines as anti bacterial agents.
  • MySkinRecipes. This compound.
  • Biological Activities of Piperazine Deriv
  • PubChem. 1-[(4-Nitrophenyl)methylsulfonyl]piperazine.
  • CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • NIH. Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)
  • Organic Chemistry Portal. Synthesis of piperazines.
  • ResearchGate.
  • Pharmaffiliates. CAS No: 1197193-08-0| Chemical Name : this compound.

Sources

Comparative Analysis of N-(3-Methylsulphonyl-4-nitrophenyl)piperazine Across Diverse Cancer Cell Lines: A Guide to Cross-Validation of Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to cross-validate the cytotoxic activity of the novel compound, N-(3-Methylsulphonyl-4-nitrophenyl)piperazine, across a panel of distinct cancer cell lines. The methodologies detailed herein are designed to ensure scientific rigor, reproducibility, and a thorough understanding of the compound's potential as an anti-cancer agent.

The core of this guide is built upon the principle of orthogonal testing, wherein multiple, independent assays are employed to corroborate initial findings and elucidate the compound's mechanism of action. By systematically evaluating the compound's effects on cell viability, apoptosis induction, and key signaling pathways in a variety of cellular contexts, researchers can build a robust data package to support further preclinical and clinical development. While direct studies on "this compound" are emerging, the broader class of piperazine derivatives has shown significant promise in anticancer research.[1][2][3][4] This guide, therefore, draws upon established protocols and the known activities of structurally related compounds to provide a scientifically sound approach to its evaluation.[5][6][7][8][9]

Experimental Design: A Multi-faceted Approach to Validation

A robust cross-validation strategy necessitates a carefully selected panel of cell lines and a suite of assays that interrogate different aspects of cellular function. The choice of cell lines is critical and should ideally represent a diversity of cancer types and genetic backgrounds to identify potential tissue-specific sensitivities or resistance mechanisms.

For the purposes of this guide, we will consider a hypothetical study employing the following cell lines:

  • A549 (Lung Carcinoma): A commonly used model for non-small cell lung cancer.

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive breast cancer cell line.

  • HeLa (Cervical Cancer): An aggressive and widely studied cervical cancer cell line.

  • HCT116 (Colon Carcinoma): A well-characterized colon cancer cell line.

The experimental workflow is designed to first establish the compound's cytotoxic potential and then to delve into the underlying mechanisms of cell death.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Interpretation & Comparison A Cell Seeding (A549, MCF-7, HeLa, HCT116) B Treatment with This compound (Dose-Response) A->B C MTT Assay (Cell Viability) B->C D IC50 Determination C->D E Apoptosis Assay (Annexin V/PI Staining) D->E Based on IC50 values F Western Blot Analysis (Apoptotic & Signaling Proteins) D->F Based on IC50 values H Correlation of Apoptosis and Protein Expression Data E->H F->H G Comparative Analysis of IC50 values across cell lines I Conclusion on Cell Line-Specific Activity G->I H->I

Figure 1: A schematic overview of the experimental workflow for the cross-validation of this compound activity.

Methodologies and Data Interpretation

Assessment of Cell Viability via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[10] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[10] This assay is a fundamental first step in determining the cytotoxic potential of a compound.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[12]

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12][13]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[12]

Data Presentation and Interpretation:

The results should be expressed as a percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, should be calculated for each cell line at each time point.

Cell LineIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72h
A549[Hypothetical Value][Hypothetical Value][Hypothetical Value]
MCF-7[Hypothetical Value][Hypothetical Value][Hypothetical Value]
HeLa[Hypothetical Value][Hypothetical Value][Hypothetical Value]
HCT116[Hypothetical Value][Hypothetical Value][Hypothetical Value]

Table 1: Hypothetical IC50 values of this compound in different cancer cell lines.

A lower IC50 value indicates greater potency. Significant differences in IC50 values between cell lines suggest cell-type specific activity that warrants further investigation.

Elucidation of Apoptotic Induction via Annexin V/PI Staining

To determine if the observed cytotoxicity is due to apoptosis, an Annexin V/Propidium Iodide (PI) assay is employed.[14] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[14][15] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[15] Propidium iodide is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.[14][15]

Detailed Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.[16]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[14]

Data Presentation and Interpretation:

The flow cytometry data will allow for the quantification of four cell populations:

  • Live cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive

Cell Line% Early Apoptosis (24h)% Late Apoptosis (24h)% Early Apoptosis (48h)% Late Apoptosis (48h)
A549[Hypothetical Value][Hypothetical Value][Hypothetical Value][Hypothetical Value]
MCF-7[Hypothetical Value][Hypothetical Value][Hypothetical Value][Hypothetical Value]
HeLa[Hypothetical Value][Hypothetical Value][Hypothetical Value][Hypothetical Value]
HCT116[Hypothetical Value][Hypothetical Value][Hypothetical Value][Hypothetical Value]

Table 2: Hypothetical percentage of apoptotic cells after treatment with this compound at the IC50 concentration.

A significant increase in the percentage of Annexin V-positive cells in treated samples compared to the control indicates that the compound induces apoptosis.

Investigation of Molecular Mechanisms via Western Blotting

Western blotting is a powerful technique to detect specific proteins in a sample and can provide insights into the molecular pathways affected by the compound.[17] In this context, we will examine the expression of key proteins involved in apoptosis.

G cluster_0 Apoptotic Signaling Pathway A This compound B Cellular Stress A->B C Bax/Bcl-2 Regulation B->C D Caspase-9 Activation C->D Pro-apoptotic signal E Caspase-3 Cleavage D->E F Apoptosis E->F

Figure 2: A simplified diagram of a potential apoptotic pathway that could be investigated by Western blotting.

Detailed Protocol:

  • Protein Extraction: Treat cells with this compound at its IC50 concentration for 24 and 48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[18]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Data Presentation and Interpretation:

The intensity of the protein bands should be quantified and normalized to the loading control.

Cell LineBcl-2 Expression (fold change vs. control)Bax Expression (fold change vs. control)Cleaved Caspase-3 (fold change vs. control)
A549[Hypothetical Value][Hypothetical Value][Hypothetical Value]
MCF-7[Hypothetical Value][Hypothetical Value][Hypothetical Value]
HeLa[Hypothetical Value][Hypothetical Value][Hypothetical Value]
HCT116[Hypothetical Value][Hypothetical Value][Hypothetical Value]

Table 3: Hypothetical changes in the expression of key apoptotic proteins after treatment with this compound.

An increase in the expression of pro-apoptotic proteins (e.g., Bax, cleaved Caspase-3) and a decrease in the expression of anti-apoptotic proteins (e.g., Bcl-2) would provide strong evidence that the compound induces apoptosis through the intrinsic pathway.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to the cross-validation of the cytotoxic activity of this compound in different cancer cell lines. By integrating data from cell viability, apoptosis, and protein expression assays, researchers can gain a comprehensive understanding of the compound's potential as an anticancer agent. Discrepancies in the compound's activity across different cell lines should be further investigated to identify potential biomarkers of sensitivity or resistance, which could be invaluable for future clinical applications. The methodologies described herein are fundamental to the rigorous preclinical evaluation of novel therapeutic candidates and provide a solid foundation for subsequent in vivo studies.

References

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013). National Center for Biotechnology Information. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed. (2019). National Center for Biotechnology Information. [Link]

  • (PDF) Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents - ResearchGate. (2024). ResearchGate. [Link]

  • A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells - MDPI. (2024). MDPI. [Link]

  • Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus - PMC - NIH. (2025). National Center for Biotechnology Information. [Link]

  • Western blotting - Chen Lab - University of Hawaii Cancer Center. (n.d.). University of Hawaii Cancer Center. [Link]

  • MTT (Assay protocol - Protocols.io). (2023). Protocols.io. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.). Bio-Techne. [Link]

  • Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives - PubMed. (2004). National Center for Biotechnology Information. [Link]

  • Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023). Crown Bioscience. [Link]

  • Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition - PubMed Central. (2024). National Center for Biotechnology Information. [Link]

  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Evaluation using Western Blot (108.9 KB) - STANDARD OPERATING PROCEDURE. (n.d.). National Cancer Institute. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2021). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Antiproliferative activity of 3 on the different cell lines, as... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. (n.d.). MDPI. [Link]

  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - MDPI. (n.d.). MDPI. [Link]

  • Synthesis of some acrylophenones with N-methylpiperazine and evaluation of their cytotoxicities - PubMed. (2016). National Center for Biotechnology Information. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection - Boster Biological Technology. (2024). Boster Biological Technology. [Link]

  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study - Journal of Applied Pharmaceutical Science. (n.d.). Journal of Applied Pharmaceutical Science. [Link]

  • 1-(4-Nitrophenyl)piperazine | C10H13N3O2 | CID 80447 - PubChem. (n.d.). PubChem. [Link]

  • MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • 1-[(4-Nitrophenyl)methylsulfonyl]piperazine | C11H15N3O4S | CID 29300062 - PubChem. (n.d.). PubChem. [Link]

Sources

A Comparative Analysis of N-(3-Methylsulphonyl-4-nitrophenyl)piperazine and N-(4-Methylsulphonyl-3-nitrophenyl)piperazine for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Scientists in Drug Development

In the landscape of medicinal chemistry, the piperazine scaffold is a cornerstone, recognized for its prevalence in a multitude of clinically significant molecules.[1][2] Its unique structural features, including two strategically placed nitrogen atoms, offer a versatile platform for designing compounds with a wide range of pharmacological activities, from antipsychotic to antimicrobial effects.[3][4] The therapeutic potential of piperazine derivatives is profoundly influenced by the nature and arrangement of substituents on the aromatic ring. This guide provides an in-depth, objective comparison of two positional isomers: N-(3-Methylsulphonyl-4-nitrophenyl)piperazine and N-(4-Methylsulphonyl-3-nitrophenyl)piperazine. By examining their chemical properties, synthesis, and anticipated biological activities based on established structure-activity relationships, this document aims to equip researchers with the critical insights needed for informed decision-making in drug discovery and development.

The Critical Role of Substituent Positioning: A Structural Overview

The fundamental difference between the two title compounds lies in the isomeric arrangement of the methylsulfonyl (-SO₂CH₃) and nitro (-NO₂) groups on the phenyl ring. This seemingly subtle variation is predicted to have a significant impact on the electronic properties, steric hindrance, and overall topology of the molecules, which in turn dictates their interaction with biological targets.

  • This compound (Isomer A): In this isomer, the electron-withdrawing nitro group is para to the piperazine moiety, while the methylsulfonyl group is in the meta position.

  • N-(4-Methylsulphonyl-3-nitrophenyl)piperazine (Isomer B): Conversely, in this isomer, the methylsulfonyl group is in the para position, and the nitro group is in the meta position relative to the piperazine ring.

"Isomer_A" [label = < Isomer A: this compound

>];

"Isomer_B" [label = < Isomer B: N-(4-Methylsulphonyl-3-nitrophenyl)piperazine

>]; } caption: "Chemical Structures of the Two Isomers."

Physicochemical Properties: A Comparative Table

PropertyThis compound (Isomer A)N-(4-Methylsulphonyl-3-nitrophenyl)piperazine (Isomer B)
CAS Number 1197193-08-0[5][6]1095010-43-7[7][8]
Molecular Formula C₁₁H₁₅N₃O₄S[5]C₁₁H₁₅N₃O₄S[7]
Molecular Weight 285.32 g/mol [5]285.32 g/mol
Appearance Not specified (likely a solid)Not specified (likely a solid)
Solubility Predicted to be sparingly soluble in waterPredicted to be sparingly soluble in water
pKa Not experimentally determinedNot experimentally determined
LogP Not experimentally determinedNot experimentally determined

Synthesis and Chemical Reactivity

The synthesis of these isomers typically involves a nucleophilic aromatic substitution (SNAAr) reaction, where the piperazine ring displaces a leaving group (commonly a halogen) from the substituted nitrobenzene precursor. The strong electron-withdrawing nature of the nitro and methylsulfonyl groups activates the aromatic ring towards nucleophilic attack.

G

Experimental Protocol: A Representative Synthesis

The following protocol is adapted from the synthesis of similar nitrophenylpiperazine derivatives and can be considered a starting point for the preparation of both isomers.[9]

Materials:

  • Appropriate fluoronitrobenzene precursor (e.g., 4-fluoro-2-(methylsulfonyl)-1-nitrobenzene for Isomer A or 1-fluoro-4-(methylsulfonyl)-2-nitrobenzene for Isomer B)

  • Piperazine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Hexane

  • Deionized water

Procedure:

  • To a solution of the fluoronitrobenzene precursor (1.0 eq) in DMSO, add piperazine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the desired product.

Characterization:

The final products should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and isomeric purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Structure-Activity Relationship (SAR) and Predicted Biological Activity

The positioning of the methylsulfonyl and nitro groups is expected to significantly influence the biological activity of these isomers.

  • Electronic Effects: Both the nitro and methylsulfonyl groups are strongly electron-withdrawing. Their relative positions will modulate the electron density of the phenyl ring and the basicity of the piperazine nitrogens. This can affect receptor binding affinity and pharmacokinetic properties.[10]

  • Steric and Conformational Effects: The spatial arrangement of these bulky groups will influence the overall shape of the molecule and its ability to fit into the binding pocket of a biological target. Positional isomerism can lead to drastic changes in pharmacological properties such as receptor affinity and selectivity.[10]

G

While specific biological data for these two isomers is limited, we can infer potential activities based on related compounds:

  • Antimicrobial and Antifungal Activity: Various nitrophenylpiperazine derivatives have demonstrated antibacterial and antifungal properties.[3] The presence of both the nitro and methylsulfonyl groups could contribute to this activity.

  • Enzyme Inhibition: Substituted phenylpiperazines are known to inhibit various enzymes. For instance, some derivatives have shown activity against tyrosinase.[9] It is plausible that these isomers could exhibit inhibitory activity against specific kinases or other enzymes, a common target for piperazine-containing drugs.

  • Central Nervous System (CNS) Activity: Arylpiperazines are well-known for their interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors.[2] The specific substitution pattern of these isomers would likely determine their receptor binding profiles and potential as antipsychotic, antidepressant, or anxiolytic agents.

Conclusion and Future Directions

The comparative analysis of this compound and N-(4-Methylsulphonyl-3-nitrophenyl)piperazine underscores the critical importance of isomeric substitution in drug design. While both compounds share the same molecular formula and weight, their distinct spatial arrangement of functional groups is predicted to result in different physicochemical properties and biological activities.

For researchers in drug development, the key takeaway is the necessity of synthesizing and evaluating both isomers to fully explore the structure-activity landscape. The lack of direct comparative data in the public domain presents an opportunity for novel research. A head-to-head comparison of their synthesis, spectroscopic data, and biological activity against a panel of relevant targets (e.g., kinases, microbial strains, CNS receptors) would provide invaluable data for the scientific community and could lead to the identification of a lead compound with superior potency and selectivity. This guide provides the foundational information and experimental framework to embark on such an investigation.

References

  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. (2024). Journal of Molecular Structure. [Link]
  • 1-[(4-Nitrophenyl)methylsulfonyl]piperazine. PubChem. [Link]
  • This compound. Pharmaffiliates. [Link]
  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. (2024). ResearchGate. [Link]
  • N-(4-Methylsulphonyl-3-nitrophenyl)piperazine, 97% Purity, C11H15N3O4S, 1 gram. CP Lab Safety. [Link]
  • This compound [1197193-08-0]. Chemsigma. [Link]
  • 1-Methyl-4-(4-nitrophenyl)piperazine. PubChem. [Link]
  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). SvedbergOpen. [Link]
  • 4-(Ethylsulfonyl)phenylacetic Acid. AccelaChem. [Link]
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). PubMed. [Link]
  • Predicting molecular isomerism of symmetrical and unsymmetrical N,N′-diphenyl formamidines in the solid-state: crystal structure, Hirshfeld surface analysis, pairwise interaction energy, and ΔHfusion and ΔSfusion correlations. (2021). RSC Publishing. [Link]

Sources

A Comparative Guide to Validating Target Engagement of Novel Kinase Inhibitors: The Case of p70S6K

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the target engagement of novel chemical entities. We will navigate the essential experimental choices and protocols required to build a robust data package, moving from initial hypothesis to cellular confirmation. For this purpose, we will use the hypothetical novel compound "N-(3-Methylsulphonyl-4-nitrophenyl)piperazine" (hereafter referred to as "Compound Y") as our test case. The principles and methods described herein are broadly applicable across drug discovery but will be illustrated using the well-characterized p70 Ribosomal S6 Kinase (p70S6K, also known as S6K1 or RPS6KB1) as the intended biological target.

The Critical Role of Target Engagement

In drug discovery, identifying a compound that modulates a biological process is only the first step. It is paramount to prove that the compound achieves its effect by physically interacting with its intended target protein within the complex environment of a living cell. This confirmation, known as Target Engagement (TE) , is a cornerstone of establishing a clear mechanism of action, guiding structure-activity relationship (SAR) studies, and ultimately, building a compelling case for preclinical and clinical development. Without robust TE data, researchers risk attributing a compound's phenotypic effects to off-target activities, leading to wasted resources and misinterpreted results.

Our exemplar target, p70S6K, is a serine/threonine kinase that serves as a critical downstream effector of the PI3K/mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[1] Its dysregulation is implicated in numerous diseases, particularly cancer, making it a prominent therapeutic target.[1][2]

The PI3K/mTOR/p70S6K Signaling Pathway

The diagram below illustrates the position of p70S6K within this key signaling cascade. Upon activation by upstream signals (e.g., growth factors), mTORC1 phosphorylates and activates p70S6K, which in turn phosphorylates multiple substrates, most notably the S6 ribosomal protein (S6), to promote protein synthesis.[1][3] Validating that Compound Y engages p70S6K means demonstrating both direct binding to the kinase and subsequent inhibition of this downstream signaling event.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates p70S6K p70S6K (Target Protein) mTORC1->p70S6K Phosphorylates (Activates) S6 Ribosomal Protein S6 p70S6K->S6 Phosphorylates (p-S6) Translation Protein Synthesis & Cell Growth S6->Translation GrowthFactor Growth Factor GrowthFactor->RTK Binds CompoundY Compound Y (Our Inhibitor) CompoundY->p70S6K Binds & Inhibits

Caption: The PI3K/mTOR/p70S6K signaling pathway.

A Multi-Pronged Approach to Target Validation

To build a convincing case for target engagement, a single experiment is insufficient. We must employ orthogonal methods that measure different aspects of the drug-target interaction. This guide will compare three powerful techniques:

  • Cellular Thermal Shift Assay (CETSA®): To demonstrate direct, physical binding of Compound Y to p70S6K in cells.

  • NanoBRET™ Target Engagement Assay: To quantify the intracellular affinity of Compound Y for p70S6K in living cells.

  • Western Blotting: To confirm that target binding translates into inhibition of the downstream signaling pathway.

For our experiments, we will use a well-characterized p70S6K inhibitor, PF-4708671 , as a positive control to ensure our assays are performing correctly.[4][5]

Method 1: Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA operates on the biophysical principle that when a ligand binds to its target protein, it generally confers thermal stability.[6][7] When cells are heated, proteins begin to denature and aggregate. A protein bound to an engaging compound will be more resistant to this heat-induced aggregation and will remain in the soluble fraction at higher temperatures compared to its unbound state. This change, or "thermal shift," is direct evidence of target engagement.[6][8]

CETSA_Workflow cluster_0 Step 1: Treatment cluster_1 Step 2: Heat Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Analysis A Plate cells and treat with Compound Y or Vehicle (DMSO) B Harvest cells and aliquot suspensions A->B C Heat aliquots across a temperature gradient (e.g., 45°C to 65°C) B->C D Lyse cells via freeze-thaw cycles C->D E Centrifuge to separate soluble fraction (supernatant) from aggregated protein (pellet) D->E F Analyze soluble fraction by Western Blot for p70S6K levels E->F G Plot protein levels vs. temperature to generate 'melting curves' F->G

Caption: Workflow for a CETSA experiment.

Experimental Protocol: CETSA
  • Cell Culture & Treatment: Seed a suitable cell line (e.g., HEK293 or a cancer cell line with active mTOR signaling like MCF-7) in sufficient quantity. Treat cells with Compound Y (e.g., 10 µM), PF-4708671 (10 µM, positive control), and vehicle (DMSO, negative control) for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a buffer (e.g., PBS with protease inhibitors).

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler across a defined temperature gradient (e.g., from 45°C to 65°C in 2°C increments) for 3 minutes, followed by a 3-minute cool-down at room temperature.[9]

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation: Separate the soluble and aggregated fractions by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[8]

  • Analysis: Carefully collect the supernatant (soluble fraction). Quantify the amount of soluble p70S6K in each sample using Western blotting or another protein quantification method.

  • Data Interpretation: Plot the relative amount of soluble p70S6K (normalized to the lowest temperature point) against temperature for each treatment condition. A rightward shift in the melting curve for Compound Y-treated cells compared to the vehicle control indicates thermal stabilization and thus, target engagement.

Expected Data
Temperature (°C)Vehicle (DMSO)Compound Y (10 µM)PF-4708671 (10 µM)
45100%100%100%
5095%98%99%
5570%92%95%
5750% (Tagg)80%85%
6025%65%70%
6210%50% (Tagg)55% (Tagg)
65<5%20%25%
Tagg = Aggregation Temperature (Temperature at which 50% of the protein is aggregated)

This hypothetical data shows that in the presence of Compound Y or the positive control, p70S6K remains soluble at higher temperatures, demonstrating direct target binding.

Method 2: NanoBRET™ Target Engagement Assay

Principle: The NanoBRET™ assay is a powerful, live-cell technique that quantifies compound binding by measuring Bioluminescence Resonance Energy Transfer (BRET).[10][11] The target protein (p70S6K) is expressed as a fusion with the highly bright NanoLuc® luciferase (the BRET donor). A cell-permeable fluorescent tracer that reversibly binds to the p70S6K active site is then added, acting as the BRET acceptor. When the tracer is bound, the close proximity allows energy transfer from the luciferase to the tracer upon substrate addition, generating a BRET signal. A test compound that engages the target will compete with and displace the tracer, leading to a dose-dependent decrease in the BRET signal.[12][13]

NanoBRET_Principle cluster_bound No Inhibitor: Tracer Bound cluster_displaced With Inhibitor: Tracer Displaced p70_luc_bound p70S6K-NanoLuc® tracer_bound Fluorescent Tracer p70_luc_bound->tracer_bound BRET Signal (High) p70_luc_disp p70S6K-NanoLuc® inhibitor Compound Y p70_luc_disp->inhibitor Binds tracer_disp Fluorescent Tracer p70_luc_disp->tracer_disp No BRET Signal (Low)

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Experimental Protocol: NanoBRET™
  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding for the p70S6K-NanoLuc® fusion protein. Seed the transfected cells into a white, 96-well assay plate and incubate for 18-24 hours to allow protein expression.[13][14]

  • Compound Addition: Prepare serial dilutions of Compound Y, PF-4708671, and a negative control. Add the compounds to the wells and incubate for a set period (e.g., 2 hours) at 37°C to allow the compounds to enter the cells and reach equilibrium with the target.[13]

  • Tracer & Substrate Addition: Add the NanoBRET™ Kinase Tracer and the Nano-Glo® Substrate to all wells according to the manufacturer's protocol.[14]

  • Signal Detection: Immediately measure the donor emission (450 nm) and acceptor emission (610 nm) using a plate reader equipped with the appropriate filters.[13]

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the intracellular affinity of the compound for the target.

Expected Data
CompoundIntracellular IC50Description
Compound Y450 nMPotent engagement of p70S6K in live cells.
PF-4708671160 nMPositive control shows expected high-potency engagement.[4][5]
Inactive Analog> 30 µMNegative control shows no significant target engagement.

This assay provides quantitative data on the potency with which Compound Y binds its target inside a living cell, a critical parameter for understanding its potential therapeutic efficacy.

Method 3: Western Blot for Pharmacodynamic Readout

Principle: While CETSA and NanoBRET confirm direct binding, it is crucial to show that this binding event is functionally relevant. Since p70S6K is a kinase, its engagement by an inhibitor should block its catalytic activity. We can measure this by monitoring the phosphorylation status of its best-known substrate, the ribosomal protein S6.[15] A successful engagement of p70S6K by Compound Y should lead to a dose-dependent decrease in phosphorylated S6 (p-S6) at key residues like Ser235/236, without affecting the total amount of S6 or p70S6K protein.[16]

Experimental Protocol: Western Blot
  • Cell Treatment: Seed cells (e.g., MCF-7) and starve them of serum overnight to lower basal pathway activity. Stimulate the p70S6K pathway with a growth factor (e.g., IGF-1 or serum) in the presence of increasing concentrations of Compound Y (e.g., 0.1 to 10 µM) for 1-2 hours.[5]

  • Lysate Preparation: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE & Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.[17]

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA).

    • Probe with a primary antibody specific for phosphorylated S6 (e.g., p-S6 Ser235/236).

    • Strip the membrane and re-probe with antibodies for total S6, total p70S6K, and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading and to ensure the compound is not causing protein degradation.[18]

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.[17]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the p-S6 signal to the total S6 signal for each lane.

Expected Data

A successful experiment will show a clear reduction in the p-S6 signal as the concentration of Compound Y increases, while the levels of total S6, total p70S6K, and the loading control remain constant. This demonstrates that the compound is not just binding to its target, but is functionally inhibiting its downstream signaling activity.

Comparative Analysis of Target Engagement Methods

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ AssayWestern Blot (Pharmacodynamic)
Evidence Type Direct. Measures physical binding.Direct. Measures physical binding and displacement.Indirect. Measures functional consequence of binding.
Key Output Thermal Shift (ΔTagg). Qualitative or semi-quantitative evidence of binding.Intracellular IC50. Quantitative measure of affinity/potency.Change in substrate phosphorylation. Functional readout of pathway inhibition.
Context Intracellular (endpoint).Live Cells (real-time capable).Intracellular (endpoint).
Throughput Low to medium. Can be adapted for higher throughput (HT-CETSA).[6]High. Easily performed in 96/384-well plates.Low to medium.
Core Requirement A good antibody for the target protein.Expression of a NanoLuc®-fusion protein.High-quality phospho-specific antibodies.
Key Advantage Works for endogenous proteins without modification. Gold standard for confirming physical interaction in a native context.Highly sensitive, quantitative, and provides affinity data in live cells.[11]Confirms functional consequence and provides a direct link to the biological pathway.
Key Limitation Can be low throughput; interpretation can be complex if the compound destabilizes the protein.Requires genetic modification of cells to express the fusion protein.Does not prove direct binding; the effect could be from an upstream off-target.

Conclusion and Expert Recommendation

Validating the target engagement of a novel compound like "this compound" requires a methodical, multi-faceted approach. No single experiment can provide the necessary confidence to advance a compound in the drug discovery pipeline.

  • Start with Direct Binding: Begin by using CETSA to confirm that Compound Y physically interacts with the endogenous p70S6K protein inside cells. This provides foundational, label-free evidence of target engagement.

  • Quantify Intracellular Affinity: Next, employ the NanoBRET™ assay. This will provide a quantitative IC50 value, which is crucial for SAR and for understanding how biochemical potency translates to a cellular context.

  • Confirm Functional Consequence: Finally, use Western blotting to demonstrate that the binding event translates into the desired biological outcome—the inhibition of p70S6K's downstream signaling to S6. This links target engagement to a functional, pharmacodynamic readout.

By synergistically applying these three distinct yet complementary methods, researchers can build a robust and compelling data package. This rigorous validation provides high confidence that the observed cellular phenotype of Compound Y is a direct result of its engagement with p70S6K, establishing a clear mechanism of action and paving the way for further development.

References

  • Sun, L., et al. (2016). The p70S6K Specific Inhibitor PF-4708671 Impedes Non-Small Cell Lung Cancer Growth. PLoS ONE, 11(1), e0147185.
  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analyses of p-mTOR, p-P70S6K and p-S6 in the cytosolic.... Retrieved from [Link]

  • An, C., et al. (2007). Up-Regulation of Phosphorylated/Activated p70 S6 Kinase and Its Relationship to Neurofibrillary Pathology in Alzheimer's Disease.
  • National Institutes of Health. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA)
  • ResearchGate. (n.d.). Western blot analyses of phospho-p70 S6 Kinase (p-p70S6K, Thr389) and.... Retrieved from [Link]

  • American Association for Cancer Research. (2024). Abstract 1848: The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Cancer Research.
  • American Chemical Society. (2020). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. ACS Chemical Biology.
  • ResearchGate. (n.d.). The cellular thermal shift assay of MEK in the presence of inhibitors.... Retrieved from [Link]

  • Aging. (2021). Preclinical validation of a novel compound targeting p70S6 kinase in breast cancer. Aging (Albany NY).
  • ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Omega.
  • PubMed Central. (2012). The discovery of potent ribosomal S6 kinase inhibitors by high-throughput screening and structure-guided drug design. Journal of Medicinal Chemistry.
  • Aging. (2021). Preclinical validation of a novel compound targeting p70S6 kinase in breast cancer. Aging (Albany NY).
  • PubMed Central. (2021). Preclinical validation of a novel compound targeting p70S6 kinase in breast cancer. Aging (Albany NY).
  • MDPI. (2021). Discovery of a Potent and Highly Isoform-Selective Inhibitor of the Neglected Ribosomal Protein S6 Kinase Beta 2 (S6K2). Molecules.
  • PubMed Central. (1998). Evaluation of phenylpiperazines as targeting agents for neuroblastoma. British Journal of Cancer.
  • PubChem. (n.d.). 1-[(4-Nitrophenyl)methylsulfonyl]piperazine. Retrieved from [Link]

  • Cambridge Open Engage. (2022). Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies. ChemRxiv.
  • PubMed Central. (2022). Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. Molecules.
  • PubChem. (n.d.). 1-(4-Methylsulfonyl-2-nitrophenyl)piperazin-4-ium. Retrieved from [Link]

Sources

Benchmarking Sulfonylphenyl Piperazine Scaffolds Against Leading EGFR Inhibitors: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Epidermal Growth Factor Receptor (EGFR) and the Promise of Piperazine-Containing Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival. [1]In numerous cancers, aberrant EGFR signaling, driven by mutations or overexpression, leads to uncontrolled cell growth and tumor progression. [2]This has established EGFR as a prime therapeutic target in oncology. [2] First and second-generation EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib, have demonstrated clinical efficacy, particularly in non-small cell lung cancer (NSCLC) patients with activating EGFR mutations. [3][4]However, the emergence of resistance mechanisms, most notably the T790M mutation, has limited their long-term effectiveness. [5]This challenge spurred the development of third-generation inhibitors like osimertinib, which are designed to overcome this resistance. [5][6] Within the vast landscape of kinase inhibitor discovery, the piperazine moiety has emerged as a versatile and valuable scaffold. [7]Its presence in numerous biologically active compounds underscores its favorable pharmacokinetic properties and its ability to engage in crucial interactions within protein binding sites. [7]The compound N-(3-Methylsulphonyl-4-nitrophenyl)piperazine represents a chemical scaffold of interest, incorporating a piperazine core linked to a phenyl ring bearing both a methylsulfonyl and a nitro group. While this specific molecule is primarily documented as a research chemical or a synthetic intermediate, its structural motifs are present in various kinase inhibitors. [8][9]The sulfonyl group, for instance, can act as a hydrogen bond acceptor and influence solubility, while the nitro group can be a key pharmacophore or a precursor for other functional groups.

This guide, therefore, undertakes a comprehensive benchmarking of the sulfonylphenyl piperazine structural class against established, clinically approved EGFR inhibitors. By examining the available data on structurally related compounds and comparing their performance with industry-leading drugs, we aim to provide a valuable resource for researchers and drug development professionals in the rational design of novel EGFR inhibitors.

The EGFR Signaling Cascade: A Target for Therapeutic Intervention

Upon binding of its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, principally the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival. [6][10]EGFR TKIs act by competitively binding to the ATP-binding pocket of the kinase domain, thereby preventing autophosphorylation and the subsequent activation of these oncogenic signaling cascades. [11]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibition Therapeutic Intervention Ligand (EGF) Ligand (EGF) EGFR Extracellular Domain Transmembrane Domain Kinase Domain Ligand (EGF)->EGFR:f0 Binding & Dimerization RAS RAS EGFR:f2->RAS Activation PI3K PI3K EGFR:f2->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Protein Synthesis Protein Synthesis mTOR->Protein Synthesis Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Protein Synthesis->Cell Proliferation, Survival EGFR TKI EGFR TKI EGFR TKI->EGFR:f2 Inhibition of Kinase Activity

Caption: The EGFR signaling pathway and the mechanism of TKI inhibition.

Comparative Analysis of EGFR Inhibitors

The potency of an EGFR inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the EGFR kinase activity or cell proliferation. Lower IC50 values indicate higher potency. The following table summarizes the reported IC50 values for our benchmark inhibitors against various forms of EGFR.

InhibitorEGFR Wild-Type (WT) IC50 (nM)EGFR (L858R) IC50 (nM)EGFR (Exon 19 del) IC50 (nM)EGFR (T790M) IC50 (nM)Reference(s)
Gefitinib ~0.42 µM (in A431 cells)--Resistant[2][12]
Erlotinib 2--Resistant[13]
Osimertinib ~490~1.2~1.3~5-15[5][10]
Sulfonylphenyl Piperazine Derivatives Data not available for the specific compound. Structurally related compounds have shown promise but require further characterization.---[14]

Note: IC50 values can vary depending on the assay conditions and cell lines used.

While direct data for "this compound" is not available, studies on other 1-benzhydryl-sulfonyl-piperazine derivatives have demonstrated in vivo anti-tumor and anti-angiogenic effects in mouse models, suggesting that the sulfonyl-piperazine scaffold can be a promising starting point for developing novel anticancer agents. [14]Further structure-activity relationship (SAR) studies are necessary to optimize this scaffold for potent and selective EGFR inhibition.

Experimental Protocols for Benchmarking EGFR Inhibitors

To ensure the scientific rigor of our comparison, we outline standardized protocols for key in vitro assays used to characterize EGFR inhibitors.

Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF®)

This assay directly measures the enzymatic activity of the EGFR kinase and its inhibition by a test compound.

HTRF_Workflow cluster_reaction Kinase Reaction cluster_detection HTRF Detection EGFR Kinase EGFR Kinase Phosphorylated Substrate Phosphorylated Substrate EGFR Kinase->Phosphorylated Substrate Phosphorylation Biotinylated Substrate Biotinylated Substrate Biotinylated Substrate->Phosphorylated Substrate ATP ATP ADP ADP ATP->ADP Test Compound Test Compound Test Compound->EGFR Kinase FRET Signal FRET Signal Phosphorylated Substrate->FRET Signal FRET Signal (665nm) Eu-Cryptate anti-PY Ab Eu-Cryptate anti-PY Ab Eu-Cryptate anti-PY Ab->Phosphorylated Substrate Binds to Phospho-Tyrosine Streptavidin-XL665 Streptavidin-XL665 Streptavidin-XL665->Phosphorylated Substrate Binds to Biotin CellTiterGlo_Workflow Seed Cells Seed Cells Treat with Inhibitor Treat with Inhibitor Seed Cells->Treat with Inhibitor Incubate (e.g., 72h) Incubate (e.g., 72h) Treat with Inhibitor->Incubate (e.g., 72h) Add CellTiter-Glo Reagent Add CellTiter-Glo Reagent Incubate (e.g., 72h)->Add CellTiter-Glo Reagent Lyse Cells & Stabilize Luciferase Lyse Cells & Stabilize Luciferase Add CellTiter-Glo Reagent->Lyse Cells & Stabilize Luciferase Measure Luminescence Measure Luminescence Lyse Cells & Stabilize Luciferase->Measure Luminescence Determine IC50 Determine IC50 Measure Luminescence->Determine IC50

Caption: Workflow for the CellTiter-Glo® cell viability assay.

Step-by-Step Methodology:

[15]1. Cell Culture:

  • Culture EGFR-dependent cancer cell lines (e.g., NCI-H1975 for T790M mutation, HCC827 for exon 19 deletion) in appropriate media and conditions.
  • Cell Plating:

    • Harvest and count the cells.

    • Seed the cells into a 96-well or 384-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test and reference compounds.

    • Add the compounds to the respective wells and incubate for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Conclusion and Future Directions

This guide provides a framework for the comparative analysis of novel EGFR inhibitors based on the sulfonylphenyl piperazine scaffold. While "this compound" itself is not a characterized EGFR inhibitor, its structural features are present in compounds with demonstrated anti-tumor activity. The provided protocols for biochemical and cellular assays offer a robust methodology for evaluating the potency and efficacy of new chemical entities.

The benchmark data for gefitinib, erlotinib, and osimertinib highlight the high bar for new entrants in the field of EGFR-targeted therapies. Future research on sulfonylphenyl piperazine derivatives should focus on systematic SAR studies to optimize their inhibitory activity against wild-type, mutant, and resistant forms of EGFR. By employing the rigorous experimental approaches outlined in this guide, researchers can effectively benchmark their lead compounds and accelerate the discovery of the next generation of EGFR inhibitors.

References

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC. Available at: [Link]

  • Osimertinib making a breakthrough in lung cancer targeted therapy. PMC. Available at: [Link]

  • Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format. NIH. Available at: [Link]

  • EGFR Assays & Drug Discovery Services. Reaction Biology. Available at: [Link]

  • Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression. AACR Journals. Available at: [Link]

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PMC. Available at: [Link]

  • Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. NIH. Available at: [Link]

  • What is the mechanism of Gefitinib? Patsnap Synapse. Available at: [Link]

  • Guidelines for HTRF technology in EGFR kinase assay. ResearchGate. Available at: [Link]

  • What is the mechanism of Osimertinib mesylate? Patsnap Synapse. Available at: [Link]

  • HTRF® Kinase Assay Protocol. ResearchGate. Available at: [Link]

  • How does erlotinib work (mechanism of action)? Drugs.com. Available at: [Link]

  • Osimertinib-Centered Therapy Against Uncommon Epidermal Growth Factor Receptor-Mutated Non-Small-Cell Lung Cancer- A Mini Review. NIH. Available at: [Link]

  • Gefitinib: uses, dosing, warnings, adverse events, interactions. Available at: [Link]

  • Mechanism of action of erlotinib. ResearchGate. Available at: [Link]

  • Pharmacology of Gefitinib (Geftib, Tabgef); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. Available at: [Link]

  • Effect of EGFR/VEGFR inhibitors on tumor cell viability in vitro. MTT... ResearchGate. Available at: [Link]

  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Available at: [Link]

  • In vitro determined IC 50 s on different EGFR species. IC 50 /µM. ResearchGate. Available at: [Link]

  • Some pharmacological properties of piperazine. PubMed. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

  • Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. MDPI. Available at: [Link]

  • Synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of tumor growth and tumor angiogenesis of mouse ehrlich ascites tumor in vivo. PubMed. Available at: [Link]

  • Synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of MDA-MB-231 human breast cancer cell proliferation. ResearchGate. Available at: [Link]

  • Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. PMC. Available at: [Link]

  • para-Nitrophenylpiperazine. Wikipedia. Available at: [Link]

  • CAS No: 1197193-08-0| Chemical Name : this compound. Available at: [Link]

  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PMC. Available at: [Link]

Sources

A Comparative Guide to the Pharmacokinetic Profile of N-(3-Methylsulphonyl-4-nitrophenyl)piperazine and Structurally Related Phenylpiperazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(3-Methylsulphonyl-4-nitrophenyl)piperazine is a distinct chemical entity utilized in pharmaceutical research, primarily as an intermediate in the synthesis of advanced, biologically active compounds. Its molecular architecture, featuring a piperazine ring linked to a nitrophenyl group bearing a methylsulfonyl substituent, suggests its potential as a scaffold for developing targeted therapies, such as kinase inhibitors in oncology or agents for central nervous system (CNS) disorders[1]. The strategic placement of the nitro and sulfonyl groups may enhance binding selectivity and metabolic stability, key attributes in modern drug design[1].

To date, a comprehensive, publicly available pharmacokinetic (PK) profile for this compound has not been published. This guide, therefore, serves a dual purpose. First, it establishes a framework for the systematic evaluation of this compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Second, it provides a comparative analysis against well-characterized phenylpiperazine drugs—Trazodone and Perphenazine—to offer a predictive context for its likely pharmacokinetic behavior. This comparative approach is essential for researchers to anticipate potential development pathways and challenges.

Understanding the ADME properties of piperazine derivatives is fundamental to predicting their therapeutic efficacy and safety profiles. These properties, including bioavailability, plasma protein binding, metabolic pathways, and elimination half-life, dictate a drug's onset, duration of action, and potential for drug-drug interactions[2].

Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for the established drugs Trazodone and Perphenazine. These values represent a typical range for orally administered phenylpiperazine derivatives and serve as a benchmark for the anticipated profile of this compound.

Pharmacokinetic ParameterTrazodonePerphenazineThis compound
Oral Bioavailability (F) ~100%~40%[3]Data Not Available
Time to Peak (Tmax) ~1 hour[3]1-3 hours[3]Data Not Available
Maximum Concentration (Cmax) 1480.9 ng/mL (100 mg dose)[3]Varies with dose[3]Data Not Available
Plasma Protein Binding 89-95%[3]>90%[3]Data Not Available
Volume of Distribution (Vd) 0.84 ± 0.16 L/kg[3]10-34 L/kg[3]Data Not Available
Primary Metabolism Extensively by CYP3A4[3]Extensively by CYP2D6[3]Predicted via CYP phenotyping
Elimination Half-life (t½) 5-9 hours (terminal)[3]9-12 hours[3]Data Not Available
Excretion Primarily via urine[3]Urine (~70% as metabolites) and feces (~5%)[3]Data Not Available

Core Experimental Methodologies for Pharmacokinetic Profiling

To generate the data required for a comprehensive PK profile of a novel compound like this compound, a series of standardized in vitro and in vivo assays are essential. The following protocols represent the industry-standard approach.

In Vitro Permeability Assessment: Caco-2 Assay

Causality: The Caco-2 assay is a foundational experiment for predicting oral drug absorption[3]. It utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form tight junctions and mimic the intestinal epithelial barrier. By measuring the rate of compound transport across this monolayer, we can estimate its potential for intestinal absorption and determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp).

Step-by-Step Protocol:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Test: The transepithelial electrical resistance (TEER) is measured to confirm the integrity of the cell monolayer.

  • Transport Study (A to B): The test compound (e.g., this compound) is added to the apical (A) side of the monolayer, representing the intestinal lumen. Samples are collected from the basolateral (B) side, representing the bloodstream, at various time points.

  • Transport Study (B to A): To assess active efflux, the compound is added to the basolateral side, and samples are collected from the apical side.

  • Quantification: Compound concentrations in the collected samples are measured using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for an efflux transporter[3].

G cluster_workflow Caco-2 Permeability Assay Workflow A 1. Seed Caco-2 cells on Transwell inserts B 2. Culture for 21-25 days (Monolayer formation) A->B C 3. Measure TEER (Verify integrity) B->C D 4. Add Compound to Apical (A) or Basolateral (B) side C->D E 5. Collect samples from receiver compartment at t=0, 30, 60, 120 min D->E F 6. Quantify with LC-MS/MS E->F G 7. Calculate Papp and Efflux Ratio F->G

Caco-2 Permeability Assay Workflow
In Vitro Metabolic Stability Assessment

Causality: Evaluating a compound's stability in liver microsomes and hepatocytes is crucial for predicting its metabolic clearance and hepatic first-pass effect. Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of drug metabolism[4]. This assay helps estimate the compound's intrinsic clearance (Clint).

Step-by-Step Protocol:

  • Preparation: Human liver microsomes (or hepatocytes) are thawed and diluted in a phosphate buffer.

  • Initiation of Reaction: The test compound is added to the microsome suspension and pre-incubated at 37°C. The metabolic reaction is initiated by adding the cofactor NADPH (for microsomes).

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.

  • Quantification: The remaining concentration of the parent compound is determined by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance.

G cluster_workflow Metabolic Stability Assay Workflow A 1. Incubate Compound with Liver Microsomes/Hepatocytes at 37°C B 2. Initiate reaction with NADPH A->B C 3. Collect aliquots at multiple time points B->C D 4. Quench reaction with cold Acetonitrile + Internal Standard C->D E 5. Centrifuge to remove proteins D->E F 6. Analyze supernatant using LC-MS/MS E->F G 7. Plot concentration vs. time to calculate in vitro half-life F->G

Metabolic Stability Assay Workflow
Plasma Protein Binding Assessment: Equilibrium Dialysis

Causality: The extent to which a drug binds to plasma proteins (like albumin) significantly impacts its distribution and clearance. Only the unbound (free) fraction of a drug is pharmacologically active and available to be metabolized or excreted. Equilibrium dialysis is the gold standard method for determining the fraction of unbound drug.

Step-by-Step Protocol:

  • Apparatus Setup: A dialysis apparatus with two chambers separated by a semi-permeable membrane is used.

  • Sample Addition: The test compound is added to plasma in one chamber, and a protein-free buffer is added to the other chamber.

  • Equilibration: The apparatus is sealed and incubated at 37°C with gentle shaking for a sufficient period (e.g., 4-24 hours) to allow the unbound drug to reach equilibrium across the membrane.

  • Sampling: After incubation, samples are taken from both the plasma chamber and the buffer chamber.

  • Quantification: The total drug concentration in the plasma chamber and the free drug concentration in the buffer chamber are measured by LC-MS/MS.

  • Data Analysis: The percentage of plasma protein binding is calculated as: ((Total Conc. - Free Conc.) / Total Conc.) * 100.

Predicted Profile for this compound

Based on its structure and comparison with analogs, we can form several hypotheses about the likely pharmacokinetic profile of this compound:

  • Absorption: The piperazine core is generally favorable for oral absorption. However, the presence of polar methylsulfonyl and nitro groups may influence its permeability. A Caco-2 assay would be critical to determine if its Papp value is in a favorable range and if it is subject to efflux.

  • Distribution: Like many phenylpiperazine derivatives, it is expected to have high plasma protein binding (>90%). Its volume of distribution will depend on its lipophilicity and tissue permeability.

  • Metabolism: The nitro group is susceptible to reduction by nitroreductases, which could be a significant metabolic pathway. The piperazine ring can undergo N-dealkylation or oxidation, and the phenyl ring is a potential site for hydroxylation by CYP enzymes. A full CYP phenotyping study would be necessary to identify the specific isoforms involved (e.g., CYP3A4, CYP2D6), which is critical for predicting drug-drug interaction potential[4].

  • Excretion: The metabolites are likely to be more polar and excreted primarily through the urine, consistent with other compounds in this class[3].

Conclusion

While direct pharmacokinetic data for this compound is not yet available, a robust and validated series of experiments can elucidate its complete ADME profile. By comparing its structure to established drugs like Trazodone and Perphenazine, we can anticipate a profile characterized by good oral absorption, extensive metabolism, and high plasma protein binding. The experimental workflows detailed in this guide provide a clear roadmap for researchers to undertake a thorough pharmacokinetic characterization, a critical step in the journey of any new chemical entity from discovery to clinical application.

References

  • Vertex AI Search. (2026). The Role of 1-(3-Nitrophenyl)piperazine Hydrochloride in Modern Pharmaceutical Synthesis.
  • PubMed Central. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. [Link]

  • PubMed. (2020). Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors. [Link]

  • PubMed. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. [Link]

  • ResearchGate. (2024).
  • PubMed. (n.d.).
  • Biosciences Biotechnology Research Asia. (n.d.). Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine.
  • MySkinRecipes. (n.d.). This compound.
  • PubMed. (1998). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. [Link]

  • PubMed. (2004). Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile. [Link]

  • PubMed. (2021). Synthesis and acaricidal activity of phenylpiperazine derivatives. [Link]

  • ResearchGate. (n.d.).
  • European Medicines Agency. (2002). MRL - Piperazine Summary Report (3).
  • Neliti. (2025). Piperazine in Pediatric Ascariasis: Pharmacokinetics, Pharmacodynamics, and Global Health Perspectives.
  • BenchChem. (2025).
  • PubChem. (n.d.). 1-[(4-Nitrophenyl)methylsulfonyl]piperazine. [Link]

  • PubMed. (2016). ADME studies and preliminary safety pharmacology of LDT5, a lead compound for the treatment of benign prostatic hyperplasia. [Link]

  • Sigma-Aldrich. (n.d.). 1-((4-methylphenyl)sulfonyl)-4-(4-nitrophenyl)piperazine.
  • Santa Cruz Biotechnology. (n.d.). 1-[2-(Methylsulfonyl)-4-nitrophenyl]piperazine.
  • Enamine. (n.d.). Compound N-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-1-(3-nitrophenyl)methanimine....
  • ChemicalBook. (n.d.). This compound.

Sources

Safety Operating Guide

Navigating the Disposal of N-(3-Methylsulphonyl-4-nitrophenyl)piperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive protocol for the safe and compliant disposal of a specialized chemical compound, ensuring the protection of personnel and the environment.

The proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. For researchers and scientists in drug development, handling specialized compounds like N-(3-Methylsulphonyl-4-nitrophenyl)piperazine necessitates a thorough understanding of its properties and the associated disposal requirements. This guide provides a detailed, step-by-step procedure for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards.

Understanding the Hazard Profile

General safety precautions when handling such compounds include wearing appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2]

Core Principles of Chemical Waste Disposal

The disposal of any chemical waste, including this compound, is governed by stringent federal and local regulations.[3] The foundational principle is that hazardous chemicals must never be disposed of down the drain or in the regular trash.[4][5] Instead, they must be collected, properly labeled, and disposed of through a licensed hazardous waste disposal facility.

Key tenets of compliant chemical waste management include:

  • Container Compatibility: Waste must be collected in a container that is compatible with the chemical.[4] For solid waste like this compound, its original container or a clearly labeled, sturdy, and sealable container is appropriate.

  • Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the approximate quantity.[4][6]

  • Segregation of Waste: Do not mix incompatible waste streams.[4][6] While sulfones are generally stable, nitro compounds can be incompatible with strong oxidizing agents and acids.[1] Therefore, this compound waste should be stored separately from these materials.

  • Secure Storage: Waste containers must be kept sealed except when adding waste and stored in a designated, well-ventilated satellite accumulation area.[4][5]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of this compound.

1. Waste Collection:

  • Collect all waste this compound, including any contaminated materials such as weighing paper or disposable spatulas, in a designated hazardous waste container.[6]
  • Ensure the container is made of a compatible material and is in good condition with a secure, tight-fitting lid.[3]

2. Labeling the Waste Container:

  • Affix a hazardous waste label to the container.
  • Clearly write the full chemical name: "this compound".
  • Indicate the approximate quantity of waste.
  • Note the date when the waste was first added to the container.

3. Storage Pending Disposal:

  • Store the sealed waste container in a designated satellite accumulation area.[5]
  • This area should be well-ventilated and away from general laboratory traffic.
  • Ensure the container is segregated from incompatible chemicals, particularly strong acids and oxidizing agents.[1]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to schedule a pickup.[6]
  • Provide them with the necessary information about the waste, including the chemical name and quantity.
  • Follow their specific instructions for pickup and documentation.

5. Decontamination of Empty Containers:

  • Empty containers that held this compound must also be disposed of as hazardous waste unless they are properly decontaminated.
  • A common procedure for decontamination is to triple-rinse the container with a suitable solvent.[6] The rinsate from this process must be collected and disposed of as hazardous waste.[6]
  • Consult with your EHS office for their specific requirements for managing decontaminated containers.[6]
Emergency Procedures for Spills

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the correct PPE, including gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.[1]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[6]

  • Collect the Waste: Carefully sweep up the absorbed material and place it in a labeled hazardous waste container.[7][8][9]

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Generation of This compound Waste collect_waste 1. Collect Waste in a Designated, Compatible Container start->collect_waste spill Spill Occurs start->spill label_container 2. Label Container: 'Hazardous Waste', Full Chemical Name, Date collect_waste->label_container store_waste 3. Store Sealed Container in a Designated Satellite Accumulation Area label_container->store_waste segregate Segregate from Incompatible Chemicals (e.g., Strong Acids, Oxidizers) store_waste->segregate contact_ehs 4. Contact EHS or Certified Waste Vendor for Pickup segregate->contact_ehs decontaminate_container 5. Decontaminate Empty Container (Triple Rinse) contact_ehs->decontaminate_container disposal_complete End: Compliant Disposal contact_ehs->disposal_complete collect_rinsate Collect Rinsate as Hazardous Waste decontaminate_container->collect_rinsate collect_rinsate->contact_ehs spill_procedure Follow Emergency Spill Procedure spill->spill_procedure spill_procedure->collect_waste

Caption: Disposal Workflow for this compound.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes general guidelines for hazardous waste accumulation in a laboratory setting, which are applicable to this compound.

ParameterGuidelineSource
Maximum Satellite Accumulation Volume55 gallons of hazardous waste[5]
Maximum Acutely Toxic Waste1 quart of liquid or 1 kilogram of solid[5]
Container StatusMust be kept closed except when adding waste[3][4]
Waste Holding TimeContact EHS for pickup as soon as containers are full[4]

By adhering to these procedures, researchers and scientists can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • Fisher Scientific. (2025, December 18).
  • Thermo Fisher Scientific. (2018, January 18).
  • Fisher Scientific. (2025, December 19).
  • ChemicalBook. (2022, December 31). N-(5-Methylsulphonyl-2-nitrophenyl)
  • Fisher Scientific. (2025, December 18). Safety Data Sheet for 1-(4-Nitrophenyl)piperazine.
  • Sigma-Aldrich. (2025, January 2).
  • Benchchem. (n.d.). Navigating the Safe Disposal of N-Methylpiperazine-d4: A Procedural Guide.
  • Thermo Fisher Scientific. (2010, November 24).
  • ResearchGate. (n.d.). Selected syntheses and reactions of sulfones.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • Cayman Chemical. (2025, June 30). Safety Data Sheet for 1-(4-Methoxyphenyl)piperazine (hydrochloride).
  • CP Lab Safety. (n.d.).
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Wikipedia. (n.d.). Sulfone.
  • Princeton University. (n.d.).
  • University of California, Riverside. (n.d.).
  • Utah State University. (n.d.).

Sources

Personal protective equipment for handling N-(3-Methylsulphonyl-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safe Handling: N-(3-Methylsulphonyl-4-nitrophenyl)piperazine

This document provides essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 1197193-08-0). As a compound utilized in pharmaceutical research, particularly in the development of targeted therapies, its unique structure, incorporating nitro and sulfonyl functional groups, necessitates a rigorous approach to laboratory safety.[1][2] This guide is designed for researchers, scientists, and drug development professionals to ensure personnel safety and minimize environmental impact.

The following procedures are synthesized from safety data for the compound and its structural analogs, including piperazine and various nitrophenyl derivatives.

Hazard Identification and Risk Assessment

While specific toxicological data for this compound is not extensively detailed, the hazards can be inferred from its structural components: a piperazine ring, a nitroaromatic group, and a methylsulfonyl group. Structurally related compounds, such as 1-(4-Nitrophenyl)piperazine, are known to cause serious eye irritation, skin irritation, and may cause respiratory irritation.[3][4] The piperazine moiety itself is corrosive and can cause severe skin burns, eye damage, and allergic skin reactions.[5]

Therefore, a multi-layered safety approach, combining engineering controls (e.g., fume hoods) and appropriate Personal Protective Equipment (PPE), is mandatory.

Potential Hazard Classification Primary Exposure Route Source/Analogue Data
Eye Irritation/Damage Causes serious eye irritation/damageDirect Contact (Dust, Splash)[3][4][5]
Skin Irritation/Corrosion Causes skin irritation/burnsDirect Contact (Dust, Splash)[3][4][5]
Respiratory Irritation May cause respiratory irritationInhalation (Dust)[3][4][6]
Allergic Skin Reaction May cause an allergic skin reactionSkin Contact[7]

Personal Protective Equipment (PPE) Protocol

A systematic approach to PPE selection is critical. The following workflow ensures that all potential exposure routes are addressed before handling the compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Assess Task: Weighing, Transfer, Reaction Setup CheckDust Potential for Dust Generation? Start->CheckDust CheckSplash Potential for Splash? CheckDust->CheckSplash No Resp Required: Use Fume Hood. If not possible, use NIOSH-approved Respirator (e.g., N95) CheckDust->Resp Yes Eye Mandatory: Safety Goggles (EN 166 / ANSI Z87.1) CheckSplash->Eye No Face Add: Face Shield CheckSplash->Face Yes Hands Mandatory: Chemical-Resistant Gloves (Nitrile) Eye->Hands Face->Eye Body Mandatory: Laboratory Coat (Fully Buttoned) Hands->Body Resp->CheckSplash Handling_Disposal_Workflow cluster_prep cluster_handling cluster_post cluster_disposal PREP 1. Preparation HANDLING 2. Handling (in Fume Hood) PREP->HANDLING P1 Verify Fume Hood Function PREP->P1 POST 3. Post-Handling HANDLING->POST H1 Weigh/Transfer Compound HANDLING->H1 DISPOSAL 4. Waste Disposal POST->DISPOSAL PO1 Decontaminate Work Area POST->PO1 D1 Segregate Solid/Liquid Waste DISPOSAL->D1 P2 Don Full PPE P1->P2 P3 Prepare Spill Kit P2->P3 P3->HANDLING H2 Keep Container Tightly Closed H1->H2 H2->POST PO2 Remove PPE Correctly PO1->PO2 PO3 Wash Hands Thoroughly PO2->PO3 PO3->DISPOSAL D2 Label Hazardous Waste Container D1->D2 D3 Store in Designated Area D2->D3

Caption: Step-by-step workflow for handling and disposal.

Step-by-Step Handling Protocol
  • Preparation :

    • Ensure a chemical spill kit is readily accessible.

    • Verify that the chemical fume hood is functioning correctly.

    • Don all required PPE as specified in Section 2.

    • Designate a specific area within the fume hood for the handling procedure.

  • Handling :

    • Perform all manipulations that may generate dust, such as weighing and transferring the solid compound, inside a chemical fume hood. [8] * Avoid breathing dust. [3] * Keep the container tightly closed when not in use to prevent exposure to moisture and air. [9] * Use non-sparking tools if there is any risk of generating static discharge. [8]

  • Accidental Release Measures :

    • Minor Spills : For small spills, remove all ignition sources. [5]Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, sealed container for disposal. [3]Clean the spill area with an appropriate solvent and decontaminate.

    • Major Spills : Evacuate the area and alert emergency responders. [5]

  • Post-Handling :

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Carefully remove PPE, avoiding self-contamination. Dispose of single-use items like gloves in the appropriate waste stream.

    • Wash hands and any exposed skin thoroughly with soap and water after handling. [3]

Storage and Disposal Plan

Proper storage and disposal are critical to maintaining a safe laboratory environment and complying with regulations.

  • Storage :

    • Store in a tightly closed container in a dry, cool, and well-ventilated place. [9][8] * Store away from incompatible materials such as strong oxidizing agents and strong acids. [10][9] * The compound may be light-sensitive; store protected from direct sunlight. [5][9]

  • Waste Disposal :

    • Chemical Waste : All waste containing this compound must be treated as hazardous waste. [11]Collect waste in designated, clearly labeled, and sealed containers. [8][11]Do not mix with other waste streams to prevent potentially hazardous reactions. [11] * Contaminated Materials : Used gloves, weighing papers, and other contaminated disposable materials should be placed in a sealed bag or container and disposed of as hazardous waste. [3] * Disposal Vendor : Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. [8][11]Chemical waste generators must comply with all local, regional, and national hazardous waste regulations. [3]

References

  • U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. [Link]

  • LBN Supply. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]

  • Thermo Fisher Scientific. (2010, November 24). Safety Data Sheet: Piperazine. [Link]

  • University of Texas at Dallas. Personal Protective Equipment. [Link]

  • MySkinRecipes. This compound. [Link]

  • Pharmaffiliates. This compound. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Methylsulphonyl-4-nitrophenyl)piperazine
Reactant of Route 2
Reactant of Route 2
N-(3-Methylsulphonyl-4-nitrophenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.